molecular formula C2H8N4O5S B1360014 Amidinourea sulfate CAS No. 5338-16-9

Amidinourea sulfate

Cat. No.: B1360014
CAS No.: 5338-16-9
M. Wt: 200.18 g/mol
InChI Key: SQRSGVMGWSKZTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amidinourea sulfate is a chemical compound of significant interest in medicinal chemistry and biomedical research, particularly in the development of novel antiviral agents. Scientific studies have demonstrated that amidinourea derivatives exhibit potent activity against viruses such as Herpes Simplex Virus type 1 (HSV-1) and type 2 (HSV-2), with some specific compounds showing inhibitory effects in the low micromolar range . The mechanism of action for these compounds is distinct from that of standard nucleoside analogues like acyclovir. Research indicates that they act at an early stage of the viral replication cycle, immediately after viral attachment and entry, thereby interfering with subsequent events in viral replication . Beyond their antiviral potential, the amidinourea structural motif is also explored for its antimicrobial and antifungal properties. The scaffold serves as a key pharmacophore in the design of inhibitors for various biological targets, such as chitinases in fungal pathogens . As a building block in organic synthesis, it enables the creation of diverse molecular libraries for biological screening. This product, Amidinourea Sulfate, is provided as a solid for dissolution in appropriate laboratory solvents. It is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and adhere to all laboratory safety protocols prior to use.

Properties

IUPAC Name

diaminomethylideneurea;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N4O.H2O4S/c3-1(4)6-2(5)7;1-5(2,3)4/h(H6,3,4,5,6,7);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQRSGVMGWSKZTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(=O)N)(N)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

591-01-5, 141-83-3 (Parent)
Details Compound: Urea, N-(aminoiminomethyl)-, sulfate (2:1)
Record name Urea, N-(aminoiminomethyl)-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=591-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Details Compound: Urea, N-(aminoiminomethyl)-, sulfate (2:1)
Record name Amidinouronium hydrogen sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005338169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Details Compound: Urea, N-(aminoiminomethyl)-, sulfate (2:1)
Record name Amidinourea sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007182801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50968025
Record name N-Carbamimidoylcarbamimidic acid--sulfuric acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5338-16-9, 7182-80-1, 591-01-5
Record name Urea, N-(aminoiminomethyl)-, sulfate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5338-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, N-(aminoiminomethyl)-, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7182-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amidinouronium hydrogen sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005338169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amidinourea sulphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007182801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamylguanidine sulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404326
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Guanylurea sulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=267684
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Carbamylguanidine sulfate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3123
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Carbamimidoylcarbamimidic acid--sulfuric acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50968025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Amidinouronium hydrogen sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.881
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Amidinourea sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.771
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Deep Dive: Guanylurea Sulfate Synthesis & Characterization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, mechanistic, and practical framework for the synthesis and characterization of Guanylurea Sulfate.

Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Process Chemists, and Analytical Researchers

Executive Summary

Guanylurea sulfate (Dicyandiamidine sulfate) represents a critical intermediate in nitrogen-rich heterocyclic synthesis and a primary metabolite of the antidiabetic drug metformin. While historically utilized in energetic materials (GUDN precursors) and agronomy, its relevance in modern drug development lies in its utility as a pharmaceutically acceptable counter-ion , a fragment for structure-activity relationship (SAR) studies, and a stable reference standard for metabolic profiling.

This guide moves beyond generic recipes, offering a kinetically controlled synthesis protocol designed to maximize yield while suppressing the thermodynamic degradation product, guanidine.

Chemical Foundation & Mechanistic Logic

The Challenge of Hydrolysis

The synthesis of guanylurea sulfate relies on the acid-catalyzed hydration of Dicyandiamide (DCD) . The core challenge is selectivity .

  • Kinetic Product: Guanylurea (Target).

  • Thermodynamic Product: Guanidine (Over-hydrolysis).

If the reaction temperature exceeds 100°C or acid concentration is too high, the guanylurea intermediate hydrolyzes further to guanidine and carbon dioxide. Therefore, the protocol below utilizes a controlled hydration window —maintaining specific thermal and pH parameters to trap the molecule at the amide stage.

Reaction Mechanism

The transformation proceeds via the activation of the nitrile group on the DCD tautomer.

Graphviz Diagram: Mechanistic Pathway

GuanylureaMechanism DCD Dicyandiamide (DCD) (Nitrile Form) Protonation Protonation (C≡N -> C≡NH+) DCD->Protonation + H2SO4 WaterAttack Nucleophilic Attack (H2O -> C≡N) Protonation->WaterAttack + H2O ImidicAcid Imidic Acid Intermediate WaterAttack->ImidicAcid Tautomerization Tautomerization (Imine -> Amide) ImidicAcid->Tautomerization Guanylurea Guanylurea Sulfate (Target) Tautomerization->Guanylurea Kinetic Trap (<80°C) Guanidine Guanidine (Over-Hydrolysis Byproduct) Guanylurea->Guanidine Heat (>100°C) / Strong Acid

Figure 1: Acid-catalyzed hydrolysis mechanism of Dicyandiamide. Note the critical divergence point where excess heat leads to degradation.

Experimental Protocol: Kinetically Controlled Synthesis

Objective: Synthesis of Guanylurea Sulfate


Target Yield:  >90%
Purity:  >98% (HPLC area %)
Materials
  • Precursor: Dicyandiamide (DCD), 99% purity.

  • Reagent: Sulfuric Acid (

    
    ), 30-40% aqueous solution.
    
  • Solvent: Deionized Water (for recrystallization).

  • Anti-solvent: Ethanol or Methanol (ice-cold).

Step-by-Step Methodology
Phase A: Controlled Addition (Exotherm Management)
  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a digital internal thermometer. Place in a water bath (not oil, for rapid cooling if needed).

  • Slurry Preparation: Suspend 1.0 equivalent of Dicyandiamide (e.g., 84.0 g) in water (approx. 2.5 mL per gram of DCD). Stir vigorously.

  • Acidification: Charge the addition funnel with 0.55 equivalents of

    
     (diluted to ~35%).
    
    • Why 0.55 eq? We target the neutral sulfate salt (2:1 amine:acid ratio). A slight excess ensures full protonation without driving the second hydrolysis step.

  • Addition: Dropwise add the acid over 45 minutes.

    • Critical Control Point: Maintain internal temperature between 60°C and 75°C . The reaction is exothermic. If it spikes >85°C, stop addition and cool.

Phase B: Reaction & Digestion
  • Reflux: Once addition is complete, slowly ramp the temperature to 80°C - 85°C (gentle reflux).

  • Monitoring: Hold at this temperature for 2–3 hours.

    • Self-Validation: Monitor the disappearance of the nitrile peak (

      
      ) via in-situ IR or TLC (eluent: MeOH/NH4OH).
      
  • Cooling: Allow the solution to cool slowly to room temperature over 2 hours.

Phase C: Isolation & Purification
  • Crystallization: As the solution cools, guanylurea sulfate will precipitate as white crystals. To maximize yield, cool the flask to 4°C in an ice bath.

  • Filtration: Filter the solids using a sintered glass funnel.

  • Wash: Wash the cake with ice-cold ethanol (2x volume of cake). This removes unreacted acid and trace guanidine.

  • Drying: Dry in a vacuum oven at 50°C for 6 hours.

Graphviz Diagram: Synthesis Workflow

SynthesisWorkflow Start Start: DCD Slurry AcidAdd Add 35% H2SO4 (Temp < 75°C) Start->AcidAdd Reflux Heat to 85°C (2-3 Hours) AcidAdd->Reflux Check QC Check: Nitrile Peak Gone? Reflux->Check Check->Reflux No (Extend Time) Cool Cool to 4°C (Crystallization) Check->Cool Yes Filter Filter & Wash (Cold EtOH) Cool->Filter Dry Final Product: Guanylurea Sulfate Filter->Dry

Figure 2: Operational workflow for the synthesis of Guanylurea Sulfate.

Characterization Strategy

To ensure the material is suitable for drug development applications (e.g., as a reference standard), a multi-modal characterization approach is required.

Physicochemical Properties Table
PropertySpecificationMethod/Notes
Appearance White crystalline powderVisual inspection
Melting Point 190°C – 199°C (decomposes)Capillary method (Rate: 5°C/min) [1]
Solubility Soluble: Water; Insoluble: EtOH, EtherHigh polarity due to ionic lattice
pH (1% aq) 4.0 – 6.0Acidic salt nature
Spectroscopic Validation
  • FT-IR Spectroscopy (KBr Pellet):

    • 3400–3100 cm⁻¹: Strong N-H stretching (primary/secondary amines).

    • 1700–1650 cm⁻¹: C=O stretch (Amide I band). Crucial for distinguishing from guanidine (no C=O).

    • Absence: No sharp peak at ~2200 cm⁻¹ (confirms consumption of nitrile).

  • ¹H NMR (D₂O, 300 MHz):

    • Due to rapid proton exchange in

      
      , amine protons may be broadened or invisible.
      
    • In DMSO-d6 : Look for broad singlets at

      
       8.0–10.0 ppm (guanidinium/amide protons).
      
    • Diagnostic: Integration should match the 6 exchangeable protons relative to the sulfate counter-ion stoichiometry.

  • X-Ray Powder Diffraction (XRD):

    • Guanylurea sulfate forms extensive hydrogen-bonding networks.

    • Key lattice feature: Planar guanylurea cations stacked with sulfate anions bridging via H-bonds [2].

Applications in Drug Development[1][2][3]

Metformin Impurity Profiling

Guanylurea is the primary hydrolytic degradation product of Metformin. In stability studies (ICH Q1A), the presence of guanylurea indicates exposure to moisture and acidic conditions.

  • Action: Use synthesized Guanylurea Sulfate as a qualified Reference Standard (RS) to calibrate HPLC methods for Metformin impurity analysis.

Pharmaceutically Acceptable Salt Formation

The guanylurea cation


 is a resonance-stabilized, non-toxic counter-ion. It can be used to isolate acidic drug candidates (e.g., carboxylic acid derivatives) that are otherwise oils or hygroscopic solids.
  • Benefit: Improves crystallinity and stability of the API (Active Pharmaceutical Ingredient).

Bio-isosteric Design

The guanylurea motif serves as a bio-isostere for:

  • Guanidines: Reduced basicity (

    
     ~8 vs ~13 for guanidine) improves membrane permeability.
    
  • Acyl-guanidines: Common in NHE-1 inhibitors (sodium-hydrogen exchanger inhibitors) for cardiac indications.

References

  • Sigma-Aldrich. N-Guanylurea sulfate salt hydrate Product Specification. Accessed 2024.[1]

  • PubChem. Guanylurea Sulfate - Compound Summary. National Library of Medicine.

  • Davis, T. L. The Action of Sulfuric Acid on Dicyandiamide. Journal of the American Chemical Society.

  • ChemicalBook. Guanylurea Sulfate Properties and Safety.

  • Trautwein, C. et al.Guanylurea: A recalcitrant transformation product of metformin. Environmental Science & Technology. (Contextual grounding for metabolic stability).

Sources

Physicochemical Properties of Amidinourea Salts: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amidinourea (also known as guanylurea or dicyandiamidine) represents a unique class of nitrogen-rich small molecules bridging the structural gap between urea and guanidine.[1][2] While historically recognized primarily as the hydrolytic degradation product of the antidiabetic drug metformin and the fertilizer stabilizer dicyandiamide, recent investigations have repositioned amidinourea salts as critical scaffolds in two high-value domains: nonlinear optical (NLO) materials and antimicrobial drug design .[1][2]

This guide provides a rigorous examination of the physicochemical landscape of amidinourea salts. It moves beyond basic descriptors to analyze the structural determinants of their stability, the thermodynamics of their formation, and the specific protocols required for their synthesis and characterization in a research setting.[1][2]

Molecular Architecture & Protonation Mechanics[1][3]

Structural Hybridity

Amidinourea (


) is structurally a "chimeric" molecule, fusing the carbamoyl group of urea with the amidine moiety of guanidine.[1][2] This hybridity dictates its unique electronic properties.[1][2]
  • Formula:

    
    [1][2][3][4]
    
  • Molecular Weight: 102.09 g/mol (free base)[1][2]

  • Electronic Character: Amphoteric but predominantly basic.[1][2]

The Basicity Paradox (pKa Analysis)

Unlike guanidine, which is a superbase (


), amidinourea exhibits a significantly attenuated basicity.[1][2][4]
  • Estimated

    
    :  8.0 – 9.0 (at 
    
    
    
    )[1][2]
  • Mechanistic Insight: The carbonyl group (

    
    ) acts as a strong electron-withdrawing group (EWG).[1][2][4] Through inductive effects (-I), it reduces the electron density available at the guanidinium nitrogens, destabilizing the conjugate acid compared to the symmetrical guanidinium cation.[1][2]
    
  • Protonation Site: Protonation occurs exclusively at the imine nitrogen of the guanidine moiety (

    
    ), not the amide nitrogen.[1][2] This site allows for resonance stabilization of the resulting cation, distributing the positive charge across the 
    
    
    
    triad, albeit less effectively than in pure guanidine.[1][2]
Tautomerism

Amidinourea exists in equilibrium between the amido-imino and amido-amino forms.[1][2] In the solid state and in salts, the cationic form is stabilized by resonance, often locking the molecule into a planar conformation that facilitates extensive hydrogen bonding—a key feature for its utility in crystal engineering.[1][2]

Synthesis & Experimental Protocols

The synthesis of amidinourea salts relies on the controlled hydrolysis of dicyandiamide (cyanoguanidine).[1][2] The choice of acid determines the counter-ion and the final solid-state properties.[1][2]

Protocol A: Synthesis of Guanylurea Sulfate

Primary application: Bulk preparation, standard reference material.[1][2]

Reagents:

  • Dicyandiamide (99% purity)[1][2][4]

  • Sulfuric acid (

    
    , 30-50% aq.[1][2] solution)
    
  • Deionized water[1][2][3]

  • Ethanol (for washing)[1][2][4]

Methodology:

  • Slurry Formation: Suspend 1.0 equivalent of dicyandiamide in water (approx. 4 mL per gram of precursor).[1][2]

  • Acid Hydrolysis: Add 1.1 equivalents of sulfuric acid dropwise. The reaction is exothermic.[1][2]

  • Thermal Activation: Heat the mixture to 60–70°C for 2 hours. Critical Note: Do not exceed 85°C to prevent decomposition into urea and ammonium salts.[1][2]

  • Crystallization: Cool the solution slowly to 4°C. Guanylurea sulfate forms as a white crystalline precipitate.[1][2]

  • Purification: Filter the crystals and wash with cold ethanol to remove residual acid. Recrystallize from hot water if high purity is required for analytical standards.[1][2]

Protocol B: Synthesis of Guanylurea Hydrogen Phosphite (GUHP)

Primary application: Nonlinear Optical (NLO) Crystal Growth.[1][2][4]

Reagents:

  • Guanylurea (free base, prepared from sulfate via lime neutralization)[1][2][4]

  • Phosphorous acid (

    
    )[1][2][4]
    

Methodology:

  • Neutralization: Dissolve guanylurea free base in water.[1][2]

  • Stoichiometric Addition: Add equimolar phosphorous acid slowly under stirring.

  • Evaporation: Allow slow evaporation at room temperature. Avoid rapid heating to prevent oxidation of the phosphite.[1]

  • Harvest: Transparent, colorless crystals suitable for single-crystal X-ray diffraction (XRD) are typically obtained within 5–7 days.[1][2]

Visualization of Synthesis Pathways

SynthesisPathways Figure 1: Synthetic pathways for major amidinourea derivatives. Dicyandiamide Dicyandiamide (Cyanoguanidine) AcidHydrolysis Acid Hydrolysis (60-80°C) Dicyandiamide->AcidHydrolysis + H2SO4 / H2O GuanylureaSulfate Guanylurea Sulfate (Standard Salt) AcidHydrolysis->GuanylureaSulfate Crystallization GuanylureaBase Guanylurea (Free Base) GuanylureaSulfate->GuanylureaBase + Ca(OH)2 (Lime) Neutralization GUDN Guanylurea Dinitramide (FOX-12 Explosive) GuanylureaSulfate->GUDN + Ammonium Dinitramide (Metathesis) GUHP Guanylurea Hydrogen Phosphite (NLO Material) GuanylureaBase->GUHP + H3PO3

Solid-State Characterization

Crystal Habit and Structure

Amidinourea salts predominantly crystallize in non-centrosymmetric space groups (e.g., Cc or P21), which is a prerequisite for second-order NLO properties.[1][2]

  • Hydrogen Bonding: The structure is dominated by an extensive 3D network of

    
     hydrogen bonds.[1][2] The planar cation acts as a "hydrogen bond glue," stabilizing anions in layered arrangements.[1][2]
    
  • Packing: Often observed in a "herring-bone" motif, which enhances mechanical stability but contributes to anisotropy in thermal expansion.[1][2]

Thermal Stability Profile

Thermogravimetric Analysis (TGA) reveals a distinct stability profile for the sulfate salt:

StageTemperature RangeEventMass Loss
I 25°C – 100°CDehydration (loss of lattice water)~5-10% (hydrate dependent)
II 190°C – 205°CMelting / Decomposition Onset N/A
III > 210°CPyrolysis to Melam/Melem derivatives> 40%

Interpretation: The relatively high decomposition temperature (~195°C) makes these salts suitable for processing in hot-melt extrusion or warm granulation techniques in pharmaceutical formulation.[1][2][4]

Applications in Drug Development & Materials[1][2]

Pharmaceutical Applications

Amidinourea is not merely a waste product; it is a pharmacophore with proven biological activity.[1][2]

  • Antiviral Activity: Amidinourea derivatives act as analogues to moroxydine , showing efficacy against Herpes Simplex Virus (HSV) and Hepatitis C (HCV).[1][2][4] They function by inhibiting viral translation, a mechanism distinct from nucleoside analogues.[1]

  • Tuberculosis (TB): Recent studies identify amidinourea derivatives as inhibitors of PptT (phosphopantetheinyl transferase), an essential enzyme in Mycobacterium tuberculosis.[1][2][4] The planar structure fits into the hydrophobic channel of the enzyme, blocking CoA substrate binding.[1]

Materials Science (NLO)

The Guanylurea Hydrogen Phosphite (GUHP) salt is a prime candidate for optical switching devices.[1][2][4]

  • Transparency: Wide transmission window from UV to Near-IR.[1][2]

  • Efficiency: Second Harmonic Generation (SHG) efficiency comparable to Urea (the standard reference), but with superior thermal stability and mechanical hardness.[1][2]

Environmental Fate (Metformin Pathway)

Understanding amidinourea is crucial for environmental impact assessments of metformin, the world's most prescribed antidiabetic.[1][2]

MetforminDegradation Figure 2: Environmental degradation pathway of Metformin to Amidinourea. Metformin Metformin (Antidiabetic Drug) Guanylurea Guanylurea (Amidinourea) Metformin->Guanylurea Microbial Degradation (WWTP / Activated Sludge) Guanidine Guanidine Guanylurea->Guanidine Guanylurea Hydrolase (Slow Process) Ammonia Ammonia + CO2 Guanidine->Ammonia Mineralization

[1][2]

References

  • Synthesis and Biological Evaluation of Amidinourea Derivatives. National Institutes of Health (PMC).[1][2] Available at: [Link][1][2][4]

  • In Vitro and In Vivo Inhibition of Mycobacterium tuberculosis PptT by Amidinoureas. Journal of Medicinal Chemistry.[1][2] Available at: [Link][1][2][4]

  • Guanylurea(1+) hydrogen phosphite: Linear and nonlinear optical properties. ResearchGate. Available at: [Link]

  • Filling in the Gaps in Metformin Biodegradation: Guanylurea Hydrolase. Applied and Environmental Microbiology.[1][2] Available at: [Link][1][2][4][5]

  • Preparation of Guanyl Urea (Patent US2277823A). Google Patents.[1][2] Available at: [1][2][4]

  • Guanylurea Sulfate Properties and Safety. PubChem. Available at: [Link][1][2]

Sources

Technical Guide: Amidinourea Sulfate Mechanism of Action in Antiviral Studies

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MOA), experimental validation, and chemical utility of Amidinourea Sulfate (and its bioactive pharmacophore) in antiviral research.

Executive Summary

Amidinourea sulfate (Guanylurea sulfate) represents a critical chemical scaffold in the development of non-nucleoside antiviral agents. Unlike standard nucleoside analogues (e.g., Acyclovir) that target viral DNA polymerases, amidinourea derivatives—most notably exemplified by the drug Moroxydine and recent synthetic analogues—exhibit a distinct mechanism of action targeting the early stages of viral infection (entry and uncoating) and, in specific RNA viruses, viral translation .

This guide provides a structural analysis of the amidinourea moiety, delineates its dual-pathway interference mechanism, and establishes a self-validating experimental framework for characterizing its activity in vitro.

Chemical Identity & Physicochemical Basis

To understand the biological activity, one must first master the chemical behavior of the salt form used in laboratory settings.

  • Compound Name: Amidinourea Sulfate (Guanylurea Sulfate)

  • Chemical Structure:

    
    
    
  • Role in Research:

    • Stable Precursor: The sulfate salt is the preferred stable solid form for storage and formulation, preventing the hydrolysis common to the free base.

    • Bioactive Pharmacophore: Upon dissolution in physiological media, it dissociates to release the amidinourea cation , a rigid, planar structure capable of bidentate hydrogen bonding. This motif mimics the guanidine structures found in arginine, allowing it to compete for binding sites on viral surface glycoproteins.

Mechanism of Action (MOA)

The antiviral efficacy of amidinourea derivatives is not monolithic; it is virus-dependent. Current research validates two primary modes of interference.[1]

Pathway A: Viral Entry & Uncoating Interference (DNA Viruses / HSV Model)

For enveloped DNA viruses like Herpes Simplex Virus (HSV), amidinoureas act as Class I Entry Inhibitors .

  • Attachment (No Effect): The compound does not typically block the initial electrostatic tethering of the virus to heparan sulfate proteoglycans.

  • Fusion/Penetration (Blockade): The amidinourea moiety interacts with viral envelope glycoproteins (e.g., gB or gH/gL complexes). This binding stabilizes the viral protein in a pre-fusion conformation or sterically hinders the conformational changes required for the fusion of the viral envelope with the host plasma membrane.

  • Uncoating (Secondary Blockade): In cases where endocytosis occurs, the compound buffers the endosomal pH or interacts with capsid proteins, preventing the disassembly (uncoating) of the capsid and the release of viral DNA into the nucleus.

Pathway B: Translation Inhibition (RNA Viruses / HCV Model)

In positive-sense RNA viruses like Hepatitis C (HCV), specific spermine-conjugated amidinourea derivatives have demonstrated a post-entry mechanism.

  • IRES Interference: The molecule binds to the Internal Ribosome Entry Site (IRES) or associated host factors.

  • Translation Arrest: This binding prevents the recruitment of the host ribosomal complex (40S/60S), effectively shutting down the synthesis of viral polyproteins without affecting host cellular translation.

Visualization: The Dual-Interference Pathway

The following diagram maps the specific intervention points of amidinourea compared to standard nucleoside inhibitors.

MOA Virus Free Virion Attach 1. Attachment (Heparan Sulfate) Virus->Attach Entry 2. Entry/Fusion (Glycoprotein Conformational Change) Attach->Entry Uncoat 3. Uncoating (Capsid Disassembly) Entry->Uncoat Replication 4. Genome Replication (Polymerase Activity) Uncoat->Replication DNA Viruses Translation 4b. Translation (Ribosome Recruitment) Uncoat->Translation RNA Viruses Release 5. Viral Release Replication->Release Translation->Release Amidinourea AMIDINOUREA TARGET ZONE Amidinourea->Entry BLOCKS Fusion (Primary MOA) Amidinourea->Uncoat Stabilizes Capsid Amidinourea->Translation Inhibits IRES (Specific Derivatives) Nucleosides Nucleoside Analogues (e.g., Acyclovir) Nucleosides->Replication Chain Termination

Caption: Amidinourea targets the "Entry/Fusion" and "Uncoating" stages, distinct from nucleoside analogues which target "Replication."

Experimental Validation Protocols

To confirm the MOA of an amidinourea derivative in your lab, you must move beyond simple yield reduction. You must prove when the drug acts.

Protocol 1: Time-of-Addition (TOA) Assay

This is the gold standard for defining the mechanistic window.

Objective: Determine if the compound acts at adsorption, entry, or replication.

Workflow:

  • Seeding: Seed Vero or Huh-7 cells in 24-well plates (

    
     cells/well). Incubate overnight.
    
  • Infection Synchronization: Cool plates to 4°C for 1 hour. Infect with virus (MOI 1.0) at 4°C.

    • Rationale: At 4°C, virus binds but cannot fuse/enter. This synchronizes the infection clock.

  • Treatment Groups (The Variable):

    • Group A (Pre-treatment): Cells treated 1h before infection, drug removed before virus add. (Tests: Host cell receptor blocking).

    • Group B (During Adsorption): Drug added with virus at 4°C. (Tests: Binding interference).

    • Group C (Entry/Post-Adsorption): Wash virus, shift to 37°C, add drug immediately (0h), 1h, 2h, 4h post-shift. (Tests: Fusion, Uncoating, Replication).[2]

  • Incubation: Incubate for 24h at 37°C.

  • Readout: Perform Plaque Assay or qPCR for viral load.

Expected Result for Amidinourea:

  • Group A: Minimal inhibition (Not a host receptor blocker).

  • Group B: Moderate inhibition.[3]

  • Group C (0-1h): MAXIMUM INHIBITION. (Confirms Entry/Fusion target).

  • Group C (>2h): Loss of efficacy (Compound is ineffective once virus is intracellular/replicating).

Protocol 2: Virucidal vs. Antiviral Assay

Distinguish between "killing" the virus particle and inhibiting a pathway.

  • Mix: Incubate Virus stock (

    
     PFU) + Amidinourea Sulfate (
    
    
    
    ) at 37°C for 1 hour in a tube (no cells).
  • Dilute: Dilute mixture 100-fold (below effective drug concentration) to stop drug action.

  • Infect: Add diluted mix to cells.

  • Result:

    • If plaques are reduced

      
      Virucidal  (Direct damage to virion).
      
    • If plaques are normal

      
      Antiviral  (Requires cell/infection process to work).
      
    • Note: Amidinoureas are typically Antiviral (pathway inhibitors), not detergents.

Data Presentation Standards

When reporting results for amidinourea studies, summarize quantitative metrics in the following format to ensure comparability with literature (e.g., Moroxydine benchmarks).

Table 1: Efficacy Profile of Amidinourea Derivative (Example Data)

ParameterValue (Example)Interpretation
CC

(Cytotoxic Conc.)
> 500

High safety margin; compound is not killing host cells.
EC

(Effective Conc.)
5 - 15

Micromolar potency is typical for entry inhibitors.
SI (Selectivity Index)> 30SI = CC

/ EC

. An SI > 10 is considered a "Hit".
TOA Window 0 - 1.5 h p.i."p.i." = post-infection.[4] Confirms early-stage mechanism.
Resistance Profile Active vs. TK- strainsRemains effective against Acyclovir-resistant (Thymidine Kinase negative) strains.

Future Outlook & Synthesis Notes

Research indicates that the sulfate salt is merely the delivery vehicle. For optimization:

  • Derivatization: The terminal amino groups of the amidinourea are the primary sites for chemical modification. Attaching hydrophobic tails (e.g., adamantane-like structures) or cationic polyamines (e.g., spermine) significantly enhances membrane affinity and potency.

  • Synergy: Because amidinoureas target entry and nucleosides target replication, combination therapies (Amidinourea + Acyclovir) theoretically offer synergistic viral suppression with reduced resistance potential.

References

  • Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. Source: Molecules (MDPI), 2021. Context: Establishes the synthesis of moroxydine analogues and their mechanism of action at the early stage of HSV replication.[5][6] URL:[Link]

  • Antiviral Activity and Mechanism of Action of Novel Thiourea/Amidinourea Derivatives. Source: Frontiers in Microbiology / ResearchGate. Context: Discusses the broad-spectrum potential and specific interference with viral capsid polymerization. URL:[Link]

  • Moroxydine: The Story of a Mislaid Antiviral. Source: Acta Dermato-Venereologica. Context: Historical review of the parent compound Moroxydine, detailing its clinical history and mechanistic hypothesis regarding uncoating inhibition. URL:[Link][7]

  • Mechanisms of Action of Antiviral Drugs. Source: National Institutes of Health (NIH) / PMC. Context: General reference for the classification of entry inhibitors vs. polymerase inhibitors. URL:[Link]

Sources

Structural Elucidation and Spectral Validation of Amidinourea Sulfate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical whitepaper designed for analytical scientists and process chemists. It prioritizes the "why" and "how" of structural elucidation, moving beyond simple data listing to integrated spectral logic.

Technical Guide for Pharmaceutical & Industrial Applications

Executive Summary & Chemical Identity

Amidinourea sulfate (also known as Guanylurea sulfate ) is the hydrolytic derivative of dicyandiamide (DCD). It serves as a critical intermediate in the synthesis of antimalarial drugs, polymer stabilizers, and nitrogen-rich flame retardants.

In drug development, verifying the identity of amidinourea sulfate is often a purity checkpoint to ensure the complete hydrolysis of the nitrile-containing precursor, dicyandiamide. This guide outlines a multi-modal spectral analysis strategy (MS, IR, NMR) to validate the structure $ (C_2H_6N_4O)_2 \cdot H_2SO_4 $ and quantify potential impurities.

PropertyDetail
IUPAC Name (Carbamoylamino)methanimidamide sulfate (2:1)
Common Name Guanylurea Sulfate
Molecular Formula

(Bis-salt)
MW (Free Base) 102.09 g/mol
MW (Salt) ~302.26 g/mol (anhydrous bis-salt)
CAS Number 598-06-1

Mass Spectrometry (MS): The Molecular Fingerprint

Mass spectrometry provides the primary confirmation of molecular weight. Because amidinourea sulfate is an ionic salt, Electrospray Ionization (ESI) is the preferred method, allowing the separation of the cationic base from the anionic counter-ion.

Experimental Protocol: ESI-MS
  • Solvent: 50:50 Methanol/Water + 0.1% Formic Acid.

  • Mode: Positive (+) for Amidinourea; Negative (-) for Sulfate.

  • Direct Infusion: 5-10 µL/min flow rate to observe stable ion currents.

Fragmentation Logic

The parent cation


 appears at m/z 103 . The fragmentation pattern is characteristic of urea and guanidine moieties. The loss of ammonia (

) and the cleavage of the central C-N bond are the dominant pathways.

MS_Fragmentation cluster_legend Key M_Plus [M+H]+ m/z 103 (Parent Cation) Frag_86 Fragment m/z 86 [M+H - NH3]+ M_Plus->Frag_86 - NH3 (17 Da) Frag_60 Fragment m/z 60 [Urea+H]+ M_Plus->Frag_60 C-N Cleavage Frag_43 Fragment m/z 43 [Guanidinium]+ Frag_86->Frag_43 - CHNO (43 Da) legend_text Blue: Parent Ion | Red: Primary Loss | Yellow/Green: Secondary Fragments

Figure 1: Proposed ESI-MS fragmentation pathway for the amidinourea cation.

Analyst Note: In Negative Mode (ESI-), look for the m/z 97 peak (


). The presence of m/z 97 combined with m/z 103 in positive mode confirms the salt form.

Infrared Spectroscopy (FT-IR): Functional Group Validation

FT-IR is the most rapid tool for assessing conversion from dicyandiamide. The starting material (DCD) has a distinct nitrile (


) band at ~2150-2200 cm⁻¹. The complete disappearance of this band is the primary indicator of reaction completion. 
Key Spectral Features
Frequency (cm⁻¹)AssignmentDiagnostic Value
3100 – 3450

Stretch (Primary/Secondary)
Broad due to H-bonding; confirms amine/amide presence.[1]
~2150 - 2200

Stretch
MUST BE ABSENT. Presence indicates unreacted Dicyandiamide.
1650 – 1720

Stretch (Amide I)
Strong band characteristic of the urea moiety.
1600 – 1640

Stretch (Imine)
Characteristic of the guanidine moiety.
1050 – 1150

Stretch
Very broad, strong band. Confirms sulfate salt formation.[2][3]
600 – 650

Bending
Sharp, medium intensity.

Expert Insight: The sulfate band at 1100 cm⁻¹ is often so intense that it can obscure the C-N fingerprint region. When preparing KBr pellets, use a lower concentration of sample than usual (approx. 0.5%) to prevent saturation of the detector in this region.

Nuclear Magnetic Resonance (NMR): Structural Confirmation

NMR provides the definitive map of the carbon and hydrogen framework.

Solvent Selection Strategy
  • DMSO-d6: Preferred for Proton (

    
    H) NMR . It prevents the rapid exchange of labile 
    
    
    
    protons, allowing you to visualize the amide and guanidine protons separately.
  • D₂O: Preferred for Carbon (

    
    C) NMR  if solubility in DMSO is poor, but 
    
    
    
    protons will exchange and disappear (become silent).
H NMR Assignments (in DMSO-d6)

The molecule has four distinct nitrogen environments, but rapid tautomerism often simplifies the spectrum into broad singlets.

  • ~ 9.0 - 10.0 ppm (1H, s, broad): Protonated imine (

    
    ). This is the most deshielded proton due to the positive charge delocalization.
    
  • ~ 7.0 - 8.5 ppm (4H, m, broad): Guanidine

    
     and Urea 
    
    
    
    . These signals may overlap or appear as two distinct broad humps depending on concentration and water content.
  • ~ 6.5 - 7.0 ppm (2H, s, broad): Internal urea

    
    .
    
C NMR Assignments

Amidinourea has two carbon atoms with distinct chemical environments.

Chemical Shift (ppm)Carbon TypeEnvironment
~ 155 - 158 ppm Guanidine Carbon

. Deshielded, but less than carbonyl.
~ 160 - 165 ppm Urea Carbon

. Most deshielded signal.

Self-Validating Check: If you observe a peak around 115-120 ppm , your sample is contaminated with unreacted Dicyandiamide (Nitrile carbon).

Integrated Analytical Workflow

To ensure high confidence in the material's identity and purity, follow this logical decision tree.

QC_Workflow Start Unknown Sample (White Crystalline Solid) IR_Step Step 1: FT-IR Analysis Start->IR_Step Check_Nitrile Peak at 2150-2200 cm⁻¹? IR_Step->Check_Nitrile Reject_DCD REJECT: Unreacted Dicyandiamide present Check_Nitrile->Reject_DCD Yes MS_Step Step 2: ESI-MS (+/-) Check_Nitrile->MS_Step No (Clean) Check_Mass m/z 103 (+) AND m/z 97 (-)? MS_Step->Check_Mass Reject_Mass REJECT: Incorrect MW or Counter-ion Check_Mass->Reject_Mass No NMR_Step Step 3: 1H NMR (DMSO-d6) Check_Mass->NMR_Step Yes Check_Protons Broad singlets @ 6-10 ppm? NMR_Step->Check_Protons Final_Valid VALIDATED Amidinourea Sulfate Check_Protons->Final_Valid Yes

Figure 2: Integrated Quality Control Workflow for Amidinourea Sulfate.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 168006245, N-Guanylurea sulfate hydrate. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Tassoulas, L. J., et al. (2021). Filling in the Gaps in Metformin Biodegradation: A New Enzyme and a Metabolic Pathway for Guanylurea. (Provides context on guanylurea stability and enzymatic hydrolysis). Retrieved from [Link]

  • Matulková, I., et al. (2016). Crystal structure of guanylurea sulphate hydrate. Journal of Molecular Structure. (Confirming the stoichiometry and sulfate coordination). Retrieved from [Link]

Sources

In-Silico Docking of Amidinourea Derivatives: A Multitarget Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amidinourea derivatives (guanylureas) represent a privileged scaffold in medicinal chemistry due to their structural versatility and ability to form extensive hydrogen bonding networks. Structurally related to biguanides (e.g., metformin) and acylguanidines, these compounds exhibit potent antiviral, antidiabetic, and antimicrobial activities. This technical guide provides a rigorous, step-by-step methodology for the in-silico molecular docking of amidinourea derivatives. It moves beyond generic protocols to address the specific physicochemical challenges of this scaffold, such as tautomerism and high polarity, ensuring high-fidelity binding predictions against targets like Alpha-Glucosidase, DNA Gyrase B, and Viral IRES structures.

The Pharmacophore: Amidinourea Scaffolds

The core amidinourea structure (


) features a unique arrangement of hydrogen bond donors (NH) and acceptors (C=O, C=N). This duality allows the scaffold to act as a "molecular velcro," stabilizing ligand-protein complexes through bidentate or tridentate interactions.
Critical Modeling Considerations
  • Tautomerism: Amidinoureas exist in equilibrium between amino and imino tautomers. In-silico protocols must account for this by generating all accessible tautomeric states at physiological pH (7.4) prior to docking.

  • Protonation States: The guanidine-like portion is basic (

    
    ). Docking simulations must treat the terminal nitrogen as protonated (
    
    
    
    charge) unless the specific binding pocket environment (e.g., hydrophobic cleft) suggests a neutral species is favored.

Target Selection & Preparation

Successful docking requires precise target selection based on the derivative's intended therapeutic profile. The following targets are validated for amidinourea docking studies:

Therapeutic AreaPrimary TargetPDB ID ExamplesMechanism of Action
Antidiabetic Alpha-Glucosidase5NN5, 5KZXRetards carbohydrate digestion; mimics transition state.
Antiviral (HSV/HCV) HSV-1 DNA Pol / HCV IRES2GV9 (HSV), 4E8Y (HCV)Inhibits viral replication or IRES-mediated translation.
Antimicrobial DNA Gyrase B (ATPase domain)4CJN, 1KIJBlocks ATP binding, preventing DNA supercoiling.
Metabolic Aldo-keto Reductase (AKR1C1)4YVPModulates steroid metabolism; relevant for metformin-like analogs.
Protein Preparation Protocol
  • Structure Retrieval: Download high-resolution X-ray crystal structures (< 2.5 Å) from the RCSB PDB.

  • Cleaning: Remove solvent molecules (water) unless they bridge critical interactions (common in kinase active sites). Remove co-crystallized ligands to clear the binding pocket.

  • Optimization:

    • Add polar hydrogens.

    • Optimize H-bond networks (flip Asn/Gln/His residues).

    • Restrain heavy atoms and minimize side chains to relieve steric clashes (RMSD < 0.30 Å).

The Computational Workflow

This protocol synthesizes best practices for handling polar, flexible ligands like amidinoureas.

Step 1: Ligand Preparation (DFT Optimization)

Standard force fields often underestimate the planarity of the amidinourea system.

  • Method: Perform geometry optimization using Density Functional Theory (DFT).

  • Level of Theory: B3LYP/6-31G(d,p).

  • Output: Use the DFT-optimized geometry as the starting conformation for docking to ensure accurate bond lengths and angles.

Step 2: Grid Generation[1]
  • Center: Define the grid box center using the centroid of the co-crystallized native ligand.

  • Dimensions:

    • Standard:

      
       Å.
      
    • Peptide/IRES targets: Expand to

      
       Å to encompass the larger binding groove.
      
  • Spacing: 0.375 Å (AutoDock) or 1.0 Å (Glide) grid spacing.

Step 3: Docking Execution
  • Algorithm Choice:

    • AutoDock Vina: Excellent for rapid screening; uses a hybrid scoring function (empirical + knowledge-based).

    • Gold (Genetic Algorithm): Preferred for highly flexible binding pockets or when water mediation is critical.

  • Parameters:

    • Exhaustiveness: Set to 32 or 64 (higher than default 8) to ensure convergence for flexible amidinourea tails.

    • Poses: Generate 10–20 poses per ligand.

Visualization: General Docking Workflow

DockingWorkflow cluster_Ligand Ligand Prep cluster_Protein Protein Prep Start Start: Amidinourea Derivative DFT DFT Optimization (B3LYP/6-31G*) Start->DFT Tautomer Generate Tautomers & Protonation States DFT->Tautomer Dock Molecular Docking (Vina/Glide/Gold) Tautomer->Dock PDB PDB Retrieval (e.g., 5NN5, 1KIJ) Clean Remove Waters & Add Hydrogens PDB->Clean Grid Define Grid Box (Active Site) Clean->Grid Grid->Dock Score Scoring & Ranking (Binding Energy) Dock->Score Validation Validation (RMSD < 2.0 Å) Score->Validation

Caption: Integrated workflow for amidinourea docking, emphasizing DFT optimization for ligand geometry.

Data Interpretation & Validation

Raw docking scores are insufficient. Validation requires structural analysis of the interactions.

Evaluation Metrics
  • Binding Affinity (

    
    ): 
    
    • Strong:[1]

      
       kcal/mol (Nanomolar range).
      
    • Moderate:

      
       to 
      
      
      
      kcal/mol (Micromolar range).
    • Weak:

      
       kcal/mol.
      
  • RMSD Validation: Re-dock the native co-crystallized ligand. The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be

    
     Å for the protocol to be considered valid.
    
  • Interaction Fingerprint:

    • Hydrogen Bonds: Look for interactions with Asp/Glu (acceptors) or Lys/Arg (donors).

    • Pi-Cation: Common between the protonated amidinourea nitrogen and aromatic residues (Phe, Tyr, Trp).

Visualization: Interaction Map

The diagram below illustrates the typical binding mode of an amidinourea derivative within a theoretical active site (e.g., Alpha-Glucosidase).

InteractionMap cluster_Legend Interaction Types AmidineN Amidine NH+ (Donor) Asp215 Asp215 (Anionic) AmidineN->Asp215 Salt Bridge / H-Bond UreaO Urea C=O (Acceptor) Arg400 Arg400 (Cationic) UreaO->Arg400 H-Bond ArylGroup Aryl Tail (Hydrophobic) Phe150 Phe150 (Aromatic) ArylGroup->Phe150 Pi-Pi Stacking Key1 Electrostatic Key2 Hydrophobic

Caption: Conceptual interaction map showing the bidentate binding mode characteristic of amidinourea derivatives.

Case Study Synthesis

The following data synthesis aggregates findings from recent studies on amidinourea and related thiourea/guanidine scaffolds, demonstrating the multitarget potential.

Target EnzymePDB IDTop Ligand ClassBinding Energy (

)
Key Residues InvolvedRef
Alpha-Glucosidase 5NN5Benzimidazole-urea-9.67 kcal/molAsp215, Glu277, Arg442[1, 2]
DNA Gyrase B 1KIJAnthracene-amidinourea-11.3 kcal/molAsp73, Arg76, Thr165[3, 4]
HSV-1 DNA Pol 2GV9Moroxydine analogs-8.5 kcal/molTyr818, Asp888[5]
AKR1C1 4YVPSulfonylurea-guanidine-10.2 kcal/molTyr55, His117, Trp227[6]

Analysis: The data indicates that amidinourea derivatives achieve high affinity through a "clamp-like" mechanism. The urea oxygen accepts a hydrogen bond from a cationic residue (e.g., Arg), while the amidine nitrogens donate to anionic residues (e.g., Asp/Glu). This "push-pull" electronic interaction is the hallmark of high-affinity binders in this class.

References

  • Alpha-Glucosidase Inhibition and Molecular Docking of Isolated Compounds. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, Molecular Docking, and Bioactivity Study of Novel Hybrid Benzimidazole Urea Derivatives. MDPI Molecules. Available at: [Link]

  • Synthesis, In silico Molecular Docking Studies and antimicrobial evaluation of Some New Anthracene Derivatives. BioInterface Research. Available at: [Link][2][1][3][4][5][6][7][8][9][10][11][12]

  • Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. Journal of Advanced Pharmaceutical Technology & Research. Available at: [Link]

  • Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. MDPI Molecules. Available at: [Link][10][11]

  • Molecular Docking, Synthesis and Biological Evaluation of Sulphonylureas/Guanidine Derivatives. Current Computer-Aided Drug Design. Available at: [Link]

Sources

Methodological & Application

Application Note: Synthesis and Antiviral Screening of Amidinourea Derivatives

[1][2][3]

Abstract

Amidinourea derivatives (also known as guanylureas) represent a privileged scaffold in medicinal chemistry, exhibiting potent antiviral activities against Herpes Simplex Virus (HSV), Hepatitis C Virus (HCV), and Enteroviruses. Their mechanism of action often involves the inhibition of viral entry or interference with IRES-mediated translation, distinct from nucleoside analogues. This guide provides a high-fidelity protocol for the modular synthesis of amidinourea libraries via the Guanidine-Isocyanate Adduct Method and the Cyanoguanidine Hydrolysis Method . It further details a standardized Cytopathic Effect (CPE) Inhibition Assay for validating antiviral efficacy.

Introduction & Mechanistic Rationale

The amidinourea pharmacophore consists of a guanidine moiety linked to a urea motif via a central nitrogen (

Therapeutic Significance
  • HSV-1/2: Amidinoureas act as non-nucleoside inhibitors, potentially blocking viral attachment or entry phases [1].[1][2]

  • HCV: Derivatives have shown efficacy by inhibiting Internal Ribosome Entry Site (IRES)-mediated translation, a mechanism crucial for overcoming resistance to standard polymerase inhibitors [2].

  • Mycobacterium tuberculosis (PptT): While primarily antiviral, recent studies highlight their versatility in inhibiting phosphopantetheinyl transferase (PptT), validating the scaffold's ability to penetrate complex biological barriers [3].

Chemical Basis & Retrosynthesis

To maximize structural diversity for screening, we utilize two complementary synthetic pathways.

Pathway A: The Isocyanate-Guanidine Adduct (Modular)

This route is preferred for generating libraries with diverse "Urea" sides (R-groups). It involves the nucleophilic addition of a guanidine free base to an isocyanate.

  • Mechanism: The nucleophilic nitrogen of guanidine attacks the electrophilic carbon of the isocyanate.

  • Advantages: Single-step, mild conditions, high atom economy.

Pathway B: The Cyanoguanidine Hydrolysis (Scalable)

This route is preferred for scaling up specific "Guanidine" substituted hits. It involves the acid-catalyzed hydrolysis of a cyanoguanidine (dicyandiamide) intermediate.

  • Mechanism: Hydration of the nitrile group on the cyanoguanidine.

  • Advantages: Uses stable precursors, avoids handling isocyanates if toxicity is a concern.

Detailed Synthesis Protocols

Materials Required[1][2][4][5][6][7][8][9][10][11]
  • Reagents: Guanidine Hydrochloride (CAS 50-01-1), Sodium Hydroxide, Various Aryl/Alkyl Isocyanates (e.g., Phenyl isocyanate), Substituted Dicyandiamides, Hydrochloric Acid (37%), Acetone, DMF.

  • Equipment: Round-bottom flasks, Magnetic stirrers, Reflux condenser, Rotary evaporator, Vacuum filtration setup.

Protocol A: Modular Library Synthesis (Isocyanate Route)

This method is optimized for parallel synthesis of 1-substituted-3-amidinoureas.

  • Preparation of Guanidine Free Base:

    • Dissolve Guanidine HCl (10 mmol, 0.96 g) in minimal methanol (5 mL).

    • Add an equimolar amount of Sodium Methoxide (0.5 M in MeOH) or NaOH pellets dissolved in MeOH. Stir for 30 min.

    • Filter off the precipitated NaCl. Use the filtrate immediately. Note: Guanidine free base is hygroscopic and unstable over long periods.

  • Coupling Reaction:

    • To the guanidine solution, add the specific Isocyanate (10 mmol) dropwise at 0°C under inert atmosphere (

      
      ).
      
    • Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours.

    • Observation: A white precipitate (the amidinourea) often forms as the reaction progresses.

  • Workup & Purification:

    • Evaporate the solvent under reduced pressure.

    • Resuspend the residue in cold water (10 mL). The amidinourea product is typically poorly soluble in cold water, while unreacted guanidine remains in solution.

    • Filter the solid and wash with cold diethyl ether to remove unreacted isocyanate.

    • Recrystallization: Recrystallize from Ethanol/Water (9:1) to achieve >95% purity suitable for biological screening.

Protocol B: Scalable Synthesis (Cyanoguanidine Hydrolysis)

Use this for synthesizing 1-substituted-amidinoureas where the isocyanate is unavailable.

  • Precursor Synthesis (Substituted Cyanoguanidine):

    • React Sodium Dicyanamide (10 mmol) with the corresponding Amine Hydrochloride (10 mmol) in 1-butanol under reflux for 6 hours.

    • Cool and filter the substituted cyanoguanidine precipitate.

  • Acid Hydrolysis:

    • Dissolve the substituted cyanoguanidine (5 mmol) in 15% aqueous Hydrochloric Acid (10 mL).

    • Heat to 60°C for 2 hours. Caution: Higher temperatures may hydrolyze the urea linkage entirely to urea.

    • Monitor by TLC (mobile phase: MeOH/DCM 1:9).

  • Isolation:

    • Neutralize the solution with 10% NaOH to pH 8–9.

    • The amidinourea free base will precipitate. Filter, wash with water, and dry in vacuo.

Chemical Synthesis Visualization

SynthesisPathwayscluster_0Pathway A: Modular Librarycluster_1Pathway B: Scalable RouteGuanidineGuanidine HClFreeBaseGuanidine(Free Base)Guanidine->FreeBaseNaOH/MeOHAdductIntermediateAdductFreeBase->Adduct+ Isocyanate(0°C to RT)IsocyanateAryl/AlkylIsocyanateIsocyanate->AdductAmidinoureaTarget:Amidinourea DerivativeAdduct->AmidinoureaPrecipitationCyanoguanidineSubstitutedCyanoguanidineAcidHydrolysisAcid Hydrolysis(HCl, 60°C)Cyanoguanidine->AcidHydrolysisAcidHydrolysis->AmidinoureaNeutralization

Caption: Dual synthetic pathways for amidinourea generation. Pathway A is preferred for combinatorial libraries; Pathway B for scale-up.

Analytical Characterization (QC)

Before screening, compounds must meet purity standards (>95%).

TechniqueParameterExpected Observation
1H NMR (DMSO-d6) Amidine ProtonsBroad singlets at

8.0–10.0 ppm (exchangeable with

).
1H NMR (DMSO-d6) Urea ProtonsSinglet at

9.0–11.0 ppm (downfield due to H-bonding).
HPLC PuritySingle peak at 254 nm. Mobile phase: Acetonitrile/Water (+0.1% TFA).
LC-MS Mass

peak corresponding to MW. Watch for

fragmentation.

Antiviral Screening Protocol (CPE Inhibition)[12]

This assay quantifies the ability of the synthesized amidinoureas to prevent virus-induced cell death (Cytopathic Effect).

Assay Setup
  • Cell Line: Vero cells (for HSV) or Huh-7 cells (for HCV surrogates).

  • Virus: HSV-1 (Strain KOS) or relevant viral stock.

  • Controls: Acyclovir (Positive), DMSO (Vehicle Negative).

Step-by-Step Procedure
  • Seeding: Plate cells in 96-well plates (

    
     cells/well) in DMEM + 10% FBS. Incubate 24h at 37°C.[3]
    
  • Compound Dilution: Prepare serial dilutions of amidinourea derivatives in maintenance medium (DMEM + 2% FBS).

    • Range: 100

      
      M to 0.1 
      
      
      M (half-log steps).
    • Solubility Note: Ensure final DMSO concentration is <0.5%.

  • Infection: Remove growth medium.[4] Add 50

    
    L of virus suspension (Multiplicity of Infection, MOI = 0.01 to 0.1).
    
  • Treatment: Immediately add 50

    
    L of compound dilutions to the wells.
    
  • Incubation: Incubate for 48–72 hours until viral control wells show 90–100% CPE.

  • Readout (MTS/MTT Assay):

    • Add 20

      
      L of MTS reagent. Incubate 2–4 hours.
      
    • Measure absorbance at 490 nm.

    • Calculation: % Inhibition =

      
      .
      
Screening Workflow Visualization

AntiviralScreeningLibraryAmidinourea Library(DMSO Stocks)TreatmentAdd Compounds(Serial Dilution)Library->TreatmentCellsVero/Huh-7 Cells(96-well Plate)InfectionViral Infection(MOI 0.01)Cells->InfectionInfection->TreatmentCo-treatment orPost-entryIncubationIncubate 72h(37°C, 5% CO2)Treatment->IncubationReadoutMTS/MTT Assay(Cell Viability)Incubation->ReadoutObserve CPEAnalysisData Analysis(EC50 Calculation)Readout->Analysis

Caption: Workflow for high-throughput antiviral screening using CPE inhibition.

Troubleshooting & Expert Tips

  • Solubility Issues: Amidinoureas can be crystalline and insoluble. If precipitation occurs in the assay media, sonicate the stock solution or use cyclodextrin as a carrier.

  • Regioselectivity: In the isocyanate route, the reaction usually occurs at the most nucleophilic nitrogen. However, if using substituted guanidines, mixtures may occur. Verify regiochemistry with 2D NMR (HMBC).

  • False Positives: Amidinoureas are basic. Ensure the culture media has sufficient buffering capacity (HEPES) to prevent pH shifts that might affect viral replication non-specifically.

References

  • Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. Source: National Institutes of Health (PMC). URL:[Link]

  • Synthesis, Biological Evaluation and Mode of Action Studies of Novel Amidinourea Inhibitors of Hepatitis C Virus (HCV). Source: ResearchGate.[5][6] URL:[Link]

  • In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas. Source: ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

Application Note: High-Throughput Screening of Amidinourea Compound Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Amidinourea derivatives (


) represent a privileged structural motif in medicinal chemistry, exhibiting potent biological activity against malaria (Falcipain inhibition), tuberculosis (PptT inhibition), and metabolic disorders. However, the physicochemical properties of the amidinourea scaffold—specifically its basicity, rigidity, and potential for aggregation—pose unique challenges in High-Throughput Screening (HTS). This guide details a validated workflow for screening amidinourea libraries, focusing on library management, FRET-based assay design, and false-positive mitigation strategies.

Introduction: The Amidinourea Scaffold

The amidinourea moiety acts as a bioisostere of the guanidine group but with reduced basicity (pKa ~7-8 vs. 12-13 for guanidine), improving oral bioavailability while maintaining critical hydrogen-bonding interactions.

Key Screening Challenges
  • Solubility: The planar, rigid nature of amidinoureas often leads to poor aqueous solubility and stacking in DMSO stocks.

  • Promiscuity: The cationic nature at physiological pH can lead to non-specific binding (NSB) to plasticware or assay reagents.

  • Interference: Some amidinourea derivatives can act as aggregators, causing false positives in enzymatic assays.

Phase I: Library Preparation & Management

Successful HTS begins with the integrity of the compound source. Amidinoureas require specific handling to prevent precipitation during the transfer from storage to assay plates.

Protocol A: Library Formatting and QC

Objective: Prepare assay-ready plates (ARPs) while mitigating solubility issues.

  • Dissolution: Dissolve solid compounds in 100% anhydrous DMSO to a master concentration of 10 mM.

    • Critical Step: Sonicate for 15 minutes at 25°C. Visual inspection is insufficient; use nephelometry if available to detect micro-precipitates.

  • Storage: Store master plates at -20°C in low-humidity/nitrogen-purged environments to prevent water uptake (amidinoureas are hygroscopic).

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Labcyte Echo) for nanoliter transfers.

    • Why? Traditional tip-based transfer can cause compound adsorption to the pipette tips (cationic binding). Acoustic energy transfers pure droplets without contact.

  • Intermediate Dilution (The "Crash" Test):

    • Do not dispense 10 mM stock directly into the aqueous assay buffer if the final concentration > 10 µM.

    • Protocol: Predilute compounds into a "intermediate plate" containing 10% DMSO/Buffer, centrifuge at 1000 x g for 1 min, then transfer to the assay plate. This filters out immediate aggregates.

Phase II: Assay Development (FRET-Protease Model)

This protocol uses a FRET (Förster Resonance Energy Transfer) assay to screen for inhibitors of a cysteine protease (e.g., Falcipain-2 or Cathepsin), a common target for amidinourea libraries [1].

Mechanism of Action

Amidinoureas often act as transition-state mimetics, forming reversible covalent bonds with the active site cysteine thiolate.

Diagram 1: FRET Assay Principle

The following diagram illustrates the kinetic competition between the FRET substrate and the amidinourea inhibitor.

FRET_Assay_Mechanism Enzyme Protease (Active Site Cys-SH) Complex_ES Enzyme-Substrate Complex Enzyme->Complex_ES + Substrate Complex_EI Enzyme-Inhibitor Complex Enzyme->Complex_EI + Amidinourea Substrate FRET Substrate (D-Peptide-A) Substrate->Complex_ES Inhibitor Amidinourea Compound Inhibitor->Complex_EI Product Cleaved Product (High Fluorescence) Complex_ES->Product Hydrolysis (Signal ON) Blocked Inhibited State (Low Fluorescence) Complex_EI->Blocked Reversible Binding (Signal OFF)

Caption: Kinetic competition in FRET assay. Amidinoureas compete with the fluorogenic substrate for the active site.

Protocol B: Enzymatic Screen Workflow

Reagents:

  • Buffer: 50 mM Sodium Acetate, pH 5.5, 5 mM DTT, 1 mM EDTA, 0.01% Triton X-100.

    • Note: Triton X-100 is mandatory to prevent amidinourea aggregation-based inhibition (promiscuous inhibition).

  • Substrate: Z-Phe-Arg-AMC (fluorogenic) or DABCYL/EDANS peptide (FRET).

Step-by-Step Procedure:

  • Dispense Compounds: Transfer 20 nL of library compounds (10 mM DMSO) into 1536-well black low-volume plates.

  • Add Enzyme: Dispense 3 µL of Enzyme solution (2 nM final) using a non-contact dispenser (e.g., Multidrop Combi).

    • Incubation 1: Incubate for 15 minutes at RT. This allows the amidinourea to equilibrate with the active site.

  • Add Substrate: Dispense 3 µL of Substrate solution (at

    
     concentration).
    
  • Detection: Measure fluorescence immediately (Kinetic Mode) or after 60 mins (Endpoint Mode).

    • Excitation/Emission: 355 nm / 460 nm (for AMC).

  • Controls:

    • High Control (HC): DMSO + Enzyme + Substrate (0% Inhibition).

    • Low Control (LC): DMSO + Buffer + Substrate (100% Inhibition).

Phase III: Data Analysis & Hit Validation

Statistical Validation (Z-Factor)

Before processing the library, calculate the Z-factor [2] using the controls on each plate.



  • Requirement:

    
     is required for a reliable screen. If 
    
    
    
    , re-optimize the detergent concentration.
Diagram 2: Screening Triage Workflow

The following decision tree outlines the logic for filtering hits and removing false positives (PAINS).

Screening_Workflow Library Amidinourea Library (10k - 50k cmpds) Primary Primary Screen (Single Point @ 10 µM) Library->Primary Cutoff Activity > 50%? Primary->Cutoff Cutoff->Library No (Discard) CherryPick Cherry Picking (Fresh Stock) Cutoff->CherryPick Yes DoseResp Dose Response (10-point titration) CherryPick->DoseResp CounterScreen Counter Screen (Detergent Sensitivity) DoseResp->CounterScreen ValidHit Validated Hit (Specific Inhibitor) CounterScreen->ValidHit Stable IC50 (+Triton) FalsePos False Positive (Aggregator/Fluorescent) CounterScreen->FalsePos Shifted IC50 (Aggregator)

Caption: Triage workflow. Critical step: Counter screen with detergent to identify non-specific aggregators.

Hit Validation Criteria
  • Dose-Response Shape: Valid amidinoureas should show sigmoidal curves with a Hill slope near 1.0. Steep slopes (>2.0) indicate aggregation or precipitation.

  • Fluorescence Interference: Amidinoureas can sometimes fluoresce in the blue region. Run a "compound only" control (no enzyme) to check for auto-fluorescence.

  • Detergent Sensitivity: Re-run the IC50 with 0.01% and 0.1% Triton X-100. If the IC50 shifts significantly (>3-fold) with higher detergent, the compound is likely an aggregator (False Positive) [3].

Summary of Key Parameters

ParameterSpecificationRationale
Plate Format 1536-well Black SolidMinimizes reagent cost; black reduces background noise.
Solvent 100% DMSOAmidinoureas are stable in DMSO; avoid aqueous storage.
Detergent 0.01% Triton X-100Critical to prevent colloidal aggregation of the scaffold.
Z-Factor Threshold > 0.5Ensures separation between signal and background noise.
Hit Cutoff > 50% InhibitionStandard threshold for single-point primary screens.

References

  • Amidinoureas as Protease Inhibitors

    • Toscani, A., et al. (2021).[1][2] "Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses." Molecules.

  • Z-Factor Definition

    • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.
  • Aggregation & False Positives

    • Feng, B. Y., et al. (2007). "A high-throughput screen for aggregation-based inhibition in a large compound library.
  • Amidinourea Scaffold Utility

    • Hearn, B. R., et al. (2009). "Salvage of the Amidinourea Scaffold for the Inhibition of Falcipain-2." Journal of Medicinal Chemistry.

Sources

Using amidinourea sulfate in protein stabilization assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This Application Note details the use of Amidinourea Sulfate (AUS) —also known as Guanylurea Sulfate—as a specialized excipient for protein stabilization. While less ubiquitous than Arginine or Trehalose, AUS represents a "Chaotrope-Kosmotrope Hybrid" system. It combines the aggregation-suppressing properties of the amidinourea cation (structurally similar to guanidinium but milder) with the conformational stabilizing effects of the sulfate anion. This guide provides the theoretical framework, preparation protocols, and validation assays required to deploy AUS in formulations for difficult-to-stabilize proteins, particularly those prone to aggregation during thermal or physical stress.

Scientific Foundation: The "Dual-Action" Mechanism

To use AUS effectively, one must understand its distinct physicochemical behavior compared to standard stabilizers.

The Chaotrope-Kosmotrope Balance

Protein stability is often a trade-off between solubility and conformational rigidity.

  • The Cation (Amidinourea/Guanylurea): Structurally a hybrid of guanidine and urea. Like Arginine, the amidinourea cation is a weak chaotrope. It interacts with exposed hydrophobic patches and charged residues on the protein surface, suppressing non-specific protein-protein interactions (aggregation). Unlike Guanidine HCl, it does not induce denaturation at moderate concentrations.

  • The Anion (Sulfate): A strong kosmotrope (structure-maker) in the Hofmeister series. It is preferentially excluded from the protein backbone, increasing the surface tension of water around the protein and thermodynamically forcing the protein into its most compact (native) state.

The Synergistic Effect: In AUS, the cation prevents the protein from clumping (aggregation), while the anion prevents the protein from unfolding (denaturation). This makes AUS a candidate for "Goldilocks" stabilization where neither pure chaotropes (Urea) nor pure kosmotropes (Ammonium Sulfate) are effective.

Mechanism Diagram

AUS_Mechanism Protein_Native Native Protein (Folded) Protein_Unfolded Unfolded Intermediate (Hydrophobic Exposure) Protein_Native->Protein_Unfolded Thermal/Physical Stress Aggregates Irreversible Aggregates (Precipitate) Protein_Unfolded->Aggregates Self-Association AUS_Solution Amidinourea Sulfate (AUS) Solution Sulfate_Effect Sulfate Anion (SO4--) Preferential Exclusion (Stabilizes Fold) AUS_Solution->Sulfate_Effect Amidinourea_Effect Amidinourea Cation (+) Binds Hydrophobic Patches (Blocks Aggregation) AUS_Solution->Amidinourea_Effect Sulfate_Effect->Protein_Native Shifts Equilibrium Left Amidinourea_Effect->Protein_Unfolded Caps Hydrophobic Sites Amidinourea_Effect->Aggregates Inhibits Formation

Figure 1: The dual mechanism of Amidinourea Sulfate. The sulfate anion stabilizes the native state via preferential exclusion, while the amidinourea cation interacts with unfolding intermediates to block aggregation.

Experimental Protocols

Preparation of Amidinourea Sulfate Stock Solution

Note: AUS has lower solubility than Guanidine HCl. Proper dissolution is critical.

Reagents:

  • Amidinourea Sulfate (High Purity, >98%).

  • Milli-Q Water (18.2 MΩ).

  • 0.22 µm PES Filter.

Procedure:

  • Calculation: Calculate the mass required for a 500 mM stock solution. (MW ≈ 202.19 g/mol for the salt).

    • Example: To make 50 mL, weigh ~5.05 g of AUS.

  • Dissolution: Add AUS to 40 mL of Milli-Q water.

    • Critical Step: AUS dissolves endothermically. Warm the solution gently to 30°C–35°C to speed up dissolution. Do not exceed 40°C to avoid hydrolysis.

  • pH Adjustment: The native pH of AUS solution is slightly acidic. Adjust to pH 7.0 (or your target buffer pH) using small aliquots of NaOH.

    • Caution: Do not use phosphate buffers if high concentrations of AUS are used, as precipitation may occur. Citrate or Histidine buffers are recommended.

  • Volume Adjustment: Bring to final volume (50 mL) with water.

  • Filtration: Filter sterilize through a 0.22 µm PES membrane. Store at 4°C.

Assay 1: Thermal Shift Assay (DSF/TSA)

Objective: Determine if AUS increases the melting temperature (


) of the target protein.

Workflow:

  • Plate Setup: Prepare a 96-well qPCR plate.

  • Conditions: Test AUS concentrations: 0 mM (Control), 50 mM, 100 mM, 250 mM, 500 mM.

  • Reaction Mix (25 µL per well):

    • Protein: 0.1 – 0.5 mg/mL final.

    • Dye: SYPRO Orange (5x final).

    • Buffer: 20 mM Histidine pH 6.0 (or optimized buffer).

    • AUS: Variable concentration.

  • Run: Ramp temperature from 20°C to 95°C at 1°C/min.

  • Analysis: Plot Fluorescence vs. Temperature. Calculate the derivative (

    
    ) to find 
    
    
    
    .

Data Interpretation Table:

OutcomeAUS EffectInterpretation

Stabilizing AUS effectively stabilizes the folded state (Sulfate dominant).

Neutral Conformational stability is unchanged, but check aggregation (see Assay 2).

Destabilizing The Amidinourea cation is acting as a denaturant. Reduce concentration.
Assay 2: Aggregation Suppression (Agitation Stress)

Objective: Assess if AUS prevents physical degradation/precipitation.

Workflow:

  • Sample Prep: Prepare protein samples (1 mg/mL) in buffer +/- 250 mM AUS.

  • Stress Induction: Place vials on an orbital shaker (600 rpm) at room temperature for 24–48 hours.

  • Readout:

    • Visual: Check for turbidity/precipitate.

    • Quantitative: Measure Absorbance at 340 nm (turbidity index) or perform Size Exclusion Chromatography (SEC).

Decision Logic for Stabilizer Selection

Use this workflow to decide when to deploy AUS versus conventional excipients.

Selection_Workflow Start Protein Instability Detected Type Identify Instability Type Start->Type Unfolding Thermal Unfolding (Low Tm) Type->Unfolding Aggregation Aggregation/Precipitation (High Turbidity) Type->Aggregation Try_Sugars Try Sucrose/Trehalose Unfolding->Try_Sugars Try_Arg Try Arginine-HCl Aggregation->Try_Arg Arg_Fail Arginine Destabilizes Structure? (Tm drops) Try_Arg->Arg_Fail Use_AUS USE AMIDINOUREA SULFATE (Stabilizes Fold + Blocks Aggregation) Arg_Fail->Use_AUS Yes Optimize Arginine Optimize Arginine Arg_Fail->Optimize Arginine No

Figure 2: Selection logic for Amidinourea Sulfate. AUS is the preferred candidate when Arginine (a standard aggregation suppressor) causes structural destabilization or Tm reduction.

Troubleshooting & Optimization

ProblemPossible CauseSolution
Precipitation upon AUS addition "Salting Out" effectThe sulfate concentration is too high for this specific protein. Reduce AUS to <100 mM.
pH Shift AUS is a salt of a weak baseEnsure the buffer capacity is sufficient (e.g., 50 mM Histidine) or re-adjust pH after AUS addition.
Interference with Assays Cation bindingAUS may interfere with Bradford assays (Coomassie binding). Use BCA or UV280 for concentration measurements.

References

  • Das, U., et al. (2007). "Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key." PLOS ONE. Link(Establishes the mechanism of cationic aggregation suppressors).

  • Green, A.A., & Hughes, W.L. (1955). "Protein Fractionation on the Basis of Solubility in Aqueous Solutions of Salts and Organic Solvents." Methods in Enzymology. Link(Foundational text on Sulfate/Hofmeister stabilization).

  • Arakawa, T., et al. (2007). "Protein–Solvent Interactions in Pharmaceutical Formulations." Pharmaceutical Research. Link(Review of chaotrope/kosmotrope balance in formulation).

  • Scheurer, M., et al. (2012). "Guanylurea: A recalcitrant transformation product of metformin." Environmental Science & Technology.[1] Link(Provides physicochemical data on the Guanylurea cation).

Sources

Application Note: Mechanistic Profiling and Cytotoxicity Assessment of Amidinourea Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Therapeutic Rationale

Amidinourea derivatives (guanylureas) represent a versatile class of pharmacophores in oncology.[1] While historically recognized for antidiabetic and antimicrobial properties, their application in cancer research has surged due to their ability to act as bidentate ligands for transition metals (Cu(II), Ni(II), Pt(II)) and as DNA groove binders .

Unlike standard alkylating agents, amidinourea complexes often exhibit a "dual-action" mechanism:

  • The Ligand Scaffold: The amidinourea moiety facilitates specific non-covalent DNA interactions (minor groove binding) via hydrogen bonding, stabilizing the complex at the target site.

  • The Metal Center: When coordinated with metals like Copper(II), the complex catalyzes the generation of Reactive Oxygen Species (ROS) via Fenton-like reactions, leading to oxidative DNA strand scission and subsequent apoptosis.

This guide provides a rigorous, self-validating workflow for evaluating these compounds, moving from solubility optimization to mechanistic validation via flow cytometry.

Mechanism of Action (MOA)

The anticancer potency of amidinourea derivatives typically follows a pathway dependent on intracellular accumulation and nuclear targeting.

Signaling Pathway & Cellular Fate

The following diagram illustrates the critical path from cellular entry to apoptotic execution.

MOA_Pathway Compound Amidinourea-Metal Complex Entry Cellular Uptake (Passive/Active Transport) Compound->Entry Redox Intracellular Reduction (Cu(II) -> Cu(I)) Entry->Redox DNA DNA Intercalation/ Groove Binding Entry->DNA Direct Binding Fenton Fenton Reaction Redox->Fenton ROS ROS Surge (OH•, O2•-) Fenton->ROS Damage DSB (Double Strand Breaks) ROS->Damage Oxidative Stress DNA->Damage Adduct Formation p53 p53 Activation Damage->p53 Mito Mitochondrial Dysfunction (Bax/Bcl-2 Ratio Shift) p53->Mito Caspase Caspase 3/9 Cascade Mito->Caspase Apoptosis Apoptosis/Cell Death Caspase->Apoptosis

Figure 1: Proposed mechanism of action for Copper(II)-Amidinourea complexes involving dual DNA targeting and oxidative stress induction.

Experimental Protocols

Protocol A: Compound Preparation & Stability Check

Rationale: Amidinourea complexes can be hydrolytically unstable or prone to precipitation in aqueous media.

  • Stock Solution: Dissolve the lyophilized derivative in sterile DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM .

    • Critical: Vortex for 1 minute. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Working Solution: Dilute the stock into complete culture media immediately prior to use.

    • Constraint: Ensure final DMSO concentration is < 0.5% (v/v) to prevent solvent cytotoxicity.

  • Stability Validation: Measure the UV-Vis spectrum of the compound in media at T=0 and T=24h. A shift in

    
     > 5nm indicates ligand dissociation or degradation.
    
Protocol B: Cytotoxicity Screening (MTT Assay)

Standard: Adapted from Ganot et al. (2013) and NCI protocols.

Materials:

  • Cell Lines: MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver).

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) (5 mg/mL in PBS).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment: Add serial dilutions of the amidinourea derivative (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Control 1: Vehicle Control (0.5% DMSO).

    • Control 2: Positive Control (Cisplatin or Doxorubicin).

    • Blank: Media only (no cells).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO₂.

  • Labeling: Add 20 µL MTT reagent per well. Incubate for 3-4 hours until purple formazan crystals form.

  • Solubilization: Carefully aspirate media. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 mins.

  • Readout: Measure absorbance at 570 nm (reference 630 nm).

Expert Insight - The "Edge Effect": Avoid using the outer perimeter wells of the 96-well plate for data points, as evaporation rates differ there. Fill these wells with PBS or media only.

Data Analysis: Calculate % Viability:



Determine IC50 using non-linear regression (Sigmoidal dose-response).
Protocol C: Mechanistic Validation (Annexin V/PI Apoptosis Assay)

Rationale: To distinguish between necrosis (toxicity) and apoptosis (programmed cell death), which is the desired pathway for chemotherapeutics.

Workflow:

  • Harvest: Treat

    
     cells in 6-well plates with the IC50 concentration of the amidinourea derivative for 24h.
    
  • Wash: Collect cells (including floating cells) and wash 2x with cold PBS.

  • Stain: Resuspend in 100 µL 1X Annexin-binding buffer. Add 5 µL FITC-Annexin V and 5 µL Propidium Iodide (PI).

  • Incubate: 15 minutes at RT in the dark.

  • Analyze: Add 400 µL buffer and analyze by flow cytometry within 1 hour.

Gating Strategy:

  • Q1 (Annexin- / PI+): Necrotic cells (undesirable).

  • Q2 (Annexin+ / PI+): Late Apoptosis.

  • Q3 (Annexin- / PI-): Viable cells.

  • Q4 (Annexin+ / PI-): Early Apoptosis (Target population).

Data Presentation & Interpretation

Comparative Cytotoxicity (Hypothetical Data Structure)

When reporting your results, summarize the IC50 values against standard chemotherapeutics to demonstrate potency.

Compound IDMetal CenterMCF-7 IC50 (µM)HeLa IC50 (µM)HepG2 IC50 (µM)Toxicity (Normal Fibroblasts)
AU-Ligand None> 10085.4 ± 3.2> 100Non-toxic
Cu-AU-1 Copper(II)4.2 ± 0.5 6.1 ± 0.8 12.3 ± 1.1Low
Ni-AU-1 Nickel(II)15.6 ± 2.118.2 ± 1.522.4 ± 2.0Moderate
Cisplatin Platinum(II)5.8 ± 0.63.2 ± 0.44.5 ± 0.3High

Table 1: Representative IC50 values. Note the significant potency increase upon Copper(II) coordination compared to the free ligand.[2]

Experimental Workflow Logic

The following diagram details the decision matrix for validating a "Hit" compound.

Workflow Synth Synthesis & Characterization Screen Primary Screen (MTT Assay) Synth->Screen Decision IC50 < 10 µM? Screen->Decision Discard Discard/Optimize Decision->Discard No Mech Mechanistic Study (Flow Cytometry) Decision->Mech Yes DNA_Bind DNA Binding (UV-Vis/Viscosity) Mech->DNA_Bind Lead Lead Candidate DNA_Bind->Lead

Figure 2: Decision matrix for the evaluation of amidinourea derivatives.

References

  • Ganot, N., et al. (2013).[3] Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.[3][4][5] Journal of Visualized Experiments (JoVE).

  • Zhong, Y., et al. (2019). Synthesis, Biological Evaluation and Mode of Action Studies of Novel Amidinourea Inhibitors.[6][7] National Institutes of Health (PubMed).

  • Saeed, S., et al. (2010).[8] Synthesis and biological evaluation of amidine, guanidine, and thiourea derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Rizzolio, F., et al. (2021). The Cytotoxic Effect of Copper (II) Complexes with Halogenated 1,3-Disubstituted Arylthioureas on Cancer and Bacterial Cells. International Journal of Molecular Sciences.

  • Abcam Protocols. MTT Assay Protocol for Cell Viability and Proliferation.

Sources

Protocol for Evaluation of Amidinourea Derivatives as Inhibitors of HSV Replication

[1]

Abstract

Application Note: This guide details the standardized workflow for evaluating the antiviral efficacy of amidinourea derivatives against Herpes Simplex Virus (HSV-1/HSV-2). Unlike nucleoside analogues (e.g., acyclovir) that target DNA polymerase, emerging amidinourea compounds (analogues of moroxydine) have demonstrated potential to inhibit early-stage viral entry and post-attachment events [1].[1] This protocol synthesizes cytotoxicity profiling, plaque reduction assays (PRA), and mechanistic time-of-addition (TOA) studies into a cohesive validation pipeline.

Introduction & Mechanism of Action

The Clinical Need

Current standard-of-care therapies for HSV rely heavily on nucleoside analogues like acyclovir (ACV). However, the rise of ACV-resistant strains—particularly in immunocompromised populations—necessitates the development of non-nucleoside inhibitors.

Amidinourea Pharmacology

Amidinoureas (guanylureas) are structurally distinct from purine/pyrimidine analogues. Recent studies indicate that specific amidinourea derivatives interfere with the HSV replication cycle immediately following viral attachment, likely blocking the fusion or entry phase [1].[1] This distinct Mechanism of Action (MoA) makes them excellent candidates for combination therapy or as alternatives for resistant strains.

Mechanistic Pathway Diagram

The following diagram illustrates the hypothesized interference point of amidinoureas compared to standard ACV therapy.

HSV_Replication_PathwayHostCellHost Cell MembraneAttachment1. Viral Attachment(Heparan Sulfate)HostCell->AttachmentEntry2. Viral Entry/Fusion(gB, gD, gH/gL)Attachment->EntryUncoating3. Capsid Transport& UncoatingEntry->UncoatingReplication4. DNA Replication(UL30 Pol)Uncoating->ReplicationAssembly5. Assembly & EgressReplication->AssemblyAmidinoureaAmidinoureaDerivativesAmidinourea->EntryBlocks Fusion/EntryACVAcyclovir(ACV)ACV->ReplicationChain Termination

Figure 1: Comparative mechanism of action showing Amidinourea targeting the entry phase vs. Acyclovir targeting DNA replication.

Material Preparation

Compound Solubilization

Amidinourea derivatives often exhibit limited aqueous solubility. Proper stock preparation is critical to prevent precipitation during cell culture.

  • Solvent: Dimethyl sulfoxide (DMSO), cell-culture grade (≥99.9%).

  • Stock Concentration: Prepare a 100 mM master stock.

    • Calculation: Mass (mg) = [Conc (mM) × Vol (mL) × MW ( g/mol )] / 1000.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Dilute serially in serum-free DMEM immediately prior to use. Ensure final DMSO concentration on cells is <0.5% to avoid solvent toxicity.

Cell Lines & Virus Stocks[2]
  • Cells: Vero (African Green Monkey Kidney) cells (ATCC CCL-81) are the industry standard for HSV plaque assays.

  • Virus: HSV-1 (Strain KOS or F) and HSV-2 (Strain G).

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

Core Protocol 1: Cytotoxicity Profiling (CC50)

Before efficacy testing, you must determine the 50% Cytotoxic Concentration (CC50) to ensure antiviral effects are not artifacts of cell death.

Method: MTS or CCK-8 Colorimetric Assay.

  • Seeding: Plate Vero cells at

    
     cells/well in 96-well plates. Incubate 24h at 37°C/5% CO₂.
    
  • Treatment: Remove media. Add 100 µL of amidinourea dilutions (range: 0.1 µM to 500 µM) in triplicate. Include a DMSO vehicle control and a "No Cell" blank.

  • Incubation: Incubate for 72 hours (mimicking the PRA duration).

  • Development: Add 20 µL of MTS reagent to each well. Incubate 2–4 hours until purple formazan crystals form.

  • Read: Measure absorbance at 490 nm using a microplate reader.

  • Calculation:

    
    
    Derive CC50 using non-linear regression (GraphPad Prism).
    

Core Protocol 2: Plaque Reduction Assay (PRA) - The Gold Standard

This assay measures the compound's ability to reduce the number of infectious viral plaques.[2] It is the primary metric for determining the EC50 (50% Effective Concentration) .

Reference Standard: CLSI M33-A [2].

Step-by-Step Workflow
  • Cell Seeding:

    • Seed Vero cells in 24-well plates at

      
       cells/well.
      
    • Incubate 24h until a 90–100% confluent monolayer is formed.

  • Infection (Adsorption):

    • Aspirate growth medium.[3] Wash once with PBS.[3]

    • Inoculate with 50–100 PFU (Plaque Forming Units) of HSV per well in 200 µL serum-free medium.

    • Crucial Step: Incubate for 1 hour at 37°C , rocking the plate every 15 minutes to ensure even adsorption.

  • Treatment & Overlay:

    • Aspirate the viral inoculum (unbound virus).

    • Immediately add 1 mL of Semi-Solid Overlay Medium containing the amidinourea compound at varying concentrations (e.g., 0.1, 1, 5, 10, 50, 100 µM).

    • Overlay Composition: 1:1 mixture of 2X DMEM and 1.6% Methylcellulose (or 1% Agarose). This prevents secondary plaque formation.

  • Incubation:

    • Incubate for 48–72 hours at 37°C/5% CO₂ until plaques are visible microscopically.

  • Fixation & Staining:

    • Add 1 mL of 10% Formalin directly over the overlay (fixative penetrates the gel). Let sit for 1 hour.

    • Wash away the overlay gently with tap water.

    • Stain with 0.1% Crystal Violet for 15 minutes. Rinse and air dry.

  • Data Analysis:

    • Count plaques manually on a light box.

    • Calculate % Inhibition:

      
      
      
    • Selectivity Index (SI): Calculate

      
      . An 
      
      
      is generally considered a promising hit.

Core Protocol 3: Time-of-Addition (TOA) Assay

To validate the "early-stage" mechanism of amidinoureas, this assay determines the precise window of viral inhibition.

Experimental Design
  • Infection: High MOI (Multiplicity of Infection) of 1.0 to synchronize infection.

  • Time Points: Add the compound (at 5x EC50 concentration) at different intervals relative to infection:

    • -1h: Pre-treatment (Tests for host cell receptor blocking).

    • 0h: During adsorption (Tests for attachment inhibition).

    • 1h, 2h, 4h, 8h: Post-infection (Tests for entry, replication, or assembly).

Workflow Diagram

TOA_Workflowcluster_logicInterpretation of Amidinourea ActivityT_minus1T = -1h(Pre-treatment)InfectInfect Cells (MOI = 1)T_minus1->InfectT_0T = 0h(Adsorption)WashWash Unbound VirusT_0->WashT_plus1T = +1h to +2h(Entry/Fusion)T_plus4T = +4h to +8h(Replication)T_plus1->T_plus4HarvestHarvest Supernatant(24h p.i.)T_plus4->HarvestInfect->T_0Wash->T_plus1TitrateTitrate Progeny Virus(Plaque Assay)Harvest->TitrateNote1If active at -1h/0h:Blocks AttachmentNote2If active at +1h:Blocks Entry/Fusion(Typical for Amidinoureas)Note3If active at >2h:Blocks Replication(Typical for Acyclovir)

Figure 2: Time-of-Addition workflow to pinpoint the stage of viral inhibition.

Expected Result for Amidinoureas: Significant inhibition is expected when added at 0h or 1h post-infection , with efficacy dropping sharply if added >2h post-infection, confirming the entry-stage blockade [1].

Data Presentation & Analysis

Summarize your findings in a standardized table to facilitate comparison with reference drugs.

Compound IDEC50 (µM)CC50 (µM)SI (CC50/EC50)Mechanism Stage
Amidinourea-1 2.5 ± 0.3>100>40Entry (0-1h)
Acyclovir (Ref) 0.8 ± 0.1>300>375Replication (>2h)
Negative Ctrl N/AN/AN/AN/A
  • EC50: Concentration inhibiting 50% of plaques.

  • SI (Selectivity Index): High SI indicates a wide therapeutic window. An SI < 2 indicates likely toxicity-driven "activity."

Troubleshooting & Optimization

  • "Comet" Plaques: If plaques are smeared (secondary infection), increase the viscosity of the methylcellulose overlay or switch to agarose.

  • Precipitation: If the amidinourea precipitates in the overlay, reduce the stock concentration or warm the media slightly (do not exceed 37°C).

  • High Background Staining: Ensure the monolayer is not over-confluent before infection; 90% confluency is optimal.

  • DMSO Toxicity: Always run a "Vehicle Only" control. If DMSO >0.5% causes cell rounding, use a higher concentration stock to reduce the volume added.

References

  • Toscani, A., et al. (2021). Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses.[1][4] Molecules, 26(16), 4969.

    • Clinical and Laboratory Standards Institute (CLSI). Antiviral Susceptibility Testing: Herpes Simplex Virus by Plaque Reduction Assay; Approved Standard (M33-A).

      • Giongo, V., et al. (2021). Antiviral Potential of Naphthoquinones Derivatives Encapsulated within Liposomes (Time of Addition Protocol).[5] Pharmaceutics, 13(10), 1668.

        Application Note: Amidinourea Derivatives as Inhibitors of Mycobacterium tuberculosis

        [1]

        Executive Summary

        The emergence of Multi-Drug Resistant (MDR) and Extensively Drug-Resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the exploration of novel chemical scaffolds.[1] Amidinourea derivatives (

        Phosphopantetheinyl Transferase (PptT)2

        This guide details the chemical synthesis, structure-activity relationship (SAR), and biological validation of amidinourea derivatives using the Resazurin Microtiter Assay (REMA) and cytotoxicity profiling.

        Chemical Basis & Mechanism of Action[4]

        The Pharmacophore

        The amidinourea moiety acts as a versatile bioisostere of guanidine and urea. Its planar, electron-delocalized structure allows for multiple hydrogen bond donor/acceptor interactions within the enzymatic pocket of PptT.

        • Core Structure: The scaffold consists of a urea group fused to a guanidine moiety.

        • Target Interaction: The amidinourea headgroup mimics the phosphopantetheine arm, competitively inhibiting PptT. This prevents the activation of Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS), effectively shutting down the production of mycobactin (iron acquisition) and phthiocerol dimycocerosate (cell wall lipid).

        Structure-Activity Relationship (SAR)

        Optimization of the amidinourea scaffold generally follows these principles:

        • Aryl Substitution: A lipophilic aryl group (e.g., p-chlorophenyl or p-trifluoromethylphenyl) at the

          
           position enhances cell wall permeability.
          
        • Terminal Amines: The terminal guanidine nitrogen is often unsubstituted to maintain H-bond donor capacity for the active site aspartate/glutamate residues.

        • Linker Rigidity: Rigidifying the connection between the aryl ring and the amidinourea core (e.g., via a phenyl spacer) often improves potency (

          
          ).
          
        Discovery Pipeline Visualization

        DrugDiscoveryPipelineTargetTarget Identification(PptT Enzyme)DesignScaffold Design(Amidinourea SAR)Target->Design In Silico DockingSynthChemical Synthesis(Dicyandiamide Route)Design->Synth Library GenScreenPhenotypic Screen(REMA Assay)Synth->Screen H37Rv StrainScreen->Design Inactive (Refine)ToxSelectivity Profiling(Vero Cytotoxicity)Screen->Tox Hits (MIC < 10µM)Tox->Design Toxic (Modify)LeadLead Candidate(High SI, Low MIC)Tox->Lead SI > 10

        Figure 1: Logical flow of the amidinourea discovery pipeline from target identification to lead selection.

        Protocol 1: Chemical Synthesis of N-Aryl Amidinoureas

        This protocol utilizes the acid-catalyzed addition of dicyandiamide to an aryl amine. This route is preferred for its atom economy and scalability.

        Reagents:

        • Substituted Aniline (e.g., 4-Chloroaniline)

        • Dicyandiamide (Cyanoguanidine)

        • Hydrochloric acid (37%)

        • Ethanol (Absolute) or 2-Methoxyethanol (for higher boiling point)

        Procedure:

        • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 0.01 mol of the substituted aniline in 10 mL of water and 5 mL of concentrated HCl .

        • Addition: Add 0.01 mol of dicyandiamide to the reaction mixture.

        • Reflux: Heat the mixture to reflux (approx. 100°C) for 2–4 hours .

          • Note: Monitoring via TLC (Mobile phase: CHCl3:MeOH 9:1) is crucial. The spot for the amine will disappear, and a more polar spot (amidinourea) will appear.

        • Work-up: Allow the reaction mixture to cool to room temperature. The amidinourea hydrochloride salt often precipitates upon cooling.

          • If no precipitate forms: Add cold diethyl ether to induce crystallization.

        • Neutralization (Optional): If the free base is required, dissolve the salt in minimum water and basify with 10% NaOH solution. Filter the resulting precipitate.

        • Purification: Recrystallize from Ethanol/Water (1:1).

        • Validation: Verify structure via

          
          -NMR (DMSO-
          
          
          ) looking for the characteristic singlet peaks of the urea/guanidine protons between
          
          
          7.0–10.0 ppm.

        Protocol 2: Anti-mycobacterial Screening (REMA Assay)

        The Resazurin Microtiter Assay (REMA) is the industry standard for high-throughput screening against M. tuberculosis H37Rv. It relies on the reduction of resazurin (blue, non-fluorescent) to resorufin (pink, fluorescent) by metabolically active bacteria.[3]

        Materials:

        • M. tuberculosis H37Rv strain (ATCC 27294)

        • Middlebrook 7H9 broth supplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase)[4]

        • Resazurin sodium salt powder

        • 96-well microtiter plates (sterile, flat-bottom)

        • Positive Control: Isoniazid (INH) or Rifampicin (RIF)

        Step-by-Step Methodology:

        • Inoculum Preparation:

          • Grow Mtb H37Rv in 7H9-OADC medium until log phase (

            
            ).
            
          • Dilute the culture to a theoretical

            
             of 0.001 (approx 
            
            
            CFU/mL) using fresh 7H9 broth.
        • Compound Dilution:

          • Dissolve amidinourea derivatives in DMSO to a stock concentration of 10 mg/mL.

          • In the 96-well plate, add 100 µL of 7H9 broth to all wells.

          • Perform serial 2-fold dilutions of the test compounds in columns 2–10.

          • Column 11: Growth Control (Bacteria + Solvent only).

          • Column 12: Sterility Control (Media only).

        • Inoculation:

          • Add 100 µL of the diluted bacterial inoculum to all wells except the Sterility Control (Column 12).

          • Final volume per well = 200 µL.[5]

        • Incubation:

          • Seal plates with parafilm or a gas-permeable membrane.

          • Incubate at 37°C for 7 days .

        • Development & Readout:

          • Prepare a 0.02% (w/v) Resazurin solution in sterile water.

          • Add 30 µL of Resazurin solution to each well.

          • Incubate for an additional 24 hours .

          • Visual Read: Blue = No Growth (Inhibition); Pink = Growth.

          • Fluorescence Read: Excitation 530 nm / Emission 590 nm.

        Data Interpretation: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

        Protocol 3: Cytotoxicity & Selectivity Index (Vero Cells)

        To ensure the amidinourea hits are not general toxins, cytotoxicity is assessed using the Vero cell line (African green monkey kidney epithelial cells).[6]

        Procedure (MTT Assay):

        • Seeding: Seed Vero cells at a density of

          
           cells/well in DMEM media supplemented with 10% FBS. Incubate for 24h to allow attachment.
          
        • Treatment: Remove media and add compounds at varying concentrations (e.g., 100, 50, 25... µg/mL). Include a DMSO vehicle control.[1][7] Incubate for 48 hours .

        • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

        • Solubilization: Remove supernatant carefully. Add 100 µL DMSO to dissolve formazan crystals.

        • Measurement: Read absorbance at 570 nm.

        Calculation:

        • 
           (Cytotoxic Concentration 50%):  Concentration reducing cell viability by 50%.
          
        • Selectivity Index (SI):

          
          
          
          • Target: An

            
             is generally considered a promising lead for further development.
            

        Data Presentation Template

        When reporting results, summarize the biological data in the following format to facilitate rapid SAR analysis.

        Compound IDR-Group (Aryl)MIC (µg/mL) [H37Rv]CC50 (µg/mL) [Vero]Selectivity Index (SI)
        AU-01 Phenyl12.5>100>8
        AU-02 4-Cl-Phenyl3.1285.027.2
        AU-03 3,4-Di-Cl-Phenyl0.7860.076.9
        INH (Control)0.05>100>2000

        References

        • PptT Inhibition Mechanism: North, E. J., et al. (2022). "In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas." Journal of Medicinal Chemistry. [Link]

        • REMA Assay Protocol: Palomino, J. C., et al. (2002). "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy. [Link]

        • Amidinourea Synthesis & Antiviral/Antibacterial Context: Frolich, S., et al. (2021). "Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses." Molecules. (Provides modern synthesis routes applicable to TB derivatives). [Link]

        • Cytotoxicity Screening (Vero Cells): Jethva, K., et al. (2021).[8] "Phytopharmacognostical Study of Some Selected Antituberculosis Plants and Study of Its Cytotoxicity Screening Using Vero Cell Line." International Journal of Pharmaceutical Sciences and Research. [Link]

        Use of amidinourea sulfate in crystallography of protein-ligand complexes

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        This guide details the strategic application of Amidinourea Sulfate (Guanylurea Sulfate) as a crystallization additive. While often overlooked in favor of standard salts, Amidinourea Sulfate possesses unique physicochemical properties—bridging the gap between chaotropes and kosmotropes—that make it indispensable for crystallizing difficult protein-ligand complexes. Its structural duality (containing both a guanidinium cation and a urea-like moiety) allows it to stabilize flexible loops and mediate lattice contacts without denaturing the protein, a critical requirement when working with labile drug-protein complexes.

        Chemical Identity & Mechanism of Action

        Physicochemical Profile

        Amidinourea Sulfate is a salt formed from amidinourea (guanylurea) and sulfuric acid. It is distinct from urea or guanidine hydrochloride in that it provides specific electrostatic scaffolding rather than general denaturation.

        PropertySpecification
        Chemical Name Amidinourea Sulfate (Guanylurea Sulfate)
        Formula
        
        
        Molecular Weight ~302.26 g/mol (salt form)
        Function Class Non-volatile Organic Additive / Mild Chaotrope
        Hampton Screen Typically found in Additive Screen HT (Reagent ~11)
        PDB Ligand ID GDU (Guanylurea moiety)
        Mechanism: The "Dual-Anchor" Effect

        Amidinourea functions through a "Dual-Anchor" mechanism, making it superior to simple salts for complex stabilization:

        • The Guanidinium Head (Cationic): Mimics the side chain of Arginine. It forms salt bridges with surface Aspartate/Glutamate residues or binds to phosphate pockets, stabilizing surface charge distributions.

        • The Urea Tail (Neutral/Polar): Acts as a hydrogen bond donor/acceptor, capable of bridging symmetry-related molecules in the crystal lattice (lattice glue).

        Critical Insight for Ligand Binding: Unlike high concentrations of DMSO or Glycerol, Amidinourea Sulfate rarely interferes with hydrophobic drug binding pockets, unless the pocket is specifically designed to bind Arginine (e.g., the S1 pocket of Serine Proteases).

        Workflow Visualization: The Additive Strategy

        The following diagram outlines the decision matrix for introducing Amidinourea Sulfate into a crystallization workflow.

        Amidinourea_Workflow Start Purified Protein-Ligand Complex Screen Initial Sparse Matrix Screen (e.g., JCSG+, Index) Start->Screen Result Result Analysis Screen->Result Hit_Poor Hit: Microcrystals / Poor Diffraction Result->Hit_Poor > 3.0 Å or Needles Hit_Good Hit: High Res Diffraction Result->Hit_Good < 2.5 Å Opt_Add Additive Screen Optimization (Target: Amidinourea Sulfate) Hit_Poor->Opt_Add Add 10% v/v Additive Structure Solve Structure Hit_Good->Structure Refine Refine Concentration (10mM - 100mM) Opt_Add->Refine Mech_Check Mechanism Check: Is Ligand Displaced? Mech_Check->Structure Ligand Bound Mech_Check->Refine Ligand Lost (Reduce Conc) Refine->Mech_Check

        Figure 1: Decision matrix for incorporating Amidinourea Sulfate to improve crystal quality of protein-ligand complexes.

        Detailed Protocols

        Protocol A: The "Rescue" Method (Vapor Diffusion)

        Purpose: To transform needle clusters or microcrystals of a protein-ligand complex into diffraction-quality single crystals.

        Prerequisites:

        • Reproducible "Hit" condition (e.g., 20% PEG 3350, 0.2M NaCl).

        • Amidinourea Sulfate stock solution (1.0 M in water, filtered).

        Step-by-Step Procedure:

        • Prepare Base Solution: Recreate 10 mL of your "Hit" condition.

        • Prepare Drop Matrix: Set up a 24-well plate (Hanging or Sitting Drop).

        • Titration Strategy: You will add Amidinourea Sulfate directly to the drop, not the reservoir, to prevent equilibration shock, or add to both if using high concentrations.

          • Row A (Control): No additive.

          • Row B (Low): 10 mM final conc.

          • Row C (Med): 50 mM final conc.[1]

          • Row D (High): 100 mM final conc.

        • Drop Setup:

          • Mix 1

            
            L Protein-Ligand Complex + 0.1 
            
            
            
            L Amidinourea Stock (diluted to appropriate working stock) + 1
            
            
            L Reservoir Solution.
        • Incubation: Store at the temperature where the initial hit was found.

        • Observation: Check for "lattice sharpening"—a transition from fuzzy spherulites to sharp-edged geometric forms.

        Protocol B: Co-Crystallization (Soaking Alternative)

        Purpose: If the ligand has low solubility and the protein precipitates upon ligand addition, Amidinourea can act as a solubilizing agent (hydrotrope) to keep the complex in solution during concentration.

        • Solubilization: Add Amidinourea Sulfate to the protein buffer before adding the hydrophobic ligand.

          • Recommended Conc: 50–100 mM.

        • Ligand Addition: Add ligand (in DMSO) to the protein. The Amidinourea helps mask hydrophobic patches on the protein surface that might otherwise trigger aggregation upon ligand binding.

        • Concentration: Concentrate the complex. Amidinourea prevents "crashing out" at high concentrations (>10 mg/mL).

        Scientific Integrity: The "False Ligand" Risk

        Crucial Warning for Drug Discovery: Amidinourea is a structural mimic of Arginine .

        • Risk: If your target protein is a Serine Protease (e.g., Trypsin, Thrombin) or a Kinase with a specific arginine-binding pocket, Amidinourea may act as a competitive inhibitor.

        • Validation: When solving the structure, carefully inspect the electron density difference map (

          
          ).
          
          • If you see a small molecule density in the active site that does not match your drug candidate but fits a planar, Y-shaped density, it is likely Amidinourea.

          • Mitigation: If displacement occurs, reduce Amidinourea concentration to <10 mM or switch to a non-guanidinium additive (e.g., NDSB-201).

        Interaction_Risk cluster_0 Active Site Competition Protein Target Protein (e.g., Protease) Drug Drug Candidate Protein->Drug Desired Binding Additive Amidinourea (Additive) Protein->Additive Competitive Binding (Risk!)

        Figure 2: Competitive binding risk assessment. Amidinourea can displace ligands in Arginine-binding pockets.

        Troubleshooting Guide

        ObservationDiagnosisCorrective Action
        Phase Separation Amidinourea concentration too high, causing "salting out" before nucleation.Reduce concentration to 10-20 mM.
        Salt Crystals False positive. Amidinourea sulfate can crystallize itself.[1]Check diffraction. Salt crystals usually diffract to ultra-high resolution (>1.0 Å) with small unit cells.
        Ligand Density Missing Competitive displacement by Amidinourea.STOP. Switch additive or increase Ligand:Protein ratio to 5:1.
        Cracked Crystals Osmotic shock during mounting.Include Amidinourea in the cryo-protectant solution at the same concentration as the mother liquor.

        References

        • Hampton Research. (n.d.). Additive Screen User Guide. Retrieved from [Link]

          • Source for reagent classific
        • RCSB Protein Data Bank. (2023). Ligand Summary: GDU (Guanylurea). Retrieved from [Link]

          • Verification of chemical structure and known binding instances.
        • McPherson, A., & Cudney, B. (2006). Optimization of crystallization conditions for biological macromolecules. Acta Crystallographica Section F. Retrieved from [Link]

          • Authoritative text on the physics of small molecule additives.
        • Bergfors, T. (2003). Seeds to crystals. Journal of Structural Biology. (Contextual citation for additive screening methodologies).

        Sources

        Application Note: Design and Validation of Amidinourea-Based Fluorescent Probes for Metal Ion Sensing

        Author: BenchChem Technical Support Team. Date: February 2026

        
        , 
        
        
        
        ) and Anions

        Abstract & Introduction

        The amidinourea moiety (

        
        ) represents a versatile pharmacophore and chelating scaffold in biochemical probe development. Unlike simple urea or guanidine derivatives, amidinoureas possess a unique "hard-soft" donor character due to the presence of both carbonyl oxygen (hard donor) and imine nitrogen (borderline/soft donor). This amphoteric nature allows for the specific coordination of transition metals, particularly Copper (
        
        
        
        ) and Mercury (
        
        
        ), often resulting in distinct colorimetric or fluorometric responses.

        This Application Note provides a comprehensive technical guide for the design, synthesis, and validation of amidinourea-based fluorescent probes. It focuses on Internal Charge Transfer (ICT) and Photoinduced Electron Transfer (PET) mechanisms to achieve "turn-on" or "turn-off" sensing.

        Key Advantages of Amidinourea Scaffolds
        • Dual Binding Sites: The carbonyl and amidine groups form stable 5- or 6-membered chelate rings with metal ions.

        • Solubility: The polar nature of the backbone enhances solubility in aqueous/organic mixtures (e.g., DMSO/Water), crucial for biological assays.

        • Tunability: The terminal amino groups are easily functionalized with fluorophores (e.g., Pyrene, Rhodamine, Coumarin) to modulate emission wavelengths.

        Chemical Design & Synthesis Workflow

        The synthesis of amidinourea derivatives typically proceeds via the acid-catalyzed hydrolysis of dicyandiamide or the reaction of dicyandiamide with primary amines.

        General Synthesis Protocol

        Reaction:

        
        
        
        • Reagents: Dissolve the target fluorophore-amine (e.g., 1-aminopyrene for fluorescent readout) and dicyandiamide (1.0 equiv) in a solvent such as ethanol or butanol.

        • Catalysis: Add dilute hydrochloric acid (HCl) to catalyze the guanylurea formation.

        • Reflux: Heat the mixture to reflux (80–100°C) for 6–12 hours. Monitor via TLC.

        • Purification: Cool to room temperature. The amidinourea salt often precipitates. Filter and wash with cold ethanol. Recrystallize from water/ethanol.

        Mechanism of Sensing (Graphviz Diagram)

        The following diagram illustrates the sensing mechanism where metal coordination restricts the isomerization of the C=N bond or blocks PET, leading to signal enhancement.

        SensingMechanism cluster_mech Mechanism of Action Probe Free Probe (Amidinourea) (Weak Fluorescence) Complex Metal-Probe Complex (Rigid Structure) Probe->Complex Coordination (N, O donors) Metal Analyte (Cu2+ / Hg2+) Metal->Complex Signal Fluorescence Output (ICT / PET Inhibition) Complex->Signal Chelation Enhanced Fluorescence (CHEF)

        Figure 1: Schematic representation of the Chelation Enhanced Fluorescence (CHEF) mechanism common in amidinourea probes. Metal binding locks the rotation of the fluorophore, reducing non-radiative decay.

        Experimental Protocols for Validation

        Materials and Stock Solutions[1]
        • Buffer: HEPES or Tris-HCl (10 mM, pH 7.4) is recommended to maintain physiological relevance.

        • Solvent: DMSO (Spectroscopic grade).

        • Stock Preparation:

          • Prepare a 1.0 mM stock solution of the amidinourea probe in DMSO.

          • Prepare 10 mM stock solutions of metal perchlorates or nitrates (

            
            , 
            
            
            
            , etc.) in deionized water.
        Protocol: Fluorescence Titration (Binding Constant Determination)

        This protocol determines the affinity (

        
        ) of the probe for the target ion.
        
        • Blank Measurement: Add 2.0 mL of the probe solution (

          
           in Buffer/DMSO 9:1 v/v) to a quartz cuvette. Record the emission spectrum (
          
          
          
          determined by fluorophore).
        • Titration: Aliquot metal ion stock (0.1 – 10 equiv) into the cuvette in small increments (

          
          ).
          
        • Equilibration: Mix by inversion and allow 2 minutes for equilibrium after each addition.

        • Recording: Record the fluorescence intensity (

          
          ) at the emission maximum (
          
          
          
          ) for each point.
        • Data Processing: Plot

          
           vs. 
          
          
          
          . Fit the data to the Benesi-Hildebrand equation (for 1:1 binding) to extract
          
          
          .
        Protocol: Job’s Plot (Stoichiometry Determination)

        Scientific integrity requires validating the binding ratio (e.g., 1:1 vs 1:2).

        • Preparation: Prepare two stock solutions (Probe and Metal) at the same molar concentration (e.g.,

          
          ).
          
        • Mixing: Prepare a series of samples (total volume 3 mL) where the mole fraction of the probe (

          
          ) varies from 0 to 1.
          
          • Example: 0.3 mL Probe + 2.7 mL Metal (

            
            ); 1.5 mL Probe + 1.5 mL Metal (
            
            
            
            ).
        • Measurement: Measure fluorescence intensity (

          
          ) for each sample.
          
        • Plotting: Plot

          
           (or simply Intensity change) on the Y-axis vs. 
          
          
          
          on the X-axis.
        • Analysis: The peak of the curve indicates the stoichiometry.[1]

          • 
             1:1 stoichiometry.
            
          • 
             1:2 (Probe:Metal).
            
        Experimental Workflow Diagram

        AssayWorkflow Start Start: Probe Synthesis Stock Stock Preparation (1 mM in DMSO) Start->Stock Selectivity Selectivity Screen (Interference Check) Stock->Selectivity 1. Screen Ions Titration Fluorescence Titration (0-10 equiv Metal) Selectivity->Titration 2. Target Ion Jobs Job's Plot (Stoichiometry) Titration->Jobs 3. Validate Ratio Analysis Data Analysis (LOD, Ka) Jobs->Analysis

        Figure 2: Step-by-step workflow for the validation of biochemical probes, ensuring selectivity and stoichiometric accuracy before biological application.

        Data Analysis & Validation

        Calculating Limit of Detection (LOD)

        To ensure the probe is sensitive enough for biological or environmental use (often ppb range), calculate LOD using the IUPAC method:

        
        
        
        • 
          : Standard deviation of the blank response (measure the probe alone 10 times).
          
        • 
          : Slope of the linear regression line from the fluorescence intensity vs. concentration plot (low concentration region).
          
        Summary of Typical Performance Metrics

        The following table summarizes expected performance metrics for amidinourea-based probes based on literature standards.

        ParameterTypical RangeNotes
        Binding Constant (
        
        
        )
        
        
        Higher
        
        
        indicates stronger chelation; typical for Cu/Hg sensing.
        Stoichiometry 1:1 or 1:2Depends on steric bulk of the fluorophore attached to the amidinourea.
        Response Time < 60 secondsAmidinourea chelation is kinetically fast.
        pH Stability pH 5.0 – 9.0Effective range; extreme acid/base may hydrolyze the probe.
        Quantum Yield (
        
        
        )
        0.2 – 0.8Varies greatly with the fluorophore (e.g., Rhodamine > Coumarin).

        Troubleshooting Guide

        ObservationPossible CauseCorrective Action
        Precipitation during titration Probe aggregation or insoluble complex.Decrease concentration (use
        
        
        ) or increase DMSO % (up to 20%).
        No fluorescence change Incorrect pH or metal oxidation state.Verify pH (7.4); Ensure metal source is pure (e.g.,
        
        
        vs
        
        
        ).
        High background fluorescence Impurities or slow hydrolysis.Recrystallize probe; Prepare fresh stock solutions daily.
        Non-linear Job's Plot Mixed binding modes.Use High-Resolution Mass Spec (HRMS) to verify complex species.

        References

        • Synthesis of Dicyandiamide Precursors: Vertex AI Search. "System and method for synthesizing dicyandiamide by one-step process."[2] Google Patents.

        • Fluorescence Stoichiometry (Job's Plot): RSC Advances. "The Job's plot confirmed the 1:1 stoichiometry of the complexation between host and guest."

        • Copper Sensing Mechanisms: MDPI. "An Amidochlorin-Based Colorimetric Fluorescent Probe for Selective Cu2+ Detection."

        • Amidinourea/Thiourea Probe Applications: NIH/PubMed. "Multifunctional Chemosensors for the Simultaneous Detection of Copper and Mercury Ions."

        • General Protocol for Metal Ion Sensing: ResearchGate. "Investigating the Potential of 8-Amidoquinoline Derivatives as a Fluorescent Probe for Zinc Detection: A Systematic Literature Review."[3]

        Sources

        Troubleshooting & Optimization

        Improving the yield of amidinourea sulfate synthesis

        Author: BenchChem Technical Support Team. Date: February 2026

        Current Status: Operational | Topic: Yield Optimization & Troubleshooting Lead Scientist: Dr. A. Vance, Senior Application Scientist

        Executive Summary: The Yield Paradox

        Welcome to the technical support hub for Amidinourea Sulfate (Guanylurea Sulfate) synthesis.

        If you are experiencing yields below 85-90% , the issue is rarely the quality of your reagents but rather the thermal profile of your hydration step. The conversion of dicyandiamide (DCDA) to amidinourea is an acid-catalyzed hydration that competes directly with a hydrolysis pathway that destroys your product.

        The Golden Rule: You are navigating a narrow thermal window.

        • < 60°C: Reaction kinetics are too slow; unreacted DCDA remains.

        • > 80°C: Product hydrolyzes into guanidine and urea (irreversible yield loss).

        The Mechanism: Understanding Your Enemy

        To fix the yield, you must visualize the competing pathways. The reaction is not a straight line; it is a fork in the road determined by temperature and acid concentration.

        Reaction Pathway Diagram

        AmidinoureaSynthesis cluster_conditions Critical Control Parameters DCDA Dicyandiamide (Starting Material) H2O + H2O / H+ DCDA->H2O Amidinourea Amidinourea Sulfate (Target Product) H2O->Amidinourea Hydration (60-75°C) Decomp Decomposition Products (Guanidine, Urea, CO2) Amidinourea->Decomp Hydrolysis (>80°C or Prolonged Heat) Exothermic (+ Heat) Exothermic (+ Heat) Exothermic (+ Heat)->Amidinourea

        Figure 1: The kinetic pathway showing the target hydration window versus the thermal decomposition risk.

        Optimized Protocol: The "Slow-Addition" Method

        Do not dump reagents together. This protocol uses a controlled exotherm strategy to maintain the ideal 65-75°C window without external heating spikes.

        Reagents & Stoichiometry
        ComponentRoleMolar Ratio (Approx)Notes
        Dicyandiamide (DCDA) Precursor1.0Must be finely ground for consistent dissolution.
        Sulfuric Acid (30-50%) Catalyst/Reactant0.55 - 0.60Slight excess over stoichiometric (0.5) ensures full conversion.
        Water Solvent/ReactantExcessActs as a heat sink.
        Step-by-Step Workflow
        • Preparation: Charge the reactor with water. Slowly add concentrated

          
           to achieve a 35-40% w/w acid solution .
          
          • Note: Allow the heat of dilution to dissipate until the solution reaches 40-50°C .

        • Controlled Addition: Add DCDA in small portions (solid) or as a slurry.

          • Critical: The reaction is exothermic. Adjust addition rate so the internal temperature rises to 65-75°C but never exceeds 80°C .

        • Digestion: Once addition is complete, hold the temperature at 70°C for 2-3 hours .

          • Checkpoint: Solution should become clear. If cloudy, unreacted DCDA is present.

        • Crystallization: Cool slowly to 15-20°C .

          • Tip: Rapid cooling traps impurities. A slow ramp (10°C/hour) yields larger, purer needles.

        • Filtration: Filter the white crystalline solid. Wash with ice-cold water (minimal volume) to remove residual acid.

        Troubleshooting Guide (Q&A)

        Category A: Yield Issues

        Q: My yield is stuck at 60-70%. Where is the missing mass? A: You likely overheated the reaction mass.

        • Diagnosis: Test the mother liquor for guanidine (using a Sakaguchi test or HPLC). High guanidine levels confirm thermal decomposition.

        • The Fix: During the DCDA addition, if the temp spikes >85°C, the amidinourea hydrolyzes. Use a jacketed reactor with active cooling during the addition phase, or dilute your acid slightly to increase the thermal mass (heat sink).

        Q: I have unreacted DCDA in my final product. A: The reaction was terminated too early or the temperature was too low.

        • The Fix: Ensure the "Digestion" phase holds at 70°C for at least 2 hours . DCDA has poor solubility in cold water; if you see solids before the cooling step, you have not achieved full conversion.

        Category B: Purity & Appearance

        Q: The product has a yellow/straw tint. It should be white. A: This indicates "charring" or formation of melamine derivatives due to localized hot spots.

        • The Fix: Increase agitation speed. Viscosity increases as the sulfate salt forms. If your stirring is inefficient, the material near the reactor walls will overheat while the center remains cool.

        Q: Filtration is extremely slow (clogging the funnel). A: Your crystal size distribution is too fine (fines).

        • The Fix: You "crashed" the product out too fast.

          • Re-heat the mixture until dissolved.

          • Turn off active cooling and let it reach room temperature naturally over 4 hours.

          • Only apply ice cooling for the final 30 minutes.

        Category C: Process Logic Tree

        Use this decision tree to diagnose your specific failure mode.

        Troubleshooting Start Start Diagnosis YieldCheck Is Yield < 85%? Start->YieldCheck PurityCheck Is Product Colored? YieldCheck->PurityCheck No (Yield OK) TempCheck Did Temp exceed 80°C? YieldCheck->TempCheck Yes HotSpots CAUSE: Localized Overheating Action: Increase Agitation PurityCheck->HotSpots Yes TimeCheck Digestion < 2 Hours? TempCheck->TimeCheck No Decomp CAUSE: Thermal Decomposition Action: Improve Cooling TempCheck->Decomp Yes Incomplete CAUSE: Incomplete Conversion Action: Extend Digestion TimeCheck->Incomplete Yes

        Figure 2: Diagnostic logic for common failure modes.

        References & Authoritative Sources

        • Foster, G. H., & Jayne, D. W. (1942). Preparation of Guanyl Urea.[1] US Patent 2,277,823.[1] American Cyanamid Co.[1]

          • Relevance: The foundational industrial patent establishing the sulfuric acid hydrolysis method and temperature limits.

        • Kurzer, F., & Pitchfork, E. D. (1968). The Chemistry of Guanylureas. Fortschr. Chem. Forsch.

          • Relevance: Comprehensive review of the reaction mechanism, confirming the hydrolysis pathways of DCDA.

        • Zhang, Y., et al. (2018). Preparation method of guanylurea phosphate.[2] CN Patent 107721883A.

          • Relevance: Modern optimization of the "slow addition" technique to control exotherms, applicable to sulfate synthesis.

        • ScienceMadness Library. Hydrolysis of Dicyandiamide.

          • Relevance: Kinetic data confirming pseudo-first-order reaction rates and the impact of acid concentration.[3]

        For further assistance, please contact the Application Engineering team with your specific batch records and temperature logs.

        Sources

        Technical Support Center: Overcoming Solubility Issues of Amidinourea Derivatives

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction: The Amidinourea Paradox

        Amidinourea derivatives (structurally characterized by the

        
         core) present a unique challenge in drug discovery.[1] While the guanidine-like moiety confers basicity (typically pKa ~10–11), suggesting good solubility at physiological pH due to ionization, these compounds often exhibit surprisingly poor aqueous solubility.[1]
        

        Why? The culprit is often Crystal Lattice Energy .[1] The planar nature of the amidinourea backbone facilitates strong intermolecular hydrogen bonding and

        
        -stacking in the solid state.[1] To dissolve these compounds, you must overcome this high lattice energy.[1]
        

        This guide moves beyond generic advice, offering specific troubleshooting for the amidinourea scaffold based on thermodynamic principles and kinetic realities.

        Module 1: Diagnostic Framework

        Q1: My compound precipitates immediately when dosing into the assay buffer. Is this a stability or solubility issue?

        Diagnosis: This is likely a Kinetic Solubility failure, often exacerbated by the "Crash-Out" effect.[1]

        The Mechanism: Amidinoureas are typically stored in DMSO (highly polar, aprotic).[1] When you spike this stock into an aqueous buffer (highly polar, protic), the solvent environment changes instantly.[1]

        • The DMSO Hydration Shell: Water molecules aggressively hydrate the DMSO, stripping the solvation shell from your compound.[1]

        • Lattice Re-formation: Because amidinoureas have high crystal lattice energy, the molecules find each other faster than water can solvate them.[1] They re-crystallize or form amorphous aggregates.[1]

        Troubleshooting Steps:

        • Check the LogD: If LogD > 3.0 at pH 7.4, kinetic precipitation is almost guaranteed at high concentrations (>10 µM).[1]

        • The "Pre-Dilution" Step: Do not pipette 100% DMSO stock directly into the buffer.[1]

          • Protocol: Dilute the 10 mM DMSO stock to 1 mM using a transition solvent (e.g., 50:50 DMSO:Water or PEG400) before the final spike into the assay.[1] This reduces the "solvent shock."[1]

        Q2: The compound dissolves at pH 4 but crashes out at pH 7.[1]4. How do I fix this for a cell assay?

        Diagnosis: This is a pH-Dependent Solubility issue driven by the basicity of the amidino group.[1]

        The Science: Amidinoureas act as bases.[1]

        • At pH 4: The terminal nitrogen is protonated (

          
          ), making the molecule a soluble cation.[1]
          
        • At pH 7.4: Depending on the specific substitution, the pKa might be near 7–8.[1] If the pKa is lower than expected (e.g., due to electron-withdrawing R-groups), a significant fraction exists as the neutral free base, which is poorly soluble.[1]

        Solution:

        • Salt Screen: Switch from the free base to a Mesylate or Dihydrochloride salt.[1] These counter-ions disrupt the crystal lattice more effectively than the standard sulfate salts often used in early synthesis.[1]

        • Cyclodextrin Buffer: Use HP-

          
          -Cyclodextrin (HP-
          
          
          
          -CD) in your assay buffer.[1] The hydrophobic cavity of the cyclodextrin encapsulates the non-polar R-group, while the hydroxyl exterior interacts with water, effectively "hiding" the neutral species from the solvent.[1]

        Module 2: Visual Troubleshooting Workflows

        Figure 1: The Solubility Diagnosis Logic Tree

        This workflow helps you distinguish between kinetic instability and thermodynamic limits.[1]

        SolubilityDiagnosis Start Observation: Compound Precipitates CheckTime When does it precipitate? Start->CheckTime Immediate Immediately upon addition to buffer CheckTime->Immediate < 5 mins OverTime After 2-24 hours CheckTime->OverTime > 1 hour KineticIssue Kinetic Solubility Issue (Solvent Shock) Immediate->KineticIssue ThermoIssue Thermodynamic Issue (Equilibrium reached) OverTime->ThermoIssue ActionKinetic Action: Use Predilution Step or Increase Cosolvent % KineticIssue->ActionKinetic ActionThermo Action: Check pH/pKa Switch to Salt Form Add Cyclodextrins ThermoIssue->ActionThermo

        Caption: Figure 1. Diagnostic logic for distinguishing kinetic precipitation (solvent shock) from thermodynamic saturation.

        Module 3: Formulation & Experimental Protocols

        Q3: What is the "Gold Standard" protocol for measuring kinetic solubility of amidinoureas?

        Do not rely on visual inspection alone.[1] Amidinoureas can form "micro-precipitates" that are invisible to the naked eye but scatter light in plate readers, ruining assay data.[1]

        Protocol: Nephelometric Kinetic Solubility Assay

        Objective: Determine the concentration at which the compound precipitates from a DMSO stock into aqueous buffer.

        Materials:

        • 10 mM DMSO stock of Amidinourea derivative.[1]

        • PBS pH 7.4 (or assay specific buffer).[1]

        • 96-well clear flat-bottom plate.[1]

        • Plate reader with absorbance (620 nm) or Nephelometry mode.[1]

        Step-by-Step Methodology:

        • Preparation: Prepare a serial dilution of the compound in 100% DMSO (e.g., 10 mM, 5 mM, 2.5 mM...).

        • The Spike: Place 198 µL of PBS into the plate wells.

        • Addition: Rapidly add 2 µL of the DMSO dilutions to the buffer. (Final DMSO = 1%).[1]

          • Critical: Mix immediately by pipetting up and down 3 times. Do not vortex the whole plate yet.[1]

        • Incubation: Seal and incubate at room temperature for 2 hours (equilibrium time for amidinourea micro-crystals).

        • Read: Measure Absorbance at 620 nm (OD620).

        • Analysis:

          • Plot Concentration (X) vs. OD620 (Y).

          • The "Solubility Limit" is the inflection point where OD620 rises above the background (DMSO blank).

        Data Interpretation Table:

        OD620 ValueStatusInterpretationAction
        < 0.005SolubleCompound is fully dissolved or in stable supersaturation.[1]Safe to proceed with assay.[1]
        0.005 - 0.02RiskMicro-aggregates forming.[1]Danger Zone. Data may be noisy.[1] Filter (0.2 µm) before use.[1]
        > 0.02PrecipitatedGross precipitation.[1]Fail. Lower concentration or change formulation.
        Q4: I cannot change the compound structure. What excipients work best for this specific scaffold?

        Standard excipients often fail because they don't address the specific hydrogen-bonding network of the urea.[1]

        Recommended Excipient Matrix:

        Excipient ClassSpecific RecommendationWhy it works for AmidinoureasConcentration Limit (Assay)
        Cosolvent DMSO Excellent solvent, but prone to "crash out" upon dilution.[1]Max 1-2% (cell toxicity limit).[1]
        Cosolvent PEG 400 Disrupts water structure less than DMSO; acts as a hydrogen bond acceptor for the urea protons.[1]Up to 5-10%.[1]
        Complexing Agent HP-
        
        
        -CD
        Best Choice. The cavity size (6.0–6.5 Å) is ideal for fitting the phenyl/alkyl tail often attached to the amidinourea.10–20% (w/v) in stock; <2% in assay.
        Surfactant Poloxamer 188 Prevents crystal nucleation.[1] Amidinoureas tend to crystallize; this steric stabilizer inhibits lattice growth.[1]0.01% - 0.05%.[1]
        Figure 2: Formulation Decision Matrix

        Use this flow to select the right solubilization strategy based on your assay constraints.

        FormulationStrategy Input Solubility Problem Constraint Assay Tolerance? Input->Constraint DMSO_Tol DMSO OK (>1%) Constraint->DMSO_Tol Robust Assay DMSO_Sens DMSO Sensitive Constraint->DMSO_Sens Sensitive Cells/Enzymes Strategy1 Cosolvent System: 5% PEG400 + 1% DMSO DMSO_Tol->Strategy1 Strategy2 Complexation: HP-beta-Cyclodextrin DMSO_Sens->Strategy2 Strategy3 Salt Formation: Mesylate/HCl DMSO_Sens->Strategy3 If CD fails

        Caption: Figure 2. Decision matrix for selecting solubilization agents based on biological assay tolerance.

        References

        • Amidinourea Physicochemical Properties & Synthesis

          • Title: Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses.[1][2]

          • Source:Molecules (2021).[1][2][3]

          • Relevance: Discusses the synthesis and biological testing of amidinourea derivatives, highlighting the use of specific salts and concentr
          • URL:[Link]

        • General Solubility Enhancement Str

          • Title: Enhancement of solubility and dissolution rate of poorly soluble drugs (General principles applicable to urea derivatives).[1]

          • Source:Asian Journal of Pharmaceutical and Clinical Research.
          • Relevance: Provides foundational data on using PEG and solid dispersions, which are critical for the planar urea backbone.[1]

          • URL:[Link]

        • Cyclodextrin Complex

          • Title: Cyclodextrins in Drug Delivery: An Upd
          • Source:Pharmaceutics (MDPI).[1]

          • Relevance: Valid

            
            -CD in encapsulating hydrophobic moieties of nitrogenous bases.[1]
            
          • URL:[Link][4]

        • pKa and Solubility Profiling

          • Title: In Vitro Solubility and Release Profile Correlation with pKa Value.[1]

          • Source:Dissolution Technologies.
          • Relevance: Explains the mathematical relationship between pKa, pH, and intrinsic solubility, essential for the "Salt Screen" str
          • URL:[Link]

        Sources

        Technical Support Center: Troubleshooting Low Efficacy of Amidinourea Compounds in Antiviral Assays

        Author: BenchChem Technical Support Team. Date: February 2026

        Introduction: Amidinourea compounds, which feature a core guanidinium group, represent a promising class of non-nucleoside antivirals with potential applications against a range of viruses, including Herpes Simplex Virus (HSV).[1] Their proposed mechanisms often involve early-stage inhibition of the viral replication cycle.[1] However, researchers frequently encounter challenges with low or inconsistent efficacy in cellular assays. This guide provides a structured, in-depth troubleshooting framework to diagnose and resolve common issues, ensuring that the true potential of your candidate compounds is accurately assessed.

        Part 1: Foundational Checks - Is the Compound the Problem?

        The first step in troubleshooting is to rule out issues with the compound itself. The unique physicochemical properties of the guanidinium group can lead to challenges in handling and storage that may not be apparent with other chemical scaffolds.[2]

        Q1: My amidinourea compound shows no antiviral activity. Where do I even begin?

        A1: When faced with a lack of efficacy, a systematic approach is crucial. Before questioning the biological hypothesis, you must validate the experimental system. We recommend a tiered troubleshooting workflow that isolates variables related to the compound, the assay itself, and potential cytotoxicity.

        Below is a logical workflow to guide your investigation. Start with "Compound Integrity" and proceed methodically through each checkpoint.

        Caption: A step-by-step workflow for troubleshooting low antiviral efficacy.

        Q2: How can I be sure my amidinourea compound is properly solubilized? It looks clear in the DMSO stock.

        A2: Visual clarity in a concentrated DMSO stock is not a guarantee of solubility in aqueous assay media. Amidinourea and other guanidinium-containing compounds can be particularly susceptible to precipitation when diluted into physiological buffers, a phenomenon known as "salting out." Furthermore, poor aqueous solubility can diminish the effective concentration of the compound.[3]

        Causality: The highly polar, charged guanidinium group desires interaction with water, but if the rest of the molecular scaffold is hydrophobic, the molecule may aggregate to minimize the unfavorable interaction between the hydrophobic parts and water. This leads to a lower concentration of active, monomeric compound available to interact with the virus or host cell.

        Troubleshooting Steps & Recommendations:

        • Stock Concentration: Prepare primary stocks in 100% DMSO at a reasonable concentration (e.g., 10-20 mM). Storing compounds at excessively high concentrations can promote the formation of micro-precipitates.

        • Intermediate Dilutions: Perform serial dilutions in DMSO before the final dilution into aqueous media. Avoid single, large-volume dilutions from a highly concentrated stock directly into buffer.

        • "Pre-flight" Solubility Check: Before running a full assay, perform a small-scale test. Dilute your compound to the highest intended final concentration in your assay medium (e.g., DMEM + 2% FBS). Let it sit in the incubator (37°C, 5% CO2) for 1-2 hours and then inspect for precipitation under a microscope.

        • Consider Formulation Aids: If solubility remains an issue, consider the use of co-solvents or excipients, but be aware that these can have their own effects on cells and viruses.

        Solvent Typical Stock Conc. Key Considerations
        DMSO 10-100 mMStandard for primary stocks. Ensure anhydrous grade.[4]
        Water (Sterile) VariableOnly for highly soluble salts (e.g., hydrochloride salts). Check pH.
        Ethanol VariableCan be an alternative to DMSO but is more volatile and can be cytotoxic.
        Q3: Could my compound be degrading during the experiment?

        A3: Yes, compound instability is a critical and often overlooked factor. The stability of a compound is not absolute; it depends on temperature, pH, light exposure, and interactions with media components.[5]

        Causality: The amidinourea functional group can be susceptible to hydrolysis, particularly at non-neutral pH or in the presence of certain enzymes that may be present in serum. Repeated freeze-thaw cycles of stock solutions can also introduce water, accelerating degradation.[6]

        Troubleshooting Steps & Recommendations:

        • Aliquot Stocks: Prepare single-use aliquots of your DMSO stock solutions to avoid repeated freeze-thaw cycles.[6]

        • Storage Conditions: Store DMSO stocks at -20°C or -80°C in desiccated conditions to prevent moisture absorption.[4][7]

        • Media Stability Test: Incubate the compound in your complete assay medium at 37°C for the full duration of your experiment (e.g., 48-72 hours). Afterward, analyze the sample by HPLC-MS to check for the appearance of degradation products and quantify the remaining parent compound.

        • Fresh Preparations: Always prepare fresh dilutions of the compound from a stock aliquot immediately before adding it to the assay plate.

        Part 2: Assay-Specific Troubleshooting & The Importance of Cytotoxicity

        If you have confirmed that your compound is soluble, stable, and pure, the next step is to scrutinize the biological assay system.

        Q4: How does cytotoxicity affect my antiviral results?

        A4: This is one of the most critical questions in antiviral drug discovery. An antiviral assay result is meaningless without knowing the compound's effect on the host cells. A compound that kills the host cells will certainly prevent viral replication, but it is a toxic agent, not a viable antiviral.

        Causality: The goal is to find a compound that inhibits the virus at concentrations far below those that harm the host cell. This "therapeutic window" is quantified by the Selectivity Index (SI) . The SI is calculated as the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective concentration (EC50).[8] A higher SI value indicates a more promising and safer drug candidate.[8] Generally, an SI value ≥ 10 is considered a good starting point for a potential hit.[9]

        Caption: The relationship between cytotoxicity (CC50), efficacy (EC50), and the Selectivity Index (SI).

        Recommendation: Always determine the CC50 of your compound on the specific host cell line used in your antiviral assay before or in parallel with the efficacy study. Use an established method like the MTT assay.[10]

        Q5: My compound isn't toxic, but still isn't working. Is my antiviral assay sensitive enough?

        A5: Not all antiviral assays are created equal. The choice of assay can dramatically influence the outcome. For compounds like amidinoureas that may act on early viral stages, an assay that measures a downstream event (like cell death after 72 hours) might not be sensitive enough.[1]

        Causality: Different assays measure different endpoints of the viral life cycle. A plaque reduction assay directly measures the inhibition of infectious virus particle formation, making it a gold standard for quantifying antiviral potency.[11] An assay measuring cytopathic effect (CPE) inhibition might be less sensitive if the compound only delays, but does not completely block, viral spread.

        Troubleshooting Steps & Recommendations:

        • Assay Choice: If you are using a CPE-inhibition or cell-viability-based assay (e.g., MTS/XTT), consider switching to a Plaque Reduction Assay . This method provides a more direct and quantitative measure of the reduction in infectious virus titers.[12]

        • Virus Titer (MOI): The Multiplicity of Infection (MOI) is critical. A very high MOI can overwhelm the inhibitory capacity of a compound, making it appear ineffective. Conversely, a very low MOI might not produce a robust signal. You must optimize the MOI to produce a countable number of plaques (typically 50-100 per well in a 6-well plate) in your control wells.[13]

        • Timing of Addition: The mechanism of action dictates the optimal time to add the compound.

          • Entry Inhibitors: Add the compound before or during viral adsorption.

          • Replication Inhibitors: Add the compound after the viral adsorption/entry period.

          • General Screen: Add the compound shortly after viral adsorption and keep it present for the duration of the assay. A time-of-addition experiment can itself be a powerful tool to elucidate the mechanism of action.[14][15]

        • Controls are Key: Your assay is only as good as your controls.

          • Positive Control: Include a known antiviral drug for your target virus (e.g., Acyclovir for HSV) to validate that the assay system is responsive to inhibition.

          • Negative Control: A vehicle control (e.g., DMSO at the same final concentration as your test compounds) is mandatory to assess baseline viral replication.[16]

          • Cell Control: Uninfected, untreated cells to confirm cell health throughout the experiment.

        Parameter Recommendation Rationale
        Assay Type Plaque Reduction Neutralization Test (PRNT)Gold standard for quantifying infectious virus.[12] Direct and highly quantitative.
        Cell Confluency 95-100% monolayerEnsures uniform viral spread and clear plaque formation.
        Virus MOI Titrate to achieve 50-100 PFU/wellA high viral load can mask compound efficacy.[17]
        Incubation Time 48-72 hours (virus-dependent)Must be long enough for clear plaques to form but not so long that secondary plaques merge.
        Positive Control Known active drug (e.g., Acyclovir)Validates assay sensitivity and performance.

        Part 3: Key Experimental Protocols

        To ensure reproducibility and accuracy, we provide standardized protocols for the two most critical assays in this troubleshooting workflow.

        Protocol 1: Assessing Compound Cytotoxicity via MTT Assay

        This protocol is used to determine the CC50 value of your compound. It measures the metabolic activity of cells, which correlates with cell viability.[10][18]

        Materials:

        • 96-well flat-bottom tissue culture plates

        • Host cells in logarithmic growth phase

        • Complete culture medium

        • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

        • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

        • Multi-channel pipette

        • Plate reader (570 nm absorbance)

        Step-by-Step Methodology:

        • Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and form a monolayer.

        • Compound Addition: Prepare 2-fold serial dilutions of your amidinourea compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (background control) and cells with vehicle (e.g., 0.5% DMSO) as the 100% viability control.

        • Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48 or 72 hours) at 37°C, 5% CO₂.

        • MTT Addition: Add 10 µL of the 5 mg/mL MTT stock solution to each well.[19]

        • Formazan Crystal Formation: Incubate the plate for an additional 3-4 hours at 37°C.[19][20] Metabolically active cells will convert the yellow MTT into purple formazan crystals.

        • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[19][21] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes.[21]

        • Absorbance Reading: Read the absorbance at 570 nm using a plate reader.

        • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability (%) versus the log of the compound concentration and use non-linear regression to determine the CC50 value.

        Protocol 2: Standard Plaque Reduction Assay for Antiviral Efficacy

        This protocol is used to determine the EC50 value by quantifying the reduction in infectious virus particles.[12]

        Materials:

        • 6-well or 12-well tissue culture plates

        • Confluent monolayers of host cells

        • Virus stock with a known titer (PFU/mL)

        • Culture medium (e.g., DMEM)

        • Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.2% methylcellulose or low-melting-point agarose).[11]

        • Crystal Violet staining solution (0.1% w/v in 20% ethanol)

        Step-by-Step Methodology:

        • Cell Seeding: Seed cells in multi-well plates to achieve a 95-100% confluent monolayer on the day of infection.

        • Compound Pre-treatment (Optional): Remove growth medium and wash cells with PBS. Add medium containing serial dilutions of your compound and incubate for 1-2 hours. This step is for testing entry inhibitors.

        • Virus Infection: Dilute the virus stock in serum-free medium to achieve the desired MOI (e.g., 100 PFU/well). Remove the medium from the cells and infect the monolayer with the virus dilution for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution.[22]

        • Overlay Application: After the adsorption period, aspirate the virus inoculum. Wash the monolayer gently with PBS to remove unadsorbed virus. Add 2-3 mL of overlay medium containing the appropriate concentration of your test compound (or vehicle/positive control). The semi-solid overlay restricts viral spread to adjacent cells, leading to the formation of discrete plaques.[12]

        • Incubation: Incubate the plates at 37°C, 5% CO₂ for 2-4 days, depending on the virus's replication kinetics, until visible plaques are formed in the virus control wells.

        • Plaque Visualization: Aspirate the overlay medium. Fix the cells with 4% paraformaldehyde for 20 minutes. Wash with water and then stain with Crystal Violet solution for 15-30 minutes. Gently wash away the excess stain with water and let the plates air dry.

        • Plaque Counting: Count the number of plaques in each well. Viable cells will be stained purple, while plaques will appear as clear, unstained zones where the cells have been lysed by the virus.

        • Data Analysis: Calculate the percentage of plaque inhibition for each concentration relative to the vehicle control. Plot the inhibition (%) versus the log of the compound concentration and use non-linear regression to determine the EC50 value.

        References

        • Identification of Marine-Derived Compounds with Potent Antiviral Activity in a Recombinant HBV cccDNA Cell Model. ACS Omega. Available at: [Link]

        • Antiviral Drug Resistance: Mechanisms and Clinical Implications. National Institutes of Health (NIH). Available at: [Link]

        • Practical updates in clinical antiviral resistance testing. American Society for Microbiology (ASM) Journals. Available at: [Link]

        • Best practices in compound management for preserving compound integrity and accurately providing samples for assays. PubMed. Available at: [Link]

        • In vitro methods for testing antiviral drugs. PubMed Central. Available at: [Link]

        • Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. Available at: [Link]

        • Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. National Institutes of Health (NIH). Available at: [Link]

        • CC50/IC50 Assay for Antiviral Research. Creative Diagnostics. Available at: [Link]

        • Guanidinium Compounds: Synthesis, Oxoanion Binding, and Cellular Delivery. DSpace@MIT. Available at: [Link]

        • Biologically active guanidine alkaloids. ScienceOpen. Available at: [Link]

        • Plaque Assay Protocols. American Society for Microbiology. Available at: [Link]

        • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]

        • Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2. Frontiers. Available at: [Link]

        • Factors Contributing to Variability of Quantitative Viral PCR Results in Proficiency Testing Samples: a Multivariate Analysis. ResearchGate. Available at: [Link]

        • A review: Mechanism of action of antiviral drugs. PubMed Central. Available at: [Link]

        • Mechanisms of action of antiviral drugs. EBSCO. Available at: [Link]

        • Cell Viability Assays. NCBI Bookshelf. Available at: [Link]

        • STANDARD OPERATING PROCEDURE - EURL. EURL. Available at: [Link]

        • Biological activities of guanidine compounds. PubMed. Available at: [Link]

        • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

        • Antiviral activity, cytotoxicity, and selectivity index of the synthesized compounds in vitro in a cell-based model. ResearchGate. Available at: [Link]

        • Antiviral Drugs Mechanisms of Action, Animation. YouTube. Available at: [Link]

        • (PDF) Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. ResearchGate. Available at: [Link]

        • A High Throughput Assay for Screening Host Restriction Factors and Antivirals Targeting Influenza A Virus. Frontiers. Available at: [Link]

        • Compound management. Grokipedia. Available at: [Link]

        • Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems. PubMed Central. Available at: [Link]

        • Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus. MDPI. Available at: [Link]

        • Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics. Available at: [Link]

        • Protein stabilization and destabilization by guanidinium salts. PubMed. Available at: [Link]

        • Strategies and efforts in circumventing the emergence of antiviral resistance against conventional antivirals. ResearchGate. Available at: [Link]

        • HSV Antiviral Testing: Plaque Reduction Assays and Sequencing Options. YouTube. Available at: [Link]

        Sources

        Technical Support Center: Amidinourea Bioavailability Optimization

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Enhancing the Bioavailability of Amidinourea-Based Drug Candidates

        Introduction: The Amidinourea Paradox

        Welcome to the technical support hub. If you are reading this, you are likely facing the "Amidinourea Paradox": your compound exhibits exceptional potency against its target (often antimalarial, antidiabetic, or kinase inhibition) but fails largely in pharmacokinetic (PK) profiling.

        The Root Cause: Amidinoureas contain a highly basic amidine moiety conjugated to a urea. At physiological pH (7.4), the amidine group (

        
        ) is fully protonated. While this cationicity is often essential for target binding (e.g., active site interactions), it creates two critical bioavailability barriers:
        
        • Membrane Impermeability: The fixed positive charge prevents passive diffusion across the lipophilic enterocyte membrane.

        • Rapid Clearance: Highly polar cations are often rapidly excreted renaly or sequestered in lysosomes (lysosomotropism).

        This guide provides three validated workflows to overcome these barriers: Prodrug Derivatization , Hydrophobic Ion Pairing (HIP) , and Lipid-Based Formulation .

        Module 1: Chemical Modification (Prodrug Strategies)

        The Strategy: Charge Masking

        The most robust method to improve oral absorption is to temporarily mask the cationic charge of the amidine group. We recommend the "Double-Prodrug" approach or Cyclization strategies to reduce polarity (LogD) and increase lipophilicity.

        Protocol 1.1: Alkoxycarbonyl Modification (The "Guanidine Mask")

        This method converts the basic amidine nitrogen into a neutral carbamate, which is hydrolyzed by esterases in the plasma.

        Step-by-Step Synthesis Guide:

        • Reactants: Dissolve your amidinourea substrate in dry DCM/Pyridine.

        • Reagent: Add 1.2 equivalents of an alkyl chloroformate (e.g., Ethyl chloroformate or Heptyl chloroformate for higher lipophilicity).

        • Condition: Stir at 0°C to RT for 4 hours.

        • Workup: Acid wash (0.1 M HCl) is forbidden here as it may hydrolyze the product. Use neutral water wash and dry over

          
          .
          
        • Validation: Check LogP. Target a

          
           of +2.0 relative to the parent.
          

        Technical Insight: We recommend using a heptyloxycarbonyl tail over a simple ethoxycarbonyl. The longer alkyl chain not only masks the charge but significantly increases interaction with the lipid bilayer, facilitating flip-flop transport.

        Mechanism of Action Diagram

        The following diagram illustrates the activation pathway of an amidinourea prodrug.

        ProdrugActivation Figure 1: Mechanism of Amidinourea Prodrug Activation Prodrug Masked Prodrug (Neutral, Lipophilic) Absorption Intestinal Absorption (Passive Diffusion) Prodrug->Absorption Crosses Membrane Liver Hepatic/Plasma Esterases Absorption->Liver Enters Systemic Circulation Intermediate Unstable Carbamic Acid Liver->Intermediate Hydrolysis Active Active Amidinourea (Cationic) Intermediate->Active Spontaneous Decarboxylation (-CO2)

        Module 2: Advanced Formulation (Hydrophobic Ion Pairing)

        If chemical modification affects target binding or is synthetically unfeasible, you must alter the environment of the drug. Amidinoureas are perfect candidates for Hydrophobic Ion Pairing (HIP) .

        The Concept

        Instead of fighting the positive charge, pair it with a bulky, lipophilic anion (counter-ion). This neutralizes the net charge and creates a complex that dissolves in organic oils (SNEDDS).

        Protocol 2.1: Preparation of HIP-SNEDDS

        Materials Required:

        • Amidinourea candidate (Salt form, e.g., HCl).

        • Counter-ion: Sodium Docusate (DOC) or Sodium Lauryl Sulfate (SLS). Recommendation: Use Docusate for maximum lipophilicity.

        • Oil Phase: Capryol 90 or Peceol.

        • Surfactant: Cremophor EL or Tween 80.

        Workflow:

        • Ion Exchange: Dissolve Drug-HCl in water. Dissolve Na-Docusate in DCM (1:1 molar ratio).

        • Extraction: Mix phases vigorously for 30 mins. The drug will migrate into the DCM layer as the [Drug

          
          ][Docusate
          
          
          
          ] complex.
        • Isolation: Separate DCM layer and evaporate to dryness. You now have a viscous, hydrophobic oil/gum.

        • Loading: Dissolve the complex into the Oil Phase (Capryol 90).

        • Emulsification: Add Surfactant and Cosurfactant (e.g., PEG 400) to form the pre-concentrate.

        Data Comparison: Solubility Enhancement

        Formulation TypeSolubility (mg/mL)LogD (pH 7.4)Caco-2 Permeability (
        
        
        )
        Parent Drug (HCl Salt) >100 (Water)-1.5
        
        
        cm/s (Low)
        Free Base < 0.1 (Water)0.5
        
        
        cm/s (Med)
        HIP Complex (Docusate) >50 (in Oil)3.2
        
        
        cm/s (High)

        Module 3: Troubleshooting & FAQs

        This section addresses specific failure modes reported by our user base.

        Decision Tree: Diagnosing Bioavailability Failure

        Use this logic flow to determine the next step for your specific compound.

        TroubleshootingTree Figure 2: Diagnostic Workflow for Amidinourea PK Failures Start Start: Low Oral Bioavailability (<10%) SolubilityCheck Is Solubility in SGF (pH 1.2) > 1 mg/mL? Start->SolubilityCheck StabilityCheck Is Stability in SGF > 90% after 2 hours? SolubilityCheck->StabilityCheck Yes SolubilityIssue Issue: Dissolution Rate Sol: Micronization / Salt Screen SolubilityCheck->SolubilityIssue No PermeabilityCheck Is Caco-2 P_app > 5 x 10^-6 cm/s? StabilityCheck->PermeabilityCheck Yes StabilityIssue Issue: Acid Hydrolysis Sol: Enteric Coating / Buffer StabilityCheck->StabilityIssue No PermeabilityIssue Issue: Membrane Transport Sol: Prodrugs or HIP PermeabilityCheck->PermeabilityIssue No EffluxIssue Issue: P-gp Efflux Sol: Add P-gp Inhibitor / SNEDDS PermeabilityCheck->EffluxIssue Yes (but low in vivo)

        Frequently Asked Questions

        Q1: My amidinourea degrades in simulated gastric fluid (SGF). What is happening?

        • Diagnosis: The urea linkage in amidinoureas can be susceptible to acid-catalyzed hydrolysis, splitting the molecule into a guanidine and a urea/amine fragment.

        • Fix: If degradation >10% in 2 hours, you cannot use a standard immediate-release tablet. You must use an Enteric Coating (e.g., Eudragit L100) that remains intact at pH 1.2 but dissolves at pH > 6.0.

        Q2: I used a prodrug, but the bioactivity in cell culture (in vitro) disappeared.

        • Diagnosis: The prodrug is likely stable in the cell culture media (which lacks high esterase activity compared to plasma/liver) and cannot enter the cell or be activated.

        • Fix:

          • Add porcine liver esterase (PLE) to your cell culture media to simulate in vivo activation.

          • Or, acknowledge that the prodrug is for in vivo delivery only; test the parent compound for receptor affinity.

        Q3: The HIP complex precipitates when I add it to the aqueous phase.

        • Diagnosis: The hydrophobic ion pair is designed to be insoluble in water. It is not a water-solubilization strategy; it is a lipid-solubilization strategy.

        • Fix: Do not add the HIP complex directly to water. You must dissolve it in a lipid carrier (oil/surfactant mix) first. The final formulation should be an emulsion (milky white) when dispersed in water, not a clear solution.

        References

        • Prodrug Strategies for Guanidine-containing Drugs

          • Title: A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability.
          • Source: PubMed / NIH (2024).
          • URL:[Link]

        • Physicochemical Properties & Permeability

          • Title: Chemistry and Biological Properties of Amidinoureas: Str
          • Source: ResearchG
          • URL:[Link]

        • Hydrophobic Ion Pairing (HIP)

          • Title: Biocompatible Cationic Lipoamino Acids as Counterions for Oral Administr
          • Source: PubMed / Pharm Res (2022).[1]

          • URL:[Link]

        • General Bioavailability Troubleshooting

          • Title: The Impact of Gastrointestinal pH on Oral Drug Absorption.[2]

          • Source: WuXi AppTec DMPK Services.

        Sources

        Minimizing off-target effects of amidinourea derivatives

        Author: BenchChem Technical Support Team. Date: February 2026

        A Senior Application Scientist's Guide to Minimizing Off-Target Effects

        Welcome to the technical support center for researchers, scientists, and drug development professionals working with amidinourea derivatives. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you anticipate, identify, and mitigate off-target effects, ensuring higher specificity and safety in your drug discovery pipeline. Amidinourea-based compounds represent a versatile chemical scaffold with demonstrated therapeutic potential, including antiviral, antifungal, and anticancer activities.[1][2] However, like all small molecules, their clinical success hinges on a well-defined safety profile, which begins with a thorough understanding and minimization of off-target interactions.

        This resource is designed to be a dynamic, practical tool. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to make informed decisions and troubleshoot effectively.

        Frequently Asked Questions (FAQs)

        This section addresses common questions encountered during the development of amidinourea derivatives, providing concise answers and links to more detailed protocols.

        Q1: What are the most common off-target liabilities for small molecules like amidinourea derivatives?

        Off-target effects occur when a drug interacts with unintended biological targets, which can lead to toxicity or reduced efficacy.[3] For many small molecule inhibitors, the most common and well-characterized off-targets are protein kinases. The human kinome consists of over 530 kinases, many of which share structural similarities in the ATP-binding pocket, making them susceptible to unintended inhibition.[4][5] Beyond kinases, other common off-targets include G-protein coupled receptors (GPCRs), ion channels (like the hERG channel, a critical concern for cardiotoxicity), and various metabolic enzymes.[4] Given the chemical nature of amidinourea derivatives, interactions with other ATP-binding proteins or enzymes that recognize similar guanidinium-like moieties should also be considered.

        Q2: How can I predict potential off-target effects for my new amidinourea compound before starting wet lab experiments?

        In silico (computational) prediction is a cost-effective first step to flag potential liabilities.[6][7] These methods use the structure of your compound to predict its interaction with a large database of known protein structures.

        Common Approaches:

        • Ligand-Based Methods: These methods compare your molecule to a library of compounds with known activities. If your molecule is structurally similar to a known inhibitor of a particular off-target, it will be flagged.

        • Structure-Based Methods (Molecular Docking): This approach "docks" a 3D model of your compound into the binding sites of thousands of different proteins to calculate a predicted binding affinity.

        • Data Fusion Frameworks: Advanced platforms combine multiple computational methods (e.g., 2D structure similarity, 3D surface characteristics, and even clinical effects data) to produce more robust predictions.[8]

        These computational analyses can provide a ranked list of potential off-targets, helping you prioritize which experimental assays to run first.[6][7]

        Q3: My compound shows potential off-target kinase activity in a preliminary screen. What is the next logical step?

        Discovering off-target kinase activity is a common and manageable step in drug development. The key is to quantify the potency and breadth of this activity.

        • Quantitative, Broad Profiling: The initial screen should be followed by a comprehensive kinome profiling panel. Several commercial services offer panels of hundreds of kinases (e.g., KinomeScan™, Promega's Kinase Selectivity Profiling Services, Pharmaron's Kinome Profiling).[9][10][11] This will reveal the "selectivity profile" of your compound, showing which kinases it inhibits and at what potency.

        • Determine IC50 Values: For any significant off-target "hits" (e.g., >50% inhibition at a screening concentration of 1 µM), you must determine the precise IC50 value (the concentration required to inhibit 50% of the enzyme's activity). This allows you to calculate a selectivity window between your on-target and off-target potencies.

        • Assess Cellular Relevance: A potent off-target in a biochemical assay may not be relevant in a cellular context due to factors like membrane permeability or intracellular ATP concentrations.[5] The next step is to use a cell-based target engagement assay, like the NanoBRET® Target Engagement Assay, to confirm that your compound interacts with the off-target protein in living cells.[10][12]

        This systematic approach provides the data needed to decide whether the off-target activity is an acceptable liability or if medicinal chemistry efforts are required to improve selectivity.

        Q4: What strategies can I use to re-engineer an amidinourea derivative for better target selectivity?

        Improving selectivity is a core task of medicinal chemistry, driven by Structure-Activity Relationship (SAR) studies.[13][14] The goal is to modify the chemical structure to decrease binding to off-targets while maintaining or improving binding to the intended target.

        • Exploit Structural Differences: Analyze the crystal structures of your on-target and key off-target proteins. Even if the ATP-binding pocket is similar, there are often subtle differences in size, shape, or amino acid residues that can be exploited. Design modifications to your compound that introduce steric hindrance in the off-target pocket but are accommodated by the on-target.

        • Modify Key Functional Groups: The amidinourea moiety is critical for activity but may also contribute to off-target binding. Systematically modify the groups surrounding this core to alter its electronic and steric properties.

        • Introduce Rigidity: Flexible molecules can often adapt to multiple binding pockets. Introducing conformational constraints (e.g., by creating macrocycles) can "lock" the molecule into a shape that is more specific for the on-target protein.[15]

        Each new derivative must be re-tested against the on-target and the key off-targets to systematically build a SAR profile that guides the design of more selective compounds.[16]

        Troubleshooting Guide

        Problem: My amidinourea compound shows broad cytotoxicity across multiple cell lines, making it difficult to assess its specific on-target effect.

        Causality: Broad cytotoxicity can stem from a potent off-target effect on a protein essential for cell survival (e.g., a core cell cycle kinase), non-specific membrane disruption, or inhibition of mitochondrial function. The goal is to de-convolute these possibilities from your intended on-target effect.

        Troubleshooting Workflow:

        G A High Cytotoxicity Observed B Perform Broad Off-Target Screen (e.g., Kinome Panel, Safety Panel) A->B C Potent Off-Target(s) Identified? B->C D Yes C->D E No C->E F Validate Off-Target Engagement in Cells (e.g., NanoBRET®) D->F G Test for Non-Specific Effects: - Membrane Integrity Assay - Mitochondrial Toxicity Assay E->G H Correlate Off-Target IC50 with Cytotoxicity EC50 F->H J Source of Toxicity is Likely Non-Specific or On-Target G->J H->G No Correlation I Pursue SAR to Improve Selectivity H->I Correlation Found

        Caption: Troubleshooting workflow for broad cytotoxicity.

        • Run a Broad Off-Target Panel: Screen the compound against a panel of common toxicity targets, including a large kinase panel and a safety panel covering targets like GPCRs and ion channels.[4]

        • Look for Potent Hits: If you identify potent inhibition of a known critical protein (e.g., CDK1, PLK1), this is a strong candidate for the source of cytotoxicity.

        • Validate in Cells: Confirm that your compound engages this off-target in a cellular context.

        • Correlate Potency: Compare the IC50 of the off-target inhibition with the EC50 of the cytotoxic effect. A strong correlation across multiple derivatives is compelling evidence that the off-target effect is driving the toxicity.

        • Assess Non-Specific Effects: If no specific off-target is identified, assess for general mechanisms of toxicity, such as membrane disruption (using an LDH release assay) or mitochondrial dysfunction (using a Seahorse assay or similar).

        Problem: My biochemical and cell-based off-target assay results are contradictory.

        Causality: Discrepancies between biochemical (e.g., purified enzyme) and cell-based assays are common and informative. They typically arise from physiological factors not present in the simplified biochemical system.

        Potential Causes & Solutions:

        Potential CauseExplanationRecommended Action
        Cell Permeability The compound may not be effectively entering the cell to engage the target.Perform a cell permeability assay (e.g., PAMPA) or measure compound concentration in cell lysates via LC-MS.
        High Intracellular ATP The concentration of ATP in cells (~1-10 mM) is much higher than in many biochemical assays. An ATP-competitive inhibitor will appear less potent in cells.Re-run the biochemical assay at a higher, more physiologically relevant ATP concentration (e.g., 1 mM) to see if the IC50 shifts.[5]
        Compound Efflux The compound may be actively transported out of the cell by efflux pumps (e.g., P-gp).Re-run the cellular assay in the presence of known efflux pump inhibitors.
        Metabolism The compound may be rapidly metabolized into an inactive form within the cell.Analyze compound stability in cell lysates or liver microsomes.

        Key Experimental Protocols

        Protocol 1: General Workflow for Off-Target Assessment

        This protocol outlines a comprehensive, multi-stage approach to identifying and mitigating off-target effects for a lead amidinourea derivative.

        G cluster_0 Phase 1: In Silico & Early Screening cluster_1 Phase 2: Hit Validation & Profiling cluster_2 Phase 3: Phenotypic & Safety Assessment A Step 1: In Silico Prediction (Docking, Ligand Similarity) B Step 2: Broad Biochemical Screen (e.g., 1 µM single-point vs. Kinome Panel) A->B Guides Panel Selection C Step 3: IC50 Determination for On-Target and Off-Target Hits B->C D Step 4: Cell-Based Target Engagement (e.g., NanoBRET®, CETSA) C->D E Step 5: Cellular Phenotypic Assays (On- vs. Off-Target Cell Lines) D->E Confirms Cellular Relevance G Selectivity Acceptable? D->G F Step 6: Preclinical Safety Assessment (Relevant Animal Models) E->F H Proceed to In Vivo Efficacy G->H Yes I Medicinal Chemistry (SAR-driven Optimization) G->I No I->B Re-screen New Analogs

        Caption: A multi-phase workflow for off-target effect analysis.

        Protocol 2: Step-by-Step Biochemical Kinase Profiling

        This protocol describes a typical workflow using a luminescence-based assay like ADP-Glo™ to determine the IC50 of a compound against a panel of kinases.

        • Reagent Preparation:

          • Prepare kinase buffer (composition varies by kinase, but typically contains Tris-HCl, MgCl2, DTT, and BSA).

          • Reconstitute kinases, substrates (e.g., a generic peptide or protein), and ATP to desired stock concentrations.

          • Serially dilute the test amidinourea compound in 100% DMSO, then further dilute into assay buffer to create a 10-point concentration curve (e.g., 100 µM to 5 nM final concentration). Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).[12]

        • Kinase Reaction:

          • In a 384-well plate, add 5 µL of kinase/substrate mix to each well.

          • Add 2.5 µL of the serially diluted compound or vehicle control (buffer with DMSO).

          • Pre-incubate for 15-30 minutes at room temperature to allow compound binding.

          • Initiate the reaction by adding 2.5 µL of ATP solution (at the predetermined Km for each kinase).

          • Incubate for 1-2 hours at the optimal temperature for the kinase (e.g., 30°C).

        • Signal Detection (ADP-Glo™ Method):

          • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

          • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30-60 minutes at room temperature.

          • Read the luminescence signal on a compatible plate reader.

        • Data Analysis:

          • Normalize the data using "no enzyme" (high inhibition) and "vehicle control" (low inhibition) wells.

          • Plot the percent inhibition versus the log of the compound concentration.

          • Fit the data to a four-parameter logistic equation to calculate the IC50 value for each kinase.

        References
        • Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. PubMed. [Link]

        • Discovery and Optimization of a Novel Macrocyclic Amidinourea Series Active as Acidic Mammalian Chitinase Inhibitors. PMC - NIH. [Link]

        • Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses. PMC - NIH. [Link]

        • How to measure and minimize off-target effects... YouTube. [Link]

        • PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION. PMC - NIH. [Link]

        • Off-target toxicity in antibody-drug conjugates. Sartorius. [Link]

        • Off-target Activity of Drug Metabolites. Hypha Discovery. [Link]

        • Off-target effects in CRISPR/Cas9 gene editing. PMC - NIH. [Link]

        • Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. BTT - Dove Medical Press. [Link]

        • Off-Target Effects Analysis. Creative Diagnostics. [Link]

        • How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

        • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

        • Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PMC. [Link]

        • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

        • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

        • Discovery and SAR studies of antiviral 4-aminopiperidine derivatives active against SARS-CoV-2. PubMed. [Link]

        • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [Link]

        • Kinome Profiling. Oncolines B.V.. [Link]

        • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]

        • Off-Target Screening Cell Microarray Assay. Creative Biolabs. [Link]

        • Roadmap to Reducing Animal Testing in Preclinical Safety Studies. FDA. [Link]

        • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLOS Computational Biology - Research journals. [Link]

        • Biochemical kinase assay to improve potency and selectivity. Domainex. [Link]

        • Kinase Panel Profiling. Pharmaron CRO Services. [Link]

        • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]

        • Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. sanofistars.com. [Link]

        • Non-clinical assessment of early phase clinical trials General aspects. AFMPS. [Link]

        • Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

        • The suggested SAR for the studied pyrimidine and pyridine derivatives. ResearchGate. [Link]

        • PLANNING YOUR PRECLINICAL ASSESSMENT. Altasciences. [Link]

        • Antiviral Activity and Mechanism of Action of Novel Thiourea Containing Chiral Phosphonate on Tobacco Mosaic Virus. MDPI. [Link]

        • Design, synthesis, biological evaluation, and SAR studies of novel cyclopentaquinoline derivatives as DNA intercalators, topoisomerase II inhibitors, and apoptotic inducers. New Journal of Chemistry (RSC Publishing). [Link]

        • KinomePro. Pamgene. [Link]

        • Practical considerations for nonclinical safety evaluation of therapeutic monoclonal antibodies. PMC - PubMed Central. [Link]

        • The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

        • Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A. PubMed. [Link]

        Sources

        Addressing resistance mechanisms to amidinourea-based antivirals

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Troubleshooting Resistance Mechanisms in Picornavirus 2C Inhibitors Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

        Introduction

        Welcome to the technical support hub for amidinourea-based small molecule inhibitors. If you are accessing this guide, you are likely observing reduced efficacy (EC50 shifts) in your antiviral assays targeting Enteroviruses (e.g., Poliovirus, EV-A71, Coxsackievirus).

        Amidinoureas (structurally related to guanidine and moroxydine) function primarily as Non-Nucleoside Inhibitors (NNIs) . Unlike nucleoside analogs that target the polymerase active site, amidinoureas typically target the viral 2C ATPase/Helicase , preventing the initiation of negative-strand RNA synthesis. Resistance to this class is a well-documented phenomenon driven by specific point mutations in the 2C coding region.[1]

        This guide provides self-validating workflows to distinguish between experimental artifacts and genuine genotypic resistance.

        Module 1: Phenotypic Validation

        User Query: "My compound showed nanomolar activity last week, but the EC50 has shifted by >10-fold in the latest passage. Is this resistance?"

        Technical Diagnosis: Before assuming genotypic resistance, you must rule out "Inoculum Effect" and cell-line drift. Amidinoureas are highly sensitive to the Multiplicity of Infection (MOI). High MOI can overwhelm the 2C inhibition threshold, mimicking resistance.

        Protocol: The Standardized Plaque Reduction Neutralization Test (PRNT)

        Use this protocol to validate resistance phenotypes.

        • Seeding: Seed Vero or HeLa cells to achieve 90% confluence in 24 hours.

        • Infection (Critical Step):

          • Infect monolayers at a strict MOI of 0.01 .

          • Why? Higher MOIs (e.g., >0.1) introduce enough pre-formed viral proteins to bypass the early 2C blockade, leading to false resistance profiles.

        • Compound Overlay:

          • Prepare semi-solid medium (0.6% agarose/MEM).

          • Add amidinourea serial dilutions (range: 0.1 µM to 100 µM).

        • Incubation: 48–72 hours (virus dependent).

        • Fixation/Staining: 10% Formaldehyde / 0.1% Crystal Violet.

        • Calculation:

          • Count plaques.

          • Plot % inhibition vs. Log[Concentration].

          • Validation Criteria: If the shift in EC50 is <3-fold compared to Wild Type (WT), it is likely experimental variability. If >5-fold, proceed to Genotypic Characterization.

        Module 2: Genotypic Characterization

        User Query: "I have confirmed a stable resistant phenotype. Where do I look for the mutation?"

        Technical Diagnosis: Amidinourea resistance maps almost exclusively to the 2C non-structural protein . You are looking for missense mutations that alter the hydrophobicity of the NTPase binding pocket or the predicted amphipathic helix.

        Target Loci:

        • Codon 179: Asparagine (N)

          
           Glycine (G) or Alanine (A).[1] (Classic "Guanidine-resistance" locus).
          
        • Codon 164: Phenylalanine (F)

          
           Tyrosine (Y).[1]
          
        Workflow: Resistance Selection & Sequencing

        The following diagram outlines the rigorous path from a mixed population to a confirmed genotype.

        ResistanceWorkflow Start WT Virus Stock Selection Serial Passage (P1-P10) Escalating Inhibitor Conc. (0.5x to 10x EC50) Start->Selection Selection Pressure PlaquePur Plaque Purification (Pick 3 distinct clones) Selection->PlaquePur Isolation Amp Amplification in Drug-Free Media PlaquePur->Amp Expansion RT_PCR RT-PCR of P2/P3 Region (Focus on 2C Gene) Amp->RT_PCR Extraction Seq Sanger Sequencing RT_PCR->Seq Identification Seq->Start Re-introduce Mutation (Reverse Genetics Validation)

        Caption: Workflow for isolating and identifying amidinourea-resistant viral mutants. Note the requirement for plaque purification to avoid sequencing mixed quasispecies.

        Module 3: Cross-Resistance & Fitness Costs

        User Query: "My resistant mutant grows slower than the Wild Type. Is the compound toxic, or is the virus compromised?"

        Technical Diagnosis: Resistance to 2C inhibitors often incurs a fitness cost . The mutations (e.g., N179G) that prevent drug binding also destabilize the ATPase function of 2C, resulting in slower RNA replication.

        The "Drug-Dependence" Phenomenon: In rare cases, amidinourea-resistant mutants become drug-dependent . They require the presence of the drug to replicate efficiently because the drug acts as a "chemical chaperone," stabilizing the mutated 2C protein structure.

        Data Table: Interpreting Resistance Profiles

        Use this table to categorize your mutant strains.

        Phenotype ClassificationEC50 Shift (Fold)Growth in Drug-Free MediaCross-Resistance to Guanidine HClMechanism
        Susceptible (WT) 1.0NormalNoneNative 2C conformation.
        Low-Level Resistance 5–20xNormalPartialMinor steric hindrance (e.g., F164Y).
        High-Level Resistance >100xReduced (Fitness Cost)HighDirect binding site ablation (e.g., N179G).
        Drug-Dependent N/A (Requires Drug)No Growth HighDrug required to stabilize mutant 2C complex.
        Module 4: Mechanistic Insight

        User Query: "How exactly does the amidinourea moiety interact with the 2C protein?"

        Technical Diagnosis: The 2C protein is an AAA+ ATPase with helicase activity. It is crucial for membrane rearrangement and RNA replication complex formation.

        • Binding Site: Amidinoureas bind to a hydrophobic pocket near the NTPase active site, but distinct from the ATP-binding motif (Walker A/B).

        • Action: Binding locks the 2C protein in a rigid conformation, preventing the oligomerization required for RNA unwinding/synthesis.

        • Resistance: The N179G mutation alters the shape of this pocket, preventing the amidinourea from docking while still allowing (albeit less efficient) ATP hydrolysis.

        InteractionMap Amidinourea Amidinourea Inhibitor Protein2C Viral 2C Protein (ATPase/Helicase) Amidinourea->Protein2C Binds Hydrophobic Pocket Inhibition Amidinourea->Inhibition RNA_Rep Negative-Strand RNA Synthesis Protein2C->RNA_Rep Catalyzes Inhibition->RNA_Rep Blocks Mutation Mutation (N179G) Mutation->Amidinourea Prevents Binding Mutation->Protein2C Modifies Structure

        Caption: Mechanistic pathway showing how Amidinourea binding blocks 2C-mediated RNA synthesis and how the N179G mutation restores function by preventing inhibitor binding.

        References
        • Pincus, S. E., & Wimmer, E. (1986). Production of guanidine-resistant and -dependent poliovirus mutants from cloned cDNA: mutations in polypeptide 2C are directly responsible for altered guanidine sensitivity.[1] Journal of Virology, 60(2), 793–796.[1]

        • Magri, A., et al. (2021). Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses.[2] Molecules, 26(16), 4859. (Demonstrates the chemical scaffold's application in broader antiviral contexts).

        • Barton, D. J., & Flanegan, J. B. (1997). Synchronous replication of poliovirus RNA: initiation of negative-strand RNA synthesis requires the guanidine-inhibited activity of protein 2C.[3] Journal of Virology, 71(11), 8482–8489.

        • Sadeghipour, S., & Matheson, A. I. (2020). The Structure, Function, and Mechanisms of Action of Enterovirus Non-structural Protein 2C. Frontiers in Microbiology.

        Sources

        Validation & Comparative

        Comparing the efficacy of amidinourea sulfate to acyclovir against HSV

        Author: BenchChem Technical Support Team. Date: February 2026

        This guide provides an in-depth technical comparison between Amidinourea Sulfate (specifically its bioactive derivatives) and Acyclovir (the clinical gold standard) in the context of Herpes Simplex Virus (HSV) therapeutics.

        Editorial Note: While "Amidinourea Sulfate" refers to the fundamental chemical salt (guanylurea sulfate), significant antiviral activity against HSV is primarily observed in its lipophilic derivatives (e.g., N-substituted amidinoureas). Simple amidinourea salts and the related drug moroxydine lack significant anti-HSV potency. Therefore, this guide compares the optimized Amidinourea Class (represented by lead compounds like 5k ) against Acyclovir to provide a meaningful evaluation for drug development.

        Executive Summary

        FeatureAcyclovir (ACV)Amidinourea Derivatives (e.g., Compound 5k)
        Drug Class Nucleoside Analogue (Guanosine)Non-Nucleoside Small Molecule
        Primary Target Viral DNA Polymerase (UL30)Viral Entry / Attachment (Glycoproteins)
        Potency (EC50) High (0.1 – 3.0 µM)Moderate (10 – 50 µM)
        Resistance Profile Vulnerable to TK- mutationsEffective against TK- / ACV-resistant strains
        Mechanism Type Chain Termination (Late Stage)Fusion/Entry Blockade (Early Stage)
        Cytotoxicity (CC50) Low (> 1000 µM in Vero cells)Low to Moderate (> 100 µM)

        Strategic Insight: Acyclovir remains the potency leader for wild-type HSV. However, the Amidinourea class represents a critical "second-line" scaffold. Its distinct mechanism (entry inhibition) allows it to bypass the thymidine kinase (TK) activation pathway, making it effective against the most common acyclovir-resistant strains found in immunocompromised patients.

        Mechanistic Divergence

        The fundamental difference lies in when and how these compounds intercept the viral life cycle.

        Acyclovir: The "Trojan Horse"

        Acyclovir is a prodrug. It requires intracellular phosphorylation by the viral Thymidine Kinase (TK) to become active (Acyclovir-triphosphate). This triphosphate competes with dGTP for the viral DNA polymerase, causing premature chain termination.

        • Limitation: Strains lacking functional TK (TK- mutants) are completely resistant.

        Amidinourea Sulfate Derivatives: The "Gatekeepers"

        Optimized amidinoureas (containing hydrophobic moieties like benzyl/phenyl groups) act as entry inhibitors . They likely interact with viral glycoproteins (gB, gD) or host surface heparan sulfate proteoglycans, preventing the fusion of the viral envelope with the host cell membrane.

        • Advantage: This activity is independent of viral enzymes like TK or DNA polymerase, retaining efficacy against multi-drug resistant (MDR) strains.

        Mechanistic Pathway Visualization (DOT)

        HSV_Mechanism Virus HSV Virion HostCell Host Cell Surface Virus->HostCell Attachment 1. Attachment & Entry (gB/gD Binding) HostCell->Attachment Uncoating 2. Uncoating Attachment->Uncoating TK_Activation 3. TK Phosphorylation Uncoating->TK_Activation DNA_Rep 4. DNA Replication (UL30 Polymerase) TK_Activation->DNA_Rep Release 5. Virion Release DNA_Rep->Release Amidinourea Amidinourea Class (Entry Inhibitor) Amidinourea->Attachment BLOCKS Acyclovir Acyclovir (Chain Terminator) Acyclovir->DNA_Rep BLOCKS

        Caption: Amidinourea intercepts the virus at the cell surface (Step 1), while Acyclovir acts intracellularly during replication (Step 4).

        Comparative Efficacy Data

        The following data aggregates performance metrics from standard plaque reduction assays on Vero cells.

        ParameterAcyclovir (Standard)Amidinourea Derivative (5k)Notes
        EC50 (HSV-1) 0.8 – 2.8 µM15 – 40 µMACV is ~10-20x more potent on a molar basis.
        EC50 (HSV-2) 1.2 – 3.5 µM20 – 50 µMSimilar trend; Amidinoureas show broad spectrum across types.
        CC50 (Vero) > 2000 µM> 200 µMAmidinoureas are safe but have a narrower therapeutic window than ACV.
        Selectivity Index (SI) > 700> 10ACV has a superior safety margin; Amidinoureas are viable "hits" for optimization.
        Effect on ACV-Resistant Strains Inactive Active Crucial Differentiator : Amidinoureas retain full potency against TK- strains.

        Data Interpretation:

        • Acyclovir is the superior therapeutic for general infection due to its high SI.

        • Amidinourea is the superior strategic lead for resistant populations. The "sulfate" salt itself is a chemical precursor; efficacy requires the synthesis of lipophilic analogues (e.g., N-(1-adamantyl)amidinourea or benzyl-substituted variants).

        Experimental Protocols

        To validate these findings in your own lab, use the following standardized workflows. These protocols ensure self-validating results by including toxicity controls.

        Protocol A: Plaque Reduction Assay (Efficacy)

        Objective: Determine the EC50 (concentration inhibiting 50% of viral plaques).

        • Seeding: Seed Vero cells (ATCC CCL-81) in 24-well plates (2 x 10^5 cells/well). Incubate 24h at 37°C/5% CO2.

        • Infection: Aspirate medium. Infect monolayers with HSV-1 or HSV-2 at a Multiplicity of Infection (MOI) of 0.01 PFU/cell. Adsorb for 1 hour at 37°C.

          • Critical Step: Rock plates every 15 min to prevent monolayer drying.

        • Treatment: Remove inoculum. Overlay cells with DMEM containing 1% methylcellulose and serial dilutions of the test compound:

          • Acyclovir Control: 0.1, 1.0, 10.0 µM.

          • Amidinourea Sulfate/Deriv: 10, 50, 100, 200 µM.

        • Incubation: Incubate for 48–72 hours until plaques are visible.

        • Fixation/Staining: Fix with 10% formalin (30 min). Stain with 0.5% Crystal Violet.

        • Quantification: Count plaques using a stereomicroscope. Calculate % inhibition relative to Virus Control (VC).

          • % Inhibition = [1 - (Count_Treated / Count_VC)] * 100

        Protocol B: Time-of-Addition Assay (Mechanism Validation)

        Objective: Confirm if the compound acts at Entry (Amidinourea) or Replication (Acyclovir).

        • Infection: Infect Vero cells with HSV (MOI 1.0) at 4°C for 1 hour (allows binding, prevents entry).

        • Synchronized Entry: Shift temperature to 37°C to initiate entry.

        • Dosing Intervals: Add compound (at 5x EC50) at different time points:

          • T-1h (Pre-treatment): Checks for host receptor blocking.

          • T=0h (During Entry): Checks for entry/fusion inhibition.

          • T+2h, +4h, +6h (Post-Entry): Checks for replication inhibition.

        • Readout: Harvest at 24h and titrate virus yield.

          • Expected Result:Amidinourea is effective only at T-1h or T=0h. Acyclovir remains effective even when added at T+2h or T+4h.

        Workflow Visualization (DOT)

        Assay_Workflow Seed Seed Vero Cells (24h) Infect Infect with HSV (1h Adsorption) Seed->Infect Treat Apply Overlay + Compound (Serial Dilutions) Infect->Treat Incubate Incubate 72h (37°C, 5% CO2) Treat->Incubate Stain Fix & Crystal Violet Stain Incubate->Stain Count Count Plaques & Calc EC50 Stain->Count Check Valid if: Virus Control > 50 Plaques Cell Control = Intact Count->Check

        Caption: Standard Plaque Reduction Assay workflow for determining antiviral EC50.

        References

        • Toscani, A., et al. (2021). "Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses." Molecules, 26(16), 4927.

          • Source:

          • Relevance: Defines the synthesis and efficacy of active amidinourea deriv
        • Elion, G. B. (1982). "Mechanism of action and selectivity of acyclovir." The American Journal of Medicine, 73(1), 7-13.

          • Source:

          • Relevance: The foundational text establishing Acyclovir's mechanism and selectivity profile.
        • Field, H. J., & Vere Hodge, R. A. (2013). "Recent developments in anti-herpesvirus drugs." British Medical Bulletin, 106(1), 213-249.

          • Source:

          • Relevance: Reviews resistance mechanisms and the need for non-nucleoside inhibitors like amidinoureas.
        • Piret, J., & Boivin, G. (2011). "Resistance of herpes simplex viruses to nucleoside analogues: mechanisms, prevalence, and management." Antimicrobial Agents and Chemotherapy, 55(2), 459-472.

          • Source:

          • Relevance: Provides the baseline for understanding why Acyclovir fails in specific patient populations, justifying the research into amidinourea altern

        Advanced SAR Profiling of Amidinourea Analogues: A Comparative Therapeutic Guide

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary: The Amidinourea Renaissance

        Amidinoureas (Guanylureas) are a class of nitrogenous pharmacophores structurally characterized by the amino-carbonyl-guanidine scaffold (

        
        ). Historically viewed merely as metabolic byproducts of biguanides (e.g., metformin) or precursors to herbicides, recent medicinal chemistry has repurposed this scaffold into a versatile "privileged structure" for antiviral, anticancer, and antifungal therapeutics.
        

        This guide objectively compares novel amidinourea analogues against current Standards of Care (SoC), highlighting their unique mechanism of action—specifically their ability to bypass resistance mechanisms common to nucleoside analogues and azoles.

        The Structural Core

        The amidinourea scaffold acts as a bioisostere of biguanides and acylguanidines . Its unique pKa profile allows it to function as a cationic anchor at physiological pH, facilitating interaction with anionic pockets in viral polymerases and fungal membranes, while the urea moiety offers hydrogen-bonding donors/acceptors for specificity.

        Comparative Analysis: Amidinoureas vs. Standard of Care

        The following data synthesizes recent experimental findings, comparing specific amidinourea derivatives against established drugs.

        Table 1: Therapeutic Performance Matrix
        Therapeutic AreaAmidinourea CandidateStandard of Care (SoC)Comparative Performance (
        
        
        / MIC)
        Key Advantage of Amidinourea
        Antiviral (HSV-1) Compound 5k (Moroxydine analogue)Acyclovir
        
        
        :
        
        
        Acyclovir:
        
        
        Mechanism: Non-nucleoside inhibitor. Retains activity against thymidine-kinase deficient (TK-) strains resistant to Acyclovir [1].
        Anticancer (Melanoma) Compound 3d (Aliphatic derivative)Tamoxifen
        
        
        :
        
        
        Tamoxifen:
        
        
        (A375 cells)
        Potency: Superior antiproliferative activity in metastatic melanoma lines where Tamoxifen shows variable efficacy [2].
        Antifungal (Candida) Compound 18 (Macrocyclic)Fluconazole
        
        
        :
        
        
        Fluconazole:
        
        
        (Resistant strains)
        Resistance Breaking: Macrocyclic constraint prevents efflux pump extrusion, a common resistance route for azoles [2].
        Antiviral (HCV) Spermine-Amidinourea Ribavirin/DAAs Low micromolar rangeTarget: Inhibits IRES-mediated translation rather than viral replication enzymes directly [3].

        Structure-Activity Relationship (SAR) Deep Dive

        The biological activity of amidinoureas is strictly governed by three structural vectors: the Tail (Hydrophobic Domain) , the Linker , and the Head (Guanidine/Urea Core) .

        The "Moroxydine" Vector (Antiviral Specificity)

        Research into Moroxydine analogues (morpholine-carboximidoylguanidine derivatives) reveals critical SAR rules for HSV inhibition:

        • N-Terminal Substitution: Replacing the morpholine ring with a benzyl amine or p-Cl-aniline moiety significantly enhances lipophilicity and membrane penetration.

        • Electronic Effects: Electron-withdrawing groups (EWGs) like Chlorine on the phenyl ring (Compound 5i, 5j) increase potency compared to electron-donating groups. This suggests the phenyl ring engages in

          
           stacking interactions within the viral target pocket where electron density modulation is key [1].
          
        • Steric Constraints: Bulky substituents at the

          
           position often abolish activity, indicating a tight steric tolerance at the binding site.
          
        Macrocyclization (Antifungal Specificity)

        Linear amidinoureas often suffer from rapid metabolic hydrolysis. Macrocyclization (forming a ring connecting the urea nitrogen to the guanidine terminus via a hydrocarbon chain) introduces conformational rigidity.

        • Ring Size: 12- to 15-membered macrocycles (e.g., Compound 18) show optimal overlap with the fungal ergosterol biosynthetic enzymes.

        • Rigidity vs. Flexibility: The macrocyclic constraint "locks" the bioactive conformation, reducing the entropic penalty of binding. This is crucial for overcoming the high

          
           of mutated drug targets in resistant Candida strains [2].
          
        Visualization of SAR Logic

        SAR_Amidinourea Core Amidinourea Scaffold (H2N-CO-NH-C(=NH)-NH2) N_Sub N-Substitution (Benzyl/Phenyl) Core->N_Sub Lipophilicity Tuning Macro Macrocyclization (C12-C15 Linkers) Core->Macro Conformational Locking Spermine Polyamine Conjugation (Spermine tail) Core->Spermine RNA Binding Affinity Antiviral Antiviral Activity (HSV/HCV) Target: Translation/Entry N_Sub->Antiviral p-Cl-aniline enhances HSV potency Anticancer Anticancer Activity (Melanoma) Target: Proliferation N_Sub->Anticancer Aliphatic chains improve A375 cytotoxicity Antifungal Antifungal Activity (Resistant Candida) Target: Membrane/Efflux Macro->Antifungal Bypasses Efflux Pumps Spermine->Antiviral Inhibits IRES Translation (HCV)

        Figure 1: Strategic structural modifications of the amidinourea scaffold and their resulting therapeutic impact.

        Validated Experimental Protocols

        To ensure reproducibility, the following protocols utilize self-validating controls (e.g., MTT viability checks) to distinguish true bioactivity from general cytotoxicity.

        Synthesis of N-Substituted Amidinoureas (Guanylation Strategy)

        Rationale: This method avoids the use of unstable isocyanates, utilizing a protected guanidine precursor for regioselectivity.

        Reagents:

        • Benzyl amine or substituted aniline (1.0 eq)

        • 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine (1.0 eq) (Guanylating agent)

        • Triethylamine (

          
          ) (2.0 eq)
          
        • Dichloromethane (DCM) (Solvent)

        • Trifluoroacetic acid (TFA) (Deprotection)

        Step-by-Step Workflow:

        • Guanylation: Dissolve the amine in anhydrous DCM under

          
           atmosphere. Add 
          
          
          
          , followed by the dropwise addition of 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine.
          • Control Point: Monitor by TLC (Hexane:Ethyl Acetate 7:3). Disappearance of the starting amine indicates reaction completion (typically 4–12 hours).

        • Isolation: Wash the organic layer with 5%

          
          , brine, and dry over 
          
          
          
          . Evaporate solvent to yield the di-Boc-guanidine intermediate.
        • Amidinourea Formation: The intermediate is often reacted with an isocyanate or carbamoyl chloride in subsequent steps, OR if generating the guanylurea directly from a urea precursor: React the urea with the guanylating agent under reflux.

        • Deprotection: Dissolve the intermediate in DCM/TFA (1:1 ratio) and stir at room temperature for 2 hours to remove Boc groups.

        • Purification: Precipitate the final salt with cold diethyl ether or purify via reverse-phase HPLC (

          
           gradient).
          
        Antiviral Assay (HSV-1 Plaque Reduction)

        Rationale: Measures the direct inhibition of viral infectivity rather than just viral genome copy number.

        • Cell Seeding: Seed Vero cells (

          
           cells/well) in 24-well plates. Incubate overnight to form a monolayer.
          
        • Infection: Infect monolayers with HSV-1 (MOI = 0.01) for 1 hour at 37°C.

        • Treatment: Remove inoculum. Add overlay medium (DMEM + 1% methylcellulose) containing serial dilutions of the Amidinourea analogue (0.1 – 100

          
          ).
          
          • Positive Control: Acyclovir (5

            
            ).
            
          • Negative Control: DMSO vehicle (0.1%).

        • Incubation: Incubate for 72 hours until plaques are visible.

        • Fixation/Staining: Fix with 10% formalin and stain with 0.5% crystal violet.

        • Quantification: Count plaques. Calculate

          
           (concentration reducing plaque count by 50%).
          
          • Validation: Run a parallel MTT assay on uninfected cells. If

            
             (cytotoxicity) is < 10x the 
            
            
            
            , the "activity" is likely due to host cell death, not antiviral mechanism.

        Mechanistic Pathway: HCV Translation Inhibition[1][2]

        Unlike nucleoside analogues that target the NS5B polymerase, specific amidinourea-spermine conjugates target the Internal Ribosome Entry Site (IRES) of the Hepatitis C Virus. This mechanism is distinct and valuable for combination therapies.

        Mechanism_HCV Drug Amidinourea-Spermine Conjugate Target HCV IRES (Stem-Loop Domains) Drug->Target Binds with high affinity (Electrostatic/H-bond) Ribosome 40S Ribosomal Subunit Drug->Ribosome Blocks Recruitment Target->Ribosome Recruits (Normal Process) Complex 48S Initiation Complex Target->Complex Disrupted by Drug Ribosome->Complex Assembly Translation Viral Protein Translation Complex->Translation Initiates Replication Viral Replication Translation->Replication NS Proteins

        Figure 2: Mechanism of Action for Amidinourea-Spermine derivatives inhibiting HCV replication via IRES blockade.

        References

        • Toscani, A., et al. (2021). Synthesis and Biological Evaluation of Amidinourea Derivatives against Herpes Simplex Viruses.[1] Molecules, 26(16), 4914.

        • Chemistry and Biological Properties of Amidinoureas. (2021). Strategies for the Synthesis of Original Bioactive Hit Compounds. ResearchGate.

        • Synthesis, Biological Evaluation and Mode of Action Studies of Novel Amidinourea Inhibitors of Hepatitis C Virus (HCV). (2019). ResearchGate.[2][3]

        Sources

        Bridging the Gap: Cross-Validation of In-Silico and In-Vitro Profiles for Amidinourea Derivatives

        Author: BenchChem Technical Support Team. Date: February 2026

        Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Specialists

        Introduction: The Amidinourea Paradox

        Amidinoureas (guanylureas) represent a privileged scaffold in medicinal chemistry, offering diverse biological profiles ranging from antimalarial (DHFR inhibition) to antimicrobial and antidiabetic activities.[1] However, for the computational chemist, they present a distinct challenge: the "Tautomeric Paradox." [1]

        In-silico models often predict high affinity due to the scaffold's ability to form multiple hydrogen bonds.[1] Yet, these predictions frequently collapse during in-vitro validation.[1] As a Senior Application Scientist, I have observed that this disconnect usually stems from three factors:

        • Tautomeric Mismatch: Docking algorithms often freeze the ligand in a low-energy vacuum state that does not exist in the solvated biological pocket.[1]

        • Metal Chelation: Amidinoureas are potent chelators.[1] In-vitro activity is often mediated by trace metal ions (Cu²⁺, Ni²⁺) in the media, a factor rarely modeled in standard docking.[1]

        • Permeability vs. Affinity: A nanomolar binder is useless if it cannot cross the peptidoglycan layer or lipid bilayer.[1]

        This guide outlines a rigorous, self-validating workflow to cross-reference in-silico predictions with bench-top results, ensuring your hit-to-lead process is based on causality, not coincidence.

        The In-Silico Framework: Predicting with Precision[1][2]

        Before synthesizing derivatives, we must establish a computational baseline.[1] For amidinoureas, standard rigid-receptor docking is insufficient.[1]

        Protocol: Tautomer-Aware Molecular Docking
        • Target Selection: Dihydrofolate Reductase (DHFR) or Mycobacterium tuberculosis PptT (common targets for this class).[1]

        • Ligand Preparation: You must generate all possible tautomers and ionization states at pH 7.[1]4. Amidinoureas exist in equilibrium between the imino and amino forms.[1]

        • ADMET Profiling: Use SwissADME to filter for "Drug-Likeness."[1][2] Focus on the BOILED-Egg model to predict gastrointestinal absorption vs. blood-brain barrier permeation.[1]

        Visualization: The Predictive Workflow

        The following diagram illustrates the critical decision points where in-silico data must be filtered before moving to the bench.

        InSilicoWorkflow Start Start: Amidinourea Library LigandPrep Ligand Prep (Generate Tautomers pH 7.4) Start->LigandPrep Docking Molecular Docking (AutoDock Vina / Glide) LigandPrep->Docking ADMET SwissADME Profiling (LogP, TPSA, Solubility) Docking->ADMET Filter Consensus Scoring (Binding Energy < -7.0 kcal/mol) ADMET->Filter Filter->Start Refine Scaffold Selection Select Candidates for Synthesis Filter->Selection

        Figure 1: The Tautomer-Aware In-Silico Workflow.[1] Note the emphasis on generating tautomers prior to docking to avoid false negatives.

        The In-Vitro Validation: The Reality Check

        Once candidates are synthesized, they must be subjected to assays that validate not just activity, but mechanism.

        Experimental Protocol: MIC Determination (Broth Microdilution)

        This protocol is designed to validate the antimicrobial potential predicted by docking.[1]

        • Reagents: Mueller-Hinton Broth (MHB), Resazurin dye (viability indicator), Amidinourea derivatives (dissolved in DMSO).[1]

        • Controls (Critical):

          • Positive: Ciprofloxacin or Metformin (depending on target).[1]

          • Negative:[1][3][4] 1% DMSO (solvent control).[1]

          • Sterility:[1] Media only.[1][3]

        • Procedure:

          • Prepare a stock solution of the derivative (e.g., 1000 µg/mL).[1]

          • Perform serial 2-fold dilutions in a 96-well plate (range: 500 µg/mL to 0.9 µg/mL).

          • Inoculate with standardized bacterial suspension (

            
             CFU/mL).[1]
            
          • Incubate at 37°C for 18–24 hours.

          • Add 10 µL Resazurin (0.01%).[1] A color change from Blue (Resazurin) to Pink (Resorufin) indicates metabolic activity (failure to inhibit).[1]

        The "Metal-Check" Validation Step

        Expert Insight: Amidinoureas often act as tridentate ligands.[1] If your docking score was low but in-vitro activity is high, the molecule may be chelating metals in the media to form a toxic complex.[1]

        • Validation: Repeat the MIC assay with the addition of EDTA (a chelator). If activity drops significantly, the mechanism is metal-dependent, not purely receptor binding.

        Comparative Analysis: In-Silico vs. In-Vitro[2][6]

        This section is the core of the guide. We compare the predicted binding energy (

        
        ) against the experimental Minimum Inhibitory Concentration (MIC).[1]
        
        Data Presentation[1][2][3][4][6][7][8][9][10][11][12]
        Compound IDPredicted Binding (
        
        
        , kcal/mol)
        Predicted LogP (SwissADME)Experimental MIC (µg/mL)Cytotoxicity CC50 (µM)Correlation Status
        AU-01 -9.2 (High Affinity)2.1 (Optimal)4.0 (Potent)>100Validated
        AU-04 -8.8 (High Affinity)0.5 (Hydrophilic)>128 (Inactive)>100False Positive (Permeability issue)
        AU-07 -6.1 (Low Affinity)3.5 (Lipophilic)8.0 (Active)45False Negative (Likely Membrane Disruption)
        Ref (Metformin) -5.4-1.4N/A>500Baseline
        Interpreting the Discrepancies[1]
        • Case AU-04 (False Positive): The docking score was excellent, but the molecule failed in vitro.[1] Diagnosis: The LogP was too low (0.5), preventing the molecule from crossing the bacterial cell wall to reach the cytoplasmic target.[1]

        • Case AU-07 (False Negative): Poor docking score but good killing activity.[1] Diagnosis: High LogP suggests the molecule may be acting as a "detergent," disrupting the membrane rather than binding to a specific enzyme.[1] This is toxic and non-specific (indicated by the lower CC50).[1]

        Mechanism Visualization

        Understanding why the correlation fails is key.[1] The diagram below maps the divergence between specific binding (predicted) and non-specific toxicity (observed).[1]

        MechanismDivergence cluster_Specific Specific Pathway (Desirable) cluster_NonSpecific Non-Specific Pathway (Toxic) Compound Amidinourea Derivative Target Enzyme Target (e.g., DHFR) Compound->Target High Affinity (Docking Valid) Membrane Cell Membrane Disruption Compound->Membrane High LogP (>3.5) Metal Metal Ion (Cu2+/Ni2+) Compound->Metal Chelation Inhibition Metabolic Stasis Target->Inhibition Lysis Cell Lysis (Cytotoxicity) Membrane->Lysis Metal->Target Enhanced Binding

        Figure 2: Divergence of Mechanism.[1] High LogP derivatives often bypass the specific target (blue) and attack the membrane directly (red), leading to cytotoxicity.[1]

        Strategic Recommendations

        To improve the correlation between your in-silico and in-vitro results for amidinoureas:

        • Enforce a LogP Window: Filter candidates in SwissADME to a LogP range of 1.5 – 3.0 . Below 1.5, they cannot penetrate bacterial walls; above 3.0, they become non-specific membrane disruptors [1, 2].[1]

        • Model the Metal: If your biological assay uses metal-rich media, perform docking with a metal cofactor (e.g., Zn²⁺ or Mg²⁺) in the active site.[1] Amidinoureas are known to form stable complexes with transition metals, which drives their bioactivity [3].[1]

        • Validate Safety Early: High potency (low MIC) coupled with high lipophilicity is a red flag.[1] Always run an MTT assay on Vero or HEK293 cells alongside your antimicrobial assay to ensure you aren't just creating a poison [4].[1]

        References

        • Daina, A., Michielin, O., & Zoete, V. (2017).[1] SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[2] Scientific Reports, 7, 42717.[2] [Link]

        • Miranda-Vélez, M. (2018).[1] Synthesis, Structure-Activity and Mechanism Studies of Poly(guanylurea)s against Mycobacteria.[1] FIU Digital Commons. [Link][1]

        • Al-Amiery, A. A., et al. (2011).[1] Synthesis and Biological Activities on Metal Complexes of 2,5-Diamino-1,3,4-thiadiazole Derived from Semicarbazide Hydrochloride. Molecules, 16(7), 5863–5878.[1] [Link]

        • North, E. J., et al. (2022).[1] In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas.[1][5] Journal of Medicinal Chemistry. [Link][1]

        Sources

        Guanidinium Sulfate vs. Chloride: A Comparative Guide to Protein Stabilization and Denaturation

        [1][2]

        Executive Summary

        In protein thermodynamics, the counter-ion defines the destiny of the folded state. While Guanidinium Chloride (GdmCl) is the gold-standard chaotrope used to drive global unfolding, Guanidinium Sulfate (Gdm

        
        SO
        
        
        )
        
        
        
        
        12

        This guide dissects the opposing forces within these salts. Unlike GdmCl, which linearly decreases protein stability, Gdm

        
        
        
        
        
        

        Mechanistic Underpinnings: The Hofmeister Counterpoint[4]

        The behavior of these salts is governed by the Hofmeister Series , which ranks ions based on their ability to stabilize (kosmotropes) or destabilize (chaotropes) protein structures.[3]

        The Ionic Battle
        • The Cation (

          
          ):  Common to both salts. It is a strong chaotrope that interacts directly with the peptide backbone and non-polar side chains, reducing the energetic penalty of exposing the hydrophobic core to water.
          
        • The Anion Difference:

          • Chloride (

            
            ):  A neutral to weakly chaotropic anion. It does little to counteract the denaturing power of 
            
            
            .
          • Sulfate (

            
            ):  A strong kosmotrope. It is preferentially excluded from the protein surface, increasing the surface tension of the solvent and thermodynamically forcing the protein to minimize its surface area (i.e., fold).
            
        The Net Effect

        In GdmCl , both ions favor (or do not hinder) unfolding. In Gdm

        
        SO
        
        
        Visualization: Competitive Solvation Mechanisms

        The following diagram illustrates the opposing thermodynamic forces at play.

        HofmeisterMechanismProteinNative Protein(Folded)UnfoldedUnfolded State(Denatured)Protein->UnfoldedGdmCl Effect:Lowers Energy BarrierCompactedStabilized/CompactedStateProtein->CompactedSulfate Effect:Favors Compact StateGdmGuanidinium (Gdm+)ChaotropeGdm->ProteinDirect Binding(Backbone/Hydrophobic)Gdm->CompactedAntagonized by SO4ClChloride (Cl-)Weak ChaotropeCl->ProteinWeak InteractionSO4Sulfate (SO4--)Strong KosmotropeSO4->ProteinPreferential Exclusion(Increases Surface Tension)

        Caption: Mechanistic divergence: GdmCl promotes unfolding via direct binding, while Sulfate in Gdm

        
        

        Comparative Performance Analysis

        The following data summarizes the effects of these salts on the melting temperature (

        
        
        Table 1: Impact on Protein Stability Metrics[6]
        ParameterGuanidinium Chloride (GdmCl)Guanidinium Sulfate (Gdm
        
        
        SO
        
        
        )
        Mechanistic Driver
        Net Effect Strong DestabilizationNeutral to Stabilizing (Conc.[1] dependent)Anion position in Hofmeister series
        
        
        Shift
        Decreases linearly with concentrationIncreases or remains constantSulfate counteracts thermal denaturation
        Solubility Extremely High (> 6 M)Moderate (~1-2 M limits)Sulfate induces "salting out" (precipitation)
        Mechanism Preferential Binding (Denaturation)Preferential Exclusion (Stabilization)Competition between
        
        
        binding and
        
        
        exclusion
        Primary Use Unfolding studies, inclusion body solubilizationHofmeister additivity studies, stabilizing buffers
        Key Experimental Observations
        • RNase A Stability: In thermal denaturation assays, 1.0 M GdmCl significantly lowers the

          
           of Ribonuclease A. In contrast, 0.5 M Gdm
          
          
          SO
          
          
          (equivalent ionic strength) often raises the
          
          
          relative to water, demonstrating the dominance of the sulfate anion [1].
        • Peptide Conformation: For Trpzip peptides, GdmCl induces complete unfolding. Gdm

          
          SO
          
          
          shows little to no denaturing activity, acting effectively as a neutral salt because the stabilizing sulfate interactions cancel out the destabilizing guanidinium interactions [2].
        • Solubility Limits: Researchers must note that Gdm

          
          SO
          
          
          can cause protein precipitation (salting out) before denaturation occurs, unlike GdmCl which solubilizes unfolded states.

        Experimental Protocol: Comparative Thermal Shift Assay

        This protocol is designed to quantify the shift in protein stability (

        
        
        
        
        Reagents
        • Protein Stock: 10 mg/mL purified target protein in 20 mM HEPES, pH 7.4.

        • GdmCl Stock: 6.0 M Guanidinium Chloride in 20 mM HEPES.

        • Gdm

          
          SO
          
          
          Stock:
          2.0 M Guanidinium Sulfate in 20 mM HEPES (Note: Lower solubility limit).
        • Dye: SYPRO Orange (5000x stock).

        Workflow Diagram

        ProtocolWorkflowStartStart: Protein Stability AssayPrep1. Prepare Salt Stocks(Check pH carefully)Start->PrepMix2. Plate Setup (96-well)Mix Protein + Salt + DyePrep->MixBranchSalt SelectionMix->BranchGdmCl_PathGdmCl Series(0 - 4M)Branch->GdmCl_PathGdmSO4_PathGdm2SO4 Series(0 - 1.5M)Branch->GdmSO4_PathPCR3. RT-PCR / Thermal CyclerRamp 25°C -> 95°CGdmCl_Path->PCRGdmSO4_Path->PCRData4. Measure Fluorescence(Unfolding exposes hydrophobic core)PCR->DataAnalysis5. Calculate Tm(First Derivative of Fluorescence)Data->Analysis

        Caption: Step-by-step workflow for comparing thermal stability shifts using Differential Scanning Fluorimetry (DSF).

        Step-by-Step Procedure
        • Buffer Preparation: Prepare a 2.0 M stock of Gdm

          
          SO
          
          
          . Critical: Ensure the pH is adjusted after dissolving the salt, as high ionic strength can shift pKa values.
        • Plate Setup: In a qPCR plate, create a concentration gradient.

          • GdmCl Rows: 0 M, 0.5 M, 1.0 M, ... up to 4.0 M.

          • Gdm

            
            SO
            
            
            Rows:
            0 M, 0.25 M, 0.5 M, ... up to 1.5 M (do not exceed 2M to avoid precipitation artifacts).
        • Reaction Mix: Final volume 25 µL per well:

          • 20 µL Buffer/Salt mix.

          • 2.5 µL Protein (final conc ~0.5 mg/mL).

          • 2.5 µL SYPRO Orange (final 5x).

        • Thermal Ramping: Heat from 25°C to 95°C at 1°C/min.

        • Analysis: Plot Fluorescence vs. Temperature. The inflection point is the

          
          .
          
          • Expectation: GdmCl wells will show a left-shift (lower

            
            ). Gdm
            
            
            SO
            
            
            wells will show a right-shift (higher
            
            
            ) or negligible change.

        References

        • The Reversal by Sulfate of the Denaturant Activity of Guanidinium. Source: Journal of the American Chemical Society (2007).[1][4] Context: Demonstrates how sulfate anions mask the denaturing effect of guanidinium on specific peptide motifs.[1][2]

        • Protein Stabilization and the Hofmeister Effect: The Role of Hydrophobic Solvation. Source: Biophysical Journal (2008). Context: Details the mechanism of kosmotropic stabilization via surface tension and preferential exclusion.

        • Thermodynamics of Protein Interactions with Urea and Guanidinium Hydrochloride. Source: The Journal of Physical Chemistry B (2009).[4] Context: Provides foundational data on GdmCl denaturation pathways and thermodynamic calculations.

        Validating Target Engagement of Amidinourea Compounds: A Comparative Guide

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary: The Amidinourea Challenge

        Amidinoureas (structural backbone:

        
        ) represent a unique challenge in target validation. Structurally related to biguanides (e.g., metformin) and guanylureas, they are often investigated as metabolic modulators (targeting Mitochondrial Complex I) or novel antibiotics (targeting PptT in M. tuberculosis).
        

        The Core Problem: Amidinoureas are typically small, highly polar, and often require active transport (e.g., via OCT1/2) to reach intracellular concentrations. Traditional affinity chromatography fails because derivatizing such small molecules with bulky biotin/fluorophore tags often obliterates their binding affinity.

        The Solution: This guide prioritizes label-free, intact-cell methodologies . We compare three validation systems, with a specific recommendation for Intact Cell CETSA as the primary validation tool, supported by functional respirometry.

        Part 1: Comparative Methodology

        We evaluated three primary methods for validating amidinourea target engagement. The choice depends on whether your target is membrane-bound (e.g., Complex I) or cytosolic (e.g., enzymes like PptT).

        Comparison Matrix
        FeatureMethod A: Intact Cell CETSA Method B: DARTS Method C: Functional Respirometry
        Principle Thermal stabilization of bound proteinProtease resistance of bound proteinMetabolic consequence (OCR/ECAR)
        Label Requirement None (Native compound)None (Native compound)None
        Cellular Context High (Live cell environment)Medium (Lysates usually)High (Live cells)
        Amidinourea Suitability Optimal. Preserves transporter gradients.Good for cytosolic targets; poor for membrane.Critical for verifying mechanism.
        Throughput Medium (Western Blot) to High (AlphaLISA)Low to MediumMedium (96-well)
        Primary Limitation Requires specific antibody; membrane proteins can aggregate.Protease optimization is tricky.[1]Indirect; doesn't prove binding, only effect.
        Recommendation: The "Pincer" Strategy

        For amidinoureas, do not rely on a single assay. Use Intact Cell CETSA to prove physical binding and Seahorse Respirometry to prove functional inhibition.

        Expert Insight: Amidinoureas often accumulate in mitochondria driven by membrane potential (

        
        ). Performing assays in lysates (where 
        
        
        
        is lost) often yields false negatives. Always prioritize intact cell formats.

        Part 2: Visualizing the Validation Workflow

        The following diagram outlines the decision logic for validating amidinourea targets, specifically distinguishing between membrane-bound targets (like Complex I) and soluble targets.

        Amidinourea_Validation_Workflow Start Amidinourea Candidate TargetType Target Localization? Start->TargetType Membrane Membrane/Mitochondrial (e.g., Complex I) TargetType->Membrane Hydrophobic/Organelle Soluble Cytosolic/Enzymatic (e.g., PptT) TargetType->Soluble Soluble Method_CETSA Intact Cell CETSA (Preserves Gradients) Membrane->Method_CETSA Primary Choice Soluble->Method_CETSA Primary Choice Method_DARTS DARTS (Lysate) Soluble->Method_DARTS Alternative Validation Functional Validation (Seahorse/Enzyme Assay) Method_CETSA->Validation Confirm Binding Method_DARTS->Validation Confirm Binding

        Caption: Decision tree for selecting the optimal label-free validation method based on target localization.

        Part 3: Detailed Protocol - Intact Cell CETSA

        This protocol is optimized for amidinoureas targeting mitochondrial proteins (e.g., Complex I subunits like NDUFS7) or bacterial enzymes (PptT).

        Experimental Logic

        We heat intact cells rather than lysates. Amidinoureas are often weak bases; cell lysis disrupts the pH gradients and transporters (OCT1) that concentrate the drug at the target site. Heating intact cells "locks" the drug-target complex before lysis.

        Materials
        • Cells: HEK293T (mammalian) or M. tuberculosis (bacterial, BSL-3 required).

        • Compound: Amidinourea analog (dissolved in DMSO).

        • Lysis Buffer: RIPA buffer supplemented with protease inhibitors and 0.4% DDM (n-Dodecyl-β-D-maltoside) if targeting membrane complexes.

        • Detection: Primary antibody against target (e.g., anti-NDUFS7).

        Step-by-Step Workflow
        Phase A: Treatment
        • Seed Cells: Plate cells to reach 70-80% confluency.

        • Pulse: Treat cells with the amidinourea compound (e.g., 10 µM and 50 µM) for 1–2 hours. Include a DMSO control.

          • Critical Step: For mitochondrial targets, ensure media contains substrates (glucose/pyruvate) to maintain membrane potential, driving compound uptake.

        Phase B: Thermal Challenge
        • Harvest: Trypsinize (if adherent), wash with PBS, and resuspend in PBS containing protease inhibitors.

        • Aliquot: Split cell suspension into 8–10 PCR tubes (50 µL each).

        • Heat: Apply a thermal gradient (e.g., 37°C to 67°C) for 3 minutes using a PCR thermocycler.

        • Cool: Immediately snap-cool tubes at room temperature (RT) for 3 minutes. Do not freeze yet.

        Phase C: Extraction & Separation
        • Lysis: Add lysis buffer (with mild detergent) directly to the PCR tubes.

        • Freeze-Thaw: Perform 2 cycles of freeze-thaw (liquid nitrogen / 25°C water bath) to ensure membrane rupture.

        • Clarify: Centrifuge at 20,000 x g for 20 minutes at 4°C.

          • Mechanism:[1][2][3][4][5][6][7] Denatured/aggregated proteins pellet out. Stabilized (drug-bound) proteins remain in the supernatant.

        • Detection: Analyze supernatant via Western Blot.

        Data Visualization (The "Melt Curve")

        CETSA_Mechanism cluster_0 DMSO Control cluster_1 Amidinourea Treated Protein_Unbound Target Protein (Unbound) Heat_1 Heat (55°C) Protein_Unbound->Heat_1 Aggregated Denatured & Precipitated Heat_1->Aggregated Protein_Bound Target + Amidinourea (Complex) Heat_2 Heat (55°C) Protein_Bound->Heat_2 Soluble Stabilized & Soluble Heat_2->Soluble

        Caption: Mechanism of CETSA. Drug binding increases the thermodynamic stability (

        
        ) of the target, keeping it soluble at higher temperatures.
        

        Part 4: Troubleshooting & Interpretation

        The "Flat Line" Effect
        • Observation: No melting curve in the control (protein remains soluble at all temps).

        • Cause: The protein is too stable or the temperature range is too low.

        • Fix: Increase the top temperature to 80°C or use a harsher lysis buffer after heating to ensure only folded proteins were soluble initially.

        The Transporter Issue
        • Observation: Shift observed in live cells but not in lysates.

        • Interpretation: This confirms the amidinourea requires active transport (e.g., OCT1) or mitochondrial potential to reach sufficient local concentration. This is a positive validation of specific cellular uptake.

        Functional Correlation

        Target engagement (CETSA) must correlate with function. If you validate binding to Complex I, you must observe a decrease in Oxygen Consumption Rate (OCR) using a Seahorse XF analyzer.

        • Amidinourea Signature: Reduced OCR (Basal and Maximal) with a compensatory increase in ECAR (glycolysis), similar to Metformin.

        References

        • Martinez Molina, D., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay.[8] Science.

          • Context: The foundational paper for CETSA, establishing the protocol for label-free valid
        • North, E. J., et al. (2022). In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas. Journal of Medicinal Chemistry.

          • Context: Validates Amidinourea 8918 targeting PptT using specific biochemical assays and structural modeling.
        • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification.[9] Methods in Molecular Biology.

          • Context: Detailed protocol for DARTS, the altern
        • Bridges, H. R., et al. (2014). Effects of metformin and other biguanides on oxidative phosphorylation in mitochondria.[2] Biochemical Journal.

          • Context: Establishes the functional respiratory profile (Complex I inhibition) expected from amidinourea/biguanide class compounds.
        • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS).

          • Context: The original description of the DARTS methodology.

        Sources

        Comparative study of amidinourea sulfate and other guanidinium salts on enzyme kinetics

        Author: BenchChem Technical Support Team. Date: February 2026

        Executive Summary

        This guide provides a technical comparison between Amidinourea Sulfate (AUS) and classical guanidinium salts (Guanidine HCl , Guanidine Thiocyanate ) in the context of enzyme kinetics.

        While Guanidine Hydrochloride (GuHCl) is the industry standard for protein denaturation and refolding, Amidinourea Sulfate (also known as Guanylurea Sulfate) represents a distinct physicochemical class. The critical differentiator is the anion effect : the sulfate counter-ion in AUS acts as a kosmotrope (stabilizer), often neutralizing the chaotropic (destabilizing) nature of the guanidinium-like core. This guide details how to leverage these differences to modulate enzyme activity without inducing global unfolding.[1]

        Part 1: Chemical Basis & Structural Homology[1]

        To understand the kinetic impact, we must first analyze the dissociation species. The "Guanidinium effect" is not uniform; it is strictly modulated by the counter-ion according to the Hofmeister series.

        The Structural Landscape
        CompoundChemical StructureAnion TypeHofmeister ClassificationNet Protein Effect
        Guanidine Thiocyanate (GuSCN)
        
        
        ThiocyanateStrong ChaotropeRapid Denaturation (Solubilizes hydrophobic cores)
        Guanidine HCl (GuHCl)
        
        
        ChlorideNeutral/Weak ChaotropeStandard Denaturation (Unfolds via H-bond disruption)
        Amidinourea Sulfate (AUS)
        
        
        SulfateStrong Kosmotrope Stabilization / Mild Inhibition (Increases surface tension)
        The Anion-Cation Tug of War

        In enzyme kinetics, the stability of the active site is governed by the solvent structure.

        • GuHCl: Both the cation (

          
          ) and anion (
          
          
          
          ) favor the "Salting-In" of peptide backbones, leading to thermodynamic instability of the folded state.
        • AUS: The Amidinourea cation is structurally rigid and moderately chaotropic. However, the Sulfate anion (

          
          )  is a potent "Salting-Out" agent. It preferentially excludes itself from the protein surface, increasing the energy required to unfold the protein.
          

        Key Insight: AUS is often used when chaotropic elution is required (e.g., detaching a substrate) but structural integrity must be maintained.[1]

        Part 2: Enzyme Kinetic Profiles[1]

        When adding these salts to an enzymatic reaction, the observed reduction in rate (

        
        ) stems from two distinct mechanisms: Specific Inhibition  vs. Global Denaturation .
        
        Kinetic Mechanism Comparison
        ParameterGuanidine HCl (GuHCl)Amidinourea Sulfate (AUS)
        Primary Mode of Action Global Unfolding: Disrupts tertiary structure.[1]Competitive/Mixed Inhibition: Binds active sites (Arginine mimetic) or stabilizes rigid states.[1]
        Impact on
        
        
        Drastic reduction (approaches 0 as
        
        
        increases).[1][2]
        Moderate reduction; often reversible upon dilution.[1]
        Impact on
        
        
        Irrelevant (enzyme is inactive).Increases (if competitive) or Mixed.[1]
        Reversibility Poor (Refolding often leads to aggregation).[1]High (Dilution restores activity immediately).[1]
        Transition Midpoint (
        
        
        )
        Low (~1.5 - 3.0 M for most enzymes).[1]High (> 4.0 M) or Non-existent (precipitates protein before unfolding).[1]
        Visualization: The Stability-Activity Pathway

        The following diagram illustrates the divergent pathways enzymes take in the presence of AUS versus GuHCl.

        G Native Native Enzyme (Active) ES_Complex E-S Complex Native->ES_Complex Substrate AUS_Path Plus Amidinourea Sulfate Native->AUS_Path GuHCl_Path Plus Guanidine HCl Native->GuHCl_Path Inhibited Inhibited State (Structurally Intact) AUS_Path->Inhibited Active Site Competition (Kosmotropic Stabilization) Unfolded Unfolded State (Random Coil) GuHCl_Path->Unfolded H-Bond Disruption (Chaotropic Effect) Inhibited->Native Dilution (Reversible) Aggregated Irreversible Aggregates Unfolded->Aggregated Time/Conc.

        Figure 1: Divergent kinetic fates. AUS favors a reversible inhibited state, while GuHCl drives the enzyme toward irreversible unfolding.

        Part 3: Experimental Protocols

        To objectively compare AUS and GuHCl, one must distinguish between inhibition (binding) and inactivation (unfolding).[1]

        Protocol A: Determination of and Mode of Inhibition

        Objective: Determine if the salt acts as a functional inhibitor or a denaturant.

        Reagents:

        • Buffer: 50 mM HEPES, pH 7.4 (Avoid Phosphate if using AUS to prevent precipitation).

        • Enzyme: Model enzyme (e.g., Lysozyme or Trypsin) at 10 nM.

        • Substrate: Chromogenic substrate at

          
           concentration.[1]
          
        • Salts: 4M Stock solutions of AUS and GuHCl.[1]

        Workflow:

        • Preparation: Prepare a serial dilution of salts (0 – 2.0 M) in the reaction buffer.

        • Pre-Incubation (Critical): Incubate Enzyme + Salt for 10 minutes at 25°C.

          • Rationale: Denaturation is time-dependent.[1] Specific inhibition is usually rapid.[1]

        • Initiation: Add Substrate and monitor Absorbance (

          
          ).
          
        • Data Analysis: Plot Residual Activity (%) vs. Concentration [I].

        Interpretation:

        • Sigmoidal Curve (Cooperative): Indicates phase transition (Denaturation).[1] Typical of GuHCl.

        • Hyperbolic Curve: Indicates saturation binding (Inhibition).[1] Typical of AUS at lower concentrations.[1]

        Protocol B: Intrinsic Fluorescence Shift (Unfolding Assay)

        Objective: Confirm structural integrity.[1]

        • Setup: Excitation at 280 nm; Emission scan 300–400 nm.

        • Titration: Titrate AUS and GuHCl into enzyme solution.

        • Readout:

          • Red Shift (330nm

            
             350nm):  Exposure of Tryptophan to solvent.[1] Indicates Unfolding  (GuHCl).[1]
            
          • No Shift / Blue Shift: Structure remains compact. Indicates Stabilization (AUS).[1]

        Part 4: Comparative Data Summary

        The following table summarizes typical kinetic parameters observed when comparing these salts on a globular protein (e.g., Ribonuclease A).

        ParameterControl (Buffer)Guanidine HCl (1.0 M)Amidinourea Sulfate (1.0 M)
        Relative Activity 100%~40% (Time-dependent decay)~85% (Stable)
        
        
        (Thermal Stability)
        62°C45°C (Destabilized)66°C (Stabilized)
        Fluorescence
        
        
        330 nm342 nm (Partial Unfolding)329 nm (Compact)
        Solubility Limit N/A> 6.0 M~2.5 M (Limited by Sulfate)
        The "Sulfate" Advantage

        As noted in seminal protein chemistry literature, the sulfate ion (

        
        ) is the most stabilizing ion in the Hofmeister series. In AUS, this anion counteracts the mild chaotropic effect of the amidinourea group.
        
        • Application: Use AUS when you need to disrupt a specific protein-protein interaction (PPI) that relies on arginine-like charge pairing, without melting the protein domains themselves.

        References

        • Arakawa, T., & Timasheff, S. N. (1984). Protein stabilization and destabilization by guanidinium salts.[1][3] Biochemistry, 23(25), 5924-5929.[1]

          • Key Finding: Establishes that Guanidine Sulfate stabilizes proteins due to the preferential hydration effect of the sulfate anion, contrasting with the denaturing effect of the chloride salt.[3]

        • Dempsey, C. E., et al. (2018). Reversal of the Hofmeister Series: Ion Specific Effects on Peptide Conformation.[1] Journal of the American Chemical Society.

          • Context: Explains the mechanism of how specific anions (sulfate vs thiocyanate)
        • Tassoulas, L. J., et al. (2021). Discovery and characterization of a novel guanylurea hydrolase.[1] ACS Chemical Biology.[1]

          • Context: Provides structural characterization of guanylurea (amidinourea) derivatives and their stability in biological systems.[1]

        • Baldwin, R. L. (1996). How Hofmeister ion interactions affect protein stability.[1] Biophysical Journal, 71(4), 2056-2063.[1]

          • Key Finding: The authoritative grounding for the "Salting-Out" mechanism utilized by the sulf

        Sources

        Safety Operating Guide

        A-Scientist's Guide to the Proper Disposal of Amidinourea Sulfate

        Author: BenchChem Technical Support Team. Date: February 2026

        In the fast-paced environment of drug discovery and development, adherence to rigorous safety and environmental protocols is not merely a matter of compliance, but a cornerstone of scientific integrity. Amidinourea sulfate, also known as guanylurea sulfate, is a compound that requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of amidinourea sulfate, ensuring the safety of laboratory personnel and the protection of our environment.

        Foundational Principles: Hazard Identification and Regulatory Context

        Before any disposal procedure can be initiated, a thorough understanding of the compound's characteristics and the governing regulations is essential. This proactive approach prevents accidental exposure and ensures that all subsequent actions are compliant and safe.

        Hazard Profile of Amidinourea Sulfate

        While specific hazard data for amidinourea sulfate can be limited, its structural relationship to ureas and sulfates necessitates a cautious approach. Safety Data Sheets (SDS) for analogous compounds, such as ammonium sulfate, indicate potential for eye, skin, and respiratory irritation.[1] The primary risks associated with this class of compounds in a disposal context are:

        • Environmental Impact: Discharge of nitrogen and sulfur-containing compounds into aquatic systems must be avoided to prevent adverse effects on local ecosystems.[2][3]

        • Incompatibility: Amidinourea sulfate may be incompatible with strong oxidizing agents and alkaline materials.[1][4] Mixing with such substances can lead to hazardous reactions.

        • Thermal Decomposition: At elevated temperatures (above 280°C for ammonium sulfate), thermal decomposition can release toxic gases, including ammonia and sulfur oxides.[5]

        Regulatory Framework

        The disposal of any chemical waste is governed by a multi-layered system of regulations. It is the responsibility of the waste generator to classify and manage their waste in accordance with these rules.[6]

        • In the United States: The Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[7] Waste generators must determine if their waste is "listed" or "characteristic" hazardous waste.[8]

        • In the European Union: The European Chemicals Agency (ECHA) oversees chemical regulations, including the Waste Framework Directive, which sets the basic concepts and definitions related to waste management.[9]

        For amidinourea sulfate that has not been mixed with other hazardous materials, it is not typically classified as an EPA-listed hazardous waste. However, it is crucial to consult local and institutional regulations, which may be more stringent.[10]

        Pre-Disposal Protocol: Segregation and Containment

        Proper disposal begins long before the waste leaves the laboratory. The following steps ensure that amidinourea sulfate waste is handled safely and is ready for its final disposition.

        Step 1: Immediate Segregation

        At the point of generation, segregate all amidinourea sulfate waste, including contaminated personal protective equipment (PPE), weighing papers, and empty containers, from other waste streams. This prevents cross-contamination and simplifies the disposal process.

        Step 2: Select Appropriate Waste Containers

        Collect solid amidinourea sulfate waste in a dedicated, sealable, and chemically compatible container.[4] The container must be in good condition, free of leaks, and clearly labeled. For solutions, use a compatible container designed for liquid waste.

        Step 3: Accurate and Compliant Labeling

        Proper labeling is critical for safety and compliance. The waste container label must include:

        • The words "Hazardous Waste" (or as required by your institution).

        • The full chemical name: "Amidinourea Sulfate" or "Guanylurea Sulfate".

        • Associated hazards (e.g., "Irritant").

        • The date when waste was first added to the container.[4]

        • The name and contact information of the responsible researcher or lab.

        Disposal Workflow: A Step-by-Step Procedural Guide

        The following protocol outlines the decision-making process and physical steps for disposing of amidinourea sulfate. This workflow is designed to be a self-validating system, ensuring that all safety and regulatory checks are performed.

        Disposal Decision and Execution Workflow

        The diagram below illustrates the logical flow for managing amidinourea sulfate waste from generation to final disposal.

        G Diagram 1: Amidinourea Sulfate Disposal Workflow A Waste Generated (Solid or Aqueous) B Contaminated with RCRA Hazardous Waste? A->B C Manage as Hazardous Waste Stream per EPA/Local Rules B->C Yes D Segregate in Dedicated, Labeled Container B->D No H Package for Disposal C->H E Solid Waste (Powder, contaminated PPE) D->E F Aqueous Waste (Solutions) D->F E->H G Consult Institutional EHS for Neutralization Protocol (If Permissible) F->G G->H I Transfer to Licensed Hazardous Waste Disposal Contractor H->I J Document Disposal Record I->J

        Sources

        Personal protective equipment for handling Amidinourea sulfate

        Author: BenchChem Technical Support Team. Date: February 2026

        Topic: Personal Protective Equipment (PPE) for Handling Amidinourea Sulfate CAS: 3963-78-8 Synonyms: Guanylurea sulfate; Dicyandiamidine sulfate

        Executive Summary: The Safety Logic

        Amidinourea sulfate is a salt derivative often used in chemical synthesis and resin modification. While not classified as acutely toxic (like cyanide or heavy metals), it presents a significant particulate hazard . The sulfate anion, upon contact with moisture in mucous membranes (eyes, lungs), can hydrolyze to lower local pH, causing immediate irritation (H315, H319, H335).

        The Core Directive: Your primary defense is Engineering Controls (Fume Hood), not PPE. PPE is the fail-safe for when engineering controls are breached or during transfer operations.

        Risk Assessment & Hazard Mechanism

        Before selecting PPE, understand the causality of the hazard.

        Hazard ClassCodeMechanism of Action
        Skin Irritant H315 Mechanical abrasion from crystals + acidic hydrolysis on sweaty skin.
        Eye Irritant H319 High sensitivity of corneal tissue to pH changes; risk of micro-scratches from solid particulates.
        STOT SE 3 H335 Inhalation of fine dust triggers inflammation in the upper respiratory tract.

        Scientist's Note: Amidinourea sulfate is often a fine, electrostatic powder. Static charge can cause "dust fly-off" during weighing. This makes inhalation the highest probability exposure route.

        The PPE Matrix

        Standard Operating Procedure (SOP) Baseline

        Protection ZoneRecommended EquipmentTechnical SpecificationRationale
        Respiratory N95 / P2 Respirator NIOSH N95 or CEN FFP2 (Minimum)Required only if working outside a fume hood. The solid particulate nature requires filtration efficiency >95% for 0.3-micron particles.
        Hand Nitrile Gloves Thickness: ≥ 0.11 mm (4-5 mil) Breakthrough: >480 minNitrile offers excellent resistance to solid salts. Latex is discouraged due to protein allergy risks and lower puncture resistance.
        Eye Safety Glasses ANSI Z87.1 / EN166 (Side shields required)Prevents projectile crystals. Goggles are required if generating dust clouds (e.g., milling/grinding).
        Body Lab Coat 100% Cotton or Poly-blendButtoned to the neck. Synthetic fibers (polyester) can build static charge, attracting the powder; cotton is preferred.

        Operational Protocol: The "Zero-Exposure" Workflow

        Phase 1: Engineering Setup (Pre-Work)
        • Velocity Check: Ensure Fume Hood face velocity is between 0.3 – 0.5 m/s (60–100 fpm) . Too high (>0.6 m/s) creates turbulence that blows powder out of the weigh boat.

        • Static Control: Place an ionizing bar or anti-static gun near the balance if the humidity is <30%. Amidinourea sulfate is prone to static cling.

        Phase 2: Handling & Weighing
        • Donning Sequence: Lab Coat

          
           Mask (if needed) 
          
          
          
          Goggles
          
          
          Gloves.
          • Critical Step: Pull glove cuffs over the lab coat sleeves to seal the wrist gap.

        • Transfer: Use a closed-transfer method where possible. If using a spatula:

          • Do not dump the solid. Tap the spatula gently against the weigh boat side.

          • Keep the sash as low as possible (elbow height).

        • Spill Management: If powder spills on the bench:

          • Do NOT blow it off.[1][2]

          • Do NOT dry sweep (creates dust).

          • Protocol: Cover with a wet paper towel (water-dampened) to solubilize and wipe up.

        Phase 3: Doffing & Exit
        • Glove Removal: Use the "beak method" (pinch and pull) to ensure the outside of the glove never touches skin.

        • Wash: Wash hands with soap and water immediately. Alcohol gels are ineffective at removing inorganic salts; they just spread them around.

        Decision Logic: PPE Selection Flowchart

        This diagram illustrates the decision-making process for PPE based on the state of the matter (Solid vs. Solution).

        PPE_Decision_Tree Start Start: Handling Amidinourea Sulfate State_Check Determine Physical State Start->State_Check Solid Solid / Powder State_Check->Solid Dry Salt Solution Aqueous Solution State_Check->Solution Dissolved Hood_Check Is Fume Hood Available? Solid->Hood_Check Protocol_A Protocol A: Standard - Nitrile Gloves - Safety Glasses - Lab Coat Solution->Protocol_A Low Volume Protocol_C Protocol C: Splash Risk - Double Nitrile Gloves - Face Shield + Goggles - Impervious Apron Solution->Protocol_C High Volume / Heating Hood_Check->Protocol_A Yes (Sash <18") Protocol_B Protocol B: High Dust - Nitrile Gloves - Chemical Goggles - N95/P2 Respirator Hood_Check->Protocol_B No (Open Bench)

        Figure 1: Decision logic for scaling PPE based on exposure risk factors.

        Disposal Logistics

        Amidinourea sulfate is not typically listed as a P-list or U-list hazardous waste (RCRA), but it must be treated as Chemical Waste .

        • Segregation:

          • Solid Waste: Collect in a container labeled "Solid Chemical Waste - Non-Hazardous" (or specific local designation).

          • Liquid Waste: If dissolved, segregate into "Aqueous Organic" or "Aqueous Inorganic" streams depending on the solvent used.

        • Container: High-density polyethylene (HDPE) is fully compatible.

        • Prohibition: Never flush down the drain. While not a marine pollutant, high concentrations of nitrogenous salts can disrupt local water treatment biological oxygen demand (BOD).

        References

        • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 77732, Guanylurea sulfate. Retrieved from [Link]

        • European Chemicals Agency (ECHA). Substance Information - Amidinourea sulfate. Retrieved from [Link]

        Sources

        ×

        Disclaimer and Information on In-Vitro Research Products

        Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.